Carglumic Acid
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-(carbamoylamino)pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQLHJZYVOQKHU-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046706 | |
| Record name | N-Carbamyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Carglumic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1188-38-1 | |
| Record name | Carbamylglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1188-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carglumic acid [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188381 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carglumic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06775 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Carbamyl-L-glutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARGLUMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L0HB4V1EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Carglumic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015673 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pharmacological Profile of Carglumic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carglumic acid, a synthetic structural analogue of N-acetylglutamate (NAG), is a critical therapeutic agent for the management of hyperammonemia, a life-threatening metabolic condition. This technical guide provides an in-depth overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound's primary mechanism of action is the activation of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle in the liver mitochondria.[1][2][3][4] The urea cycle is the primary metabolic pathway for the detoxification of ammonia (B1221849), converting it to the less toxic and readily excretable urea.
In certain metabolic disorders, such as N-acetylglutamate synthase (NAGS) deficiency, the production of NAG, the natural allosteric activator of CPS1, is impaired.[5] This leads to a dysfunctional urea cycle and the accumulation of toxic levels of ammonia in the blood. This compound mimics the action of NAG, binding to and activating CPS1, thereby restoring the function of the urea cycle and facilitating the conversion of ammonia to urea.
The signaling pathway for the activation of the urea cycle by this compound is depicted below:
Caption: this compound activates CPS1, initiating the urea cycle.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy adult volunteers and in patients with NAGS deficiency.
Absorption
Following oral administration, this compound is absorbed with a median time to maximum plasma concentration (Tmax) of approximately 3 hours.
Distribution
The apparent volume of distribution of this compound is large, with a reported value of 2657 L (range: 1616-5797 L).
Metabolism
A proportion of this compound may be metabolized by the intestinal bacterial flora. The likely end product of its metabolism is carbon dioxide, which is eliminated through the lungs.
Excretion
Following a single oral radiolabeled dose, up to 60% of the dose is recovered unchanged in the feces, and 9% is excreted unchanged in the urine. The median terminal half-life is approximately 5.6 hours (range 4.3-9.5 hours).
Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults and Patients with Renal Impairment
| Parameter | Healthy Subjects (100 mg/kg oral dose) | Patients with Moderate Renal Impairment (eGFR 30-59 mL/min/1.73 m²) | Patients with Severe Renal Impairment (eGFR ≤29 mL/min/1.73 m²) |
| Tmax (median, range) | 3 hours (2-4) | N/A | N/A |
| Cmax (mean ± SD) | 3284 ± 321 ng/mL | Increased exposure | Increased exposure |
| Terminal Half-life (median, range) | 5.6 hours (4.3-9.5) | N/A | N/A |
| Apparent Volume of Distribution (Vd) | 2657 L (range: 1616-5797) | N/A | N/A |
| Urinary Excretion (unchanged) | 9% | N/A | N/A |
| Fecal Excretion (unchanged) | up to 60% | N/A | N/A |
Note: Specific Cmax and AUC values for patients with renal impairment are not consistently reported across sources, but an increased exposure is noted, leading to dose reduction recommendations.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the reduction of plasma ammonia levels. In patients with NAGS deficiency, administration of this compound leads to a rapid decrease in plasma ammonia, often within 24 hours. This effect is achieved through the activation of CPS1 and the subsequent restoration of the urea cycle function.
Clinical Efficacy
The clinical efficacy of this compound has been established in the treatment of hyperammonemia associated with NAGS deficiency, as well as in propionic acidemia (PA) and methylmalonic acidemia (MMA).
N-Acetylglutamate Synthase (NAGS) Deficiency
Clinical data for the use of this compound in NAGS deficiency primarily come from a retrospective case series of 23 patients.
-
Acute Hyperammonemia: In patients experiencing acute hyperammonemic episodes, this compound treatment (100-250 mg/kg/day) resulted in a rapid reduction of plasma ammonia levels.
-
Chronic Management: For long-term maintenance therapy, doses are adjusted to maintain normal plasma ammonia levels, typically ranging from 10 to 100 mg/kg/day.
Table 2: Clinical Efficacy of this compound in NAGS Deficiency (Retrospective Case Series)
| Parameter | Result |
| Number of Patients | 23 |
| Mean Baseline Plasma Ammonia | 271 µmol/L (for 13 evaluable patients) |
| Time to Normalization of Ammonia | Within 3 days for acute treatment |
| Long-term Mean Ammonia Level | 23 µmol/L (after a mean treatment duration of 8 years) |
Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)
A randomized, double-blind, placebo-controlled, multicenter clinical trial evaluated the efficacy and safety of this compound in patients with hyperammonemia due to PA and MMA. A long-term, open-label, randomized trial also assessed its effectiveness in reducing emergency room admissions for hyperammonemia.
-
Acute Hyperammonemia: Patients treated with this compound demonstrated a quicker reduction in plasma ammonia levels compared to placebo.
-
Long-term Management: Long-term use of this compound in addition to standard treatment significantly reduced the number of emergency room admissions due to hyperammonemia.
Table 3: Clinical Efficacy of this compound in PA and MMA (Randomized Controlled Trial)
| Parameter | This compound Arm | Standard Treatment Arm | p-value |
| Mean Emergency Room Admissions for Hyperammonemia (2-year follow-up) | 6.31 | 12.76 | 0.0095 |
Experimental Protocols
In Vitro CPS1 Activation Assay (General Methodology)
-
Source of CPS1: Purified recombinant human or animal CPS1, or mitochondrial extracts from liver tissue.
-
Assay Buffer: A buffered solution (e.g., HEPES or Tris-HCl) at a physiological pH (around 8.0) containing essential co-factors such as ATP, MgCl₂, and ornithine.
-
Substrates: Ammonium chloride (NH₄Cl) and potassium bicarbonate (KHCO₃).
-
Activator: Varying concentrations of this compound (and NAG as a positive control).
-
Coupling Enzyme: Ornithine transcarbamylase (OTC) is included to convert the product of the CPS1 reaction, carbamoyl phosphate, and ornithine into citrulline.
-
Detection: The rate of citrulline formation is measured, typically using a colorimetric method (e.g., the Archibald or Ceriotti method) or by HPLC.
-
Data Analysis: The enzyme activity is plotted against the concentration of this compound to determine the EC50 (the concentration of agonist that gives a response halfway between baseline and maximum).
References
- 1. eocco.com [eocco.com]
- 2. This compound for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. fepblue.org [fepblue.org]
- 5. Role of this compound in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Structural-Activity Relationship of Carglumic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carglumic acid, a synthetic structural analog of N-acetylglutamate (NAG), is a critical therapeutic agent for the management of hyperammonemia, particularly in patients with N-acetylglutamate synthase (NAGS) deficiency. Its mechanism of action lies in the allosteric activation of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle. Understanding the structure-activity relationship (SAR) of this compound is paramount for the design of more potent and specific activators of CPS1. This technical guide provides a comprehensive overview of the SAR of this compound, including its mechanism of action, a summary of relevant quantitative data, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of key pathways and workflows.
Introduction
Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, is a life-threatening metabolic disorder that can lead to severe neurological damage. The urea cycle, primarily occurring in the liver, is the main pathway for the detoxification of ammonia. A key regulatory step in this cycle is the activation of carbamoyl phosphate synthetase 1 (CPS1) by its obligate allosteric activator, N-acetylglutamate (NAG).[1][2] In individuals with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to a dysfunctional urea cycle and subsequent hyperammonemia.[3]
This compound (N-carbamoyl-L-glutamate) serves as a vital replacement for NAG in these patients.[2][4] As a structural analog, it mimics the action of NAG by binding to the allosteric site of CPS1 and inducing a conformational change that initiates the enzymatic conversion of ammonia and bicarbonate into carbamoyl phosphate.[4][5] This guide delves into the critical structural features of this compound that govern its activity as a CPS1 activator.
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by directly interacting with and activating CPS1 within the mitochondrial matrix of hepatocytes. This activation is essential for the initiation of the urea cycle, which ultimately converts toxic ammonia into urea for excretion.
Quantitative Structure-Activity Relationship Data
| Compound | Target | Parameter | Value | Reference |
| N-Acetyl-L-glutamate (NAG) | CPS1 | Affinity | High (relative) | [6] |
| This compound | CPS1 | Affinity | < 1/10th of NAG | [6] |
| N-Acetyl-L-glutamate (NAG) | CPS1 | Vmax | 100% (relative) | [6] |
| This compound | CPS1 | Vmax | ~60% of NAG | [6] |
Table 1: Comparative Activity of this compound and N-Acetylglutamate on CPS1
Note: The values presented are relative comparisons and highlight the key differences in the potency and efficacy between the natural activator and its synthetic analog.
Experimental Protocols
Synthesis of this compound (N-Carbamoyl-L-Glutamic Acid)
This protocol is a generalized procedure based on documented synthesis methods.
Materials:
-
L-glutamic acid
-
Sodium cyanate (B1221674)
-
Lithium hydroxide (B78521) monohydrate (or other suitable base)
-
Hydrochloric acid (HCl), 30% aqueous solution
-
Water
-
Ethanol (B145695) or Acetone
Procedure:
-
Dissolve lithium hydroxide monohydrate in water in a reaction vessel.
-
Add sodium cyanate to the solution and stir until dissolved.
-
Add L-glutamic acid to the reaction mixture.
-
Stir the mixture at a controlled temperature (e.g., 30°C) for approximately 24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture by slowly adding 30% HCl until the pH is below 3. This will cause the this compound to precipitate.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water, followed by ethanol or acetone.
-
Dry the purified this compound under vacuum.
In Vitro Assay for Carbamoyl Phosphate Synthetase 1 (CPS1) Activity
This protocol describes a colorimetric assay to determine the activity of CPS1 by measuring the production of carbamoyl phosphate.
Materials:
-
Purified CPS1 enzyme
-
Assay Buffer (e.g., 50 mM Triethanolamine, pH 7.8)
-
Ammonium bicarbonate (NH₄HCO₃)
-
Magnesium acetate (B1210297) (Mg(C₂H₃O₂)₂)
-
Adenosine triphosphate (ATP)
-
N-acetyl-L-glutamate (NAG) or this compound/Analog
-
Dithiothreitol (DTT)
-
Hydroxylamine (B1172632) solution (100 mM)
-
Chromogenic reagent for hydroxyurea (B1673989) detection
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, NH₄HCO₃, Mg(C₂H₃O₂)₂, ATP, DTT, and the activator (NAG, this compound, or an analog) at various concentrations.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified CPS1 enzyme.
-
Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction and convert the product, carbamoyl phosphate, to hydroxyurea by adding the hydroxylamine solution and incubating at 95°C for 10 minutes.
-
Add the chromogenic reagent and incubate at 95°C for 15 minutes to develop the color.
-
Measure the absorbance of the resulting chromophore at the appropriate wavelength (e.g., 458 nm) using a spectrophotometer.
-
Calculate the enzyme activity based on a standard curve of hydroxyurea.
Structural-Activity Relationship Insights
The available data, though limited, allows for the deduction of several key SAR insights for the activation of CPS1 by this compound and its potential analogs:
-
The Carbamoyl Group: The replacement of the acetyl group in NAG with a carbamoyl group is a critical modification that retains the ability to activate CPS1. This suggests that the carbonyl oxygen and the amide nitrogen of the carbamoyl group are important for binding to the allosteric site of the enzyme.
-
The L-Glutamate Backbone: The L-glutamic acid scaffold is essential for activity. The stereochemistry at the alpha-carbon and the presence of both the alpha- and gamma-carboxyl groups are likely crucial for proper orientation and interaction within the binding pocket of CPS1.
-
Chain Length: The five-carbon backbone of the glutamate portion appears to be optimal for positioning the functional groups correctly for interaction with the enzyme.
Future SAR studies should focus on modifications of the carbamoyl group and the glutamate side chain to explore the potential for enhanced affinity and efficacy. For instance, exploring different N-acyl and N-carbamoyl derivatives with varying electronic and steric properties could lead to the discovery of more potent CPS1 activators.
Conclusion
This compound is a life-saving therapeutic for patients with certain urea cycle disorders. Its function as a structural analog of N-acetylglutamate highlights the critical role of allosteric activation in the regulation of the urea cycle. While the current understanding of its SAR is primarily based on a direct comparison with the natural activator, this guide provides a foundational framework for further investigation. The detailed experimental protocols for synthesis and enzymatic assays offer a starting point for researchers to design and evaluate novel analogs of this compound. Future research aimed at elucidating a more comprehensive SAR for this class of compounds holds the promise of developing next-generation therapeutics with improved potency and specificity for the treatment of hyperammonemia.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. N‐carbamoylglutamate‐responsive carbamoyl phosphate synthetase 1 (CPS1) deficiency: A patient with a novel CPS1 mutation and an experimental study on the mutation's effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
The Role of Carglumic Acid in the Activation of Carbamoyl Phosphate Synthetase 1 (CPS1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) is the rate-limiting enzyme of the urea (B33335) cycle, responsible for the detoxification of ammonia (B1221849). Its activity is critically dependent on the allosteric activation by N-acetylglutamate (NAG). Deficiencies in NAG synthesis lead to hyperammonemia, a life-threatening condition. Carglumic acid, a synthetic structural analog of NAG, serves as a crucial therapeutic agent by directly activating CPS1. This technical guide provides an in-depth analysis of the mechanism of CPS1 activation by this compound, presenting comparative quantitative data on its efficacy versus the natural activator, and details the experimental protocols for studying this interaction.
Introduction: The Urea Cycle and the Pivotal Role of CPS1
The urea cycle is a vital metabolic pathway predominantly occurring in the liver that converts neurotoxic ammonia into urea for excretion.[1][2][3] This process is essential for the management of nitrogen balance in the body.[3] Carbamoyl Phosphate Synthetase 1 (CPS1) catalyzes the first and committed step of this cycle within the mitochondrial matrix.[4][5][6] The reaction involves the condensation of ammonia, bicarbonate, and two molecules of ATP to form carbamoyl phosphate.[2][7]
The activity of CPS1 is almost entirely dependent on its allosteric activator, N-acetylglutamate (NAG).[7][8] NAG is synthesized from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[8] Genetic deficiencies in NAGS lead to a decrease in NAG levels, resulting in a non-functional CPS1 and subsequent hyperammonemia.[4]
N-Acetylglutamate (NAG): The Natural Allosteric Activator of CPS1
NAG binds to a specific allosteric site on the C-terminal domain of CPS1, inducing a significant conformational change that is essential for the enzyme's catalytic activity.[7] This binding event is a critical regulatory point for the entire urea cycle, ensuring that the pathway is active when nitrogen load is high.[7] The concentration of NAG itself is regulated by the availability of its substrates, glutamate and acetyl-CoA, and is also stimulated by arginine.
This compound: A Synthetic Activator of CPS1
This compound is a structural analog of NAG and is utilized as a therapeutic agent for the treatment of hyperammonemia resulting from NAGS deficiency.[4][6][9] It mimics the action of NAG by binding to the same allosteric site on CPS1, thereby activating the enzyme and restoring the function of the urea cycle.[4] This allows for the efficient conversion of ammonia to urea, even in the absence of the natural activator.[4] this compound is also used in the management of hyperammonemia associated with certain organic acidemias, where the production of NAG may be secondarily impaired.[6]
Mechanism of Action
The binding of this compound to the allosteric site of CPS1 initiates a cascade of conformational changes that are transmitted to the catalytic domains of the enzyme.[7] This structural rearrangement correctly orients the active sites for the binding of substrates (ammonia, bicarbonate, and ATP) and facilitates the multi-step reaction to produce carbamoyl phosphate.[2][7] While this compound effectively activates CPS1, studies have shown that it does so sub-optimally compared to NAG, with a lower affinity for the enzyme.[10]
Quantitative Comparison of CPS1 Activation: this compound vs. N-Acetylglutamate
The efficacy of this compound as a CPS1 activator can be quantitatively assessed by comparing its kinetic parameters with those of the natural activator, NAG. The following tables summarize key data from studies on recombinant human and murine CPS1.
Table 1: Kinetic Parameters for CPS1 Activation by this compound and N-Acetylglutamate
| Parameter | This compound (NCG) | N-Acetylglutamate (NAG) | Fold Difference (NCG vs. NAG) | Reference |
| Ka (µM) | 250 - 500 | 10 - 20 | ~25-fold higher | [10] |
| Vmax (relative) | ~60-70% | 100% | Lower | [10] |
Ka (Activation Constant): The concentration of the activator required to achieve half-maximal enzyme velocity. A higher Ka indicates lower affinity. Vmax (Maximum Velocity): The maximum rate of the enzymatic reaction at saturating substrate and activator concentrations.
Table 2: Apparent Michaelis Constants (Km) for CPS1 Substrates in the Presence of Activating Ligands
| Substrate | Km with this compound (mM) | Km with N-Acetylglutamate (mM) | Reference |
| ATP | ~0.6 - 1.2 | ~0.2 - 0.6 | [10] |
| Ammonium (NH4+) | ~0.2 - 0.4 | ~0.1 - 0.2 | [10] |
| Bicarbonate (HCO3-) | Comparable | Comparable | [10] |
Km (Michaelis Constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activation of CPS1 by this compound.
Expression and Purification of Recombinant Human CPS1
The baculovirus expression vector system (BEVS) is a commonly used method for producing large quantities of functional recombinant CPS1 in insect cells.
Protocol:
-
Cloning: The full-length cDNA of human CPS1 is cloned into a baculovirus transfer vector, such as pFastBac.
-
Generation of Recombinant Bacmid: The recombinant transfer vector is transformed into DH10Bac™ E. coli cells, which contain the baculovirus shuttle vector (bacmid) and a helper plasmid. Through site-specific transposition, the CPS1 gene is inserted into the bacmid.
-
Transfection of Insect Cells: The recombinant bacmid DNA is then transfected into insect cells (e.g., Spodoptera frugiperda Sf9 cells).[11]
-
Viral Amplification: The initial virus stock (P1) is harvested and used to infect a larger culture of Sf9 cells to generate a high-titer viral stock (P2).[12] This process is typically repeated to obtain a P3 stock for protein expression.[12][13]
-
Protein Expression: A large-scale culture of insect cells (e.g., High-Five™ cells) is infected with the high-titer recombinant baculovirus.[14] The cells are harvested 48-72 hours post-infection.[11]
-
Purification:
-
Cells are lysed, and the mitochondrial fraction is isolated by differential centrifugation.
-
The mitochondrial extract is then subjected to affinity chromatography (e.g., using a resin that specifically binds to a tag on the recombinant protein) followed by size-exclusion chromatography to obtain highly pure CPS1.
-
CPS1 Activity Assay (Ornithine Transcarbamylase-Coupled Assay)
This is a continuous spectrophotometric assay that measures the production of carbamoyl phosphate by coupling its conversion to citrulline by ornithine transcarbamylase (OTC).
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM HEPES, pH 7.5)
-
Substrates: 50 mM NH4Cl, 50 mM KHCO3, 10 mM ATP, 20 mM MgSO4
-
5 mM Ornithine
-
Excess of purified ornithine transcarbamylase (OTC)
-
Varying concentrations of the activator (this compound or NAG)
-
-
Enzyme Addition: Add a known amount of purified recombinant CPS1 to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Colorimetric Detection: The reaction is stopped, and the amount of citrulline produced is quantified colorimetrically using the diacetylmonoxime-thiosemicarbazide method. The absorbance is read at 530 nm.
-
Data Analysis: A standard curve using known concentrations of citrulline is used to determine the amount of product formed. The specific activity of CPS1 is then calculated (e.g., in µmol of citrulline/min/mg of protein).
Thermal Stability Assay
This assay measures the thermal stability of CPS1 in the presence and absence of ligands, which can provide insights into ligand binding and its effect on protein conformation.
Protocol:
-
Sample Preparation: Prepare samples of purified CPS1 (e.g., 0.5-1 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM KCl, 10% glycerol) with and without the addition of the ligand (this compound or NAG) and ATP/MgSO4.
-
Thermal Challenge: Aliquots of each sample are incubated at a range of temperatures (e.g., 37°C to 60°C) for a fixed duration (e.g., 15 minutes) using a thermocycler.
-
Centrifugation: After the heat treatment, the samples are centrifuged at high speed to pellet the aggregated (denatured) protein.
-
Quantification of Soluble Protein: The amount of soluble protein remaining in the supernatant is quantified using a protein concentration assay (e.g., Bradford assay) or by measuring the residual CPS1 activity using the activity assay described above.
-
Data Analysis: The percentage of soluble or active protein is plotted against the temperature. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for each condition. An increase in Tm in the presence of a ligand indicates stabilization of the protein upon binding.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows discussed in this guide.
Figure 1: The Urea Cycle and points of CPS1 activation.
References
- 1. A high content, high throughput cellular thermal stability assay for measuring drug-target engagement in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbamyl Phosphate Synthetase I Deficiency (CPS I Deficiency) — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Carbamoly-phosphate synthetase 1 (CPS1) deficiency: A tertiary center retrospective cohort study and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of N-carbamylglutamate in CPS1 deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbamoyl phosphate synthetase I - Wikipedia [en.wikipedia.org]
- 8. N-acetylglutamate synthase deficiency: Novel mutation associated with neonatal presentation and literature review of molecular and phenotypic spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CARBAGLU® (this compound) │ Clinical Data & Considerations | Treatment of Hyperammonemia [carbaglu.com]
- 10. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Step-by-Step Protocol for Baculovirus-Mediated Protein Expression [synapse.patsnap.com]
- 12. glycoenzymes.ccrc.uga.edu [glycoenzymes.ccrc.uga.edu]
- 13. Recombinant Protein Expression in Baculovirus-Infected Insect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]
The history and discovery of carglumic acid for hyperammonemia
An In-depth Technical Guide on the History and Discovery of Carglumic Acid for Hyperammonemia
Executive Summary
Hyperammonemia, a life-threatening metabolic condition characterized by elevated ammonia (B1221849) levels in the blood, poses a significant risk for severe neurological damage and death, particularly in neonates and young children.[1] This guide provides a comprehensive overview of the history, discovery, and mechanism of action of this compound, a pivotal therapeutic agent in the management of hyperammonemia. This compound, a synthetic structural analog of N-acetylglutamate (NAG), has emerged as a cornerstone treatment for primary N-acetylglutamate synthase (NAGS) deficiency and as an essential adjunctive therapy for acute hyperammonemia in certain organic acidemias.[2][3] We will delve into the preclinical and clinical research that paved the way for its approval, presenting key quantitative data in structured tables, detailing experimental protocols, and illustrating critical pathways and workflows through diagrams generated using the DOT language. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important orphan drug.
Introduction: The Challenge of Hyperammonemia and the Urea (B33335) Cycle
Ammonia is a neurotoxic compound primarily generated from the catabolism of amino acids. The urea cycle, a series of five enzymatic reactions occurring predominantly in the liver mitochondria and cytosol, is the primary metabolic pathway for converting excess ammonia into urea, which is then safely excreted by the kidneys.
The first and rate-limiting step of the urea cycle is catalyzed by the mitochondrial enzyme carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1). CPS1 requires an essential allosteric activator, N-acetylglutamate (NAG), for its function. NAG itself is synthesized from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).
Genetic defects in any of the urea cycle enzymes or transporters, or conditions that lead to a deficiency of NAG, result in the accumulation of ammonia in the blood, a condition known as hyperammonemia. Inborn errors of metabolism such as NAGS deficiency (a primary cause) or certain organic acidemias like propionic acidemia (PA) and methylmalonic acidemia (MMA) (secondary causes) can disrupt this delicate process. In PA and MMA, the accumulation of metabolites like propionyl-CoA inhibits NAGS, leading to a secondary NAG deficiency.
The Discovery and Development of this compound
This compound (N-carbamyl-L-glutamate) is a synthetic structural analog of NAG. Its development as a therapeutic agent was a direct result of understanding the critical role of NAG in ureagenesis. The core concept was to create a stable molecule that could mimic NAG's activating effect on CPS1, thereby bypassing a deficient NAGS enzyme or overcoming its inhibition.
The journey from concept to an approved drug was driven by the need for effective treatments for rare, life-threatening metabolic disorders. Given the rarity of NAGS deficiency, conducting large-scale clinical trials was challenging. Consequently, the initial approval relied heavily on data from retrospective case series and compassionate use programs, which demonstrated its profound efficacy in rapidly reducing plasma ammonia levels.
Key Historical Milestones:
-
2003: this compound (Carbaglu®) is first approved by the European Commission for the treatment of NAGS deficiency.
-
March 18, 2010: The U.S. Food and Drug Administration (FDA) approves Carbaglu® for both acute and chronic hyperammonemia due to NAGS deficiency.
-
January 26, 2021: The FDA expands the approval of Carbaglu® as an adjunctive therapy for acute hyperammonemia in patients with propionic acidemia (PA) and methylmalonic acidemia (MMA).
Mechanism of Action
This compound's mechanism is direct and targeted. As a structural analog of N-acetylglutamate, it binds to the allosteric site on the CPS1 enzyme, inducing a conformational change that activates it. This activation restores the first step of the urea cycle, enabling the conversion of ammonia and bicarbonate into carbamoyl phosphate. By effectively replacing the function of the missing or deficient natural activator (NAG), this compound jump-starts the entire urea cycle, facilitating the detoxification of ammonia into urea.
Clinical Efficacy in N-acetylglutamate Synthase (NAGS) Deficiency
The approval of this compound for NAGS deficiency was primarily based on a retrospective review of 23 patients who had received the drug. This study demonstrated rapid and sustained control of plasma ammonia levels.
Quantitative Data Summary: Retrospective Study in NAGS Deficiency
| Parameter | Value | Source |
| Number of Patients | 23 | |
| Median Treatment Duration | 7.9 years (range: 0.6 to 20.8 years) | |
| Mean Baseline Plasma Ammonia | 271 µmol/L | |
| Time to Normal Plasma Ammonia | Within 3 days | |
| Mean Long-Term Plasma Ammonia | 23 µmol/L (after mean duration of 8 years) |
Experimental Protocol: Retrospective Analysis for NAGS Deficiency
-
Study Design: A retrospective, multicenter, open-label review of the clinical course of patients with confirmed NAGS deficiency treated with this compound.
-
Patient Population: 23 patients with a confirmed diagnosis of NAGS deficiency (enzymatic or genetic analysis), including neonates, pediatric, and adult patients.
-
Treatment Regimen:
-
Acute Hyperammonemia: Initial total daily dose of 100 to 250 mg/kg, administered orally in 2 to 4 divided doses. Concomitant ammonia-lowering therapies (e.g., hemodialysis, ammonia scavengers) were recommended during acute episodes.
-
Maintenance Therapy: Doses were adjusted to maintain normal plasma ammonia levels, typically ranging from 10 to 100 mg/kg/day.
-
-
Primary Objectives: To evaluate the short-term (first 7 days) and long-term clinical and biological response to this compound.
-
Primary Biomarkers:
-
Short-term: Plasma ammonia levels.
-
Long-term: Plasma ammonia, glutamine, and citrulline levels.
-
-
Method of Administration: Tablets were dispersed in water and administered orally or via a nasogastric tube.
Clinical Efficacy in Organic Acidemias (PA and MMA)
The efficacy of this compound in treating acute hyperammonemia secondary to PA and MMA was established in a randomized, double-blind, placebo-controlled, multicenter clinical trial. This study provided robust evidence of its benefit in this patient population.
Quantitative Data Summary: Randomized Controlled Trial in PA and MMA
| Parameter | This compound Group | Placebo Group | Source |
| Number of Hyperammonemic Episodes | 42 | 48 | |
| Number of Patients | 24 (15 PA, 9 MMA) | ||
| Median Time to Primary Endpoint* | 1.5 days | 2.0 days | |
| Reduction in ER Admissions (Long-term study) | 51% reduction vs. standard therapy (p=0.0095) | - | |
| Median Peak Ammonia (Before Treatment) | 250 µmol/L | - | |
| Median Peak Ammonia (After Treatment) | 103 µmol/L | - |
*Primary Endpoint: Time from the first dose to the earlier of plasma ammonia level ≤50 µmol/L or hospital discharge.
Experimental Protocol: Randomized Controlled Trial for PA and MMA
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter clinical trial comparing this compound to placebo as adjunctive therapy to standard of care.
-
Patient Population: 24 pediatric and adult patients with confirmed PA or MMA experiencing acute hyperammonemic episodes (defined as hospital admission with plasma ammonia ≥70 µmol/L).
-
Treatment Regimen: Patients were randomized 1:1 to receive either this compound or placebo for 7 days or until hospital discharge, whichever came first. All patients received standard of care treatment (e.g., protein restriction, intravenous hydration, glucose, L-carnitine).
-
Dosage: 150 mg/kg/day for patients ≤15 kg or 3.3 g/m²/day for patients >15 kg.
-
-
Primary Endpoint: The time from the first dose of the study drug to the earlier of either normalization of plasma ammonia (≤50 µmol/L) or hospital discharge.
-
Efficacy Evaluation: Based on the analysis of 90 hyperammonemic episodes that occurred in the 24 patients.
Synthesis of this compound
The chemical synthesis of this compound is crucial for its production as a pharmaceutical agent. While several methods exist, a common approach involves the reaction of L-glutamic acid with a cyanate (B1221674) source in an aqueous basic medium. The choice of base is critical to optimize yield and purity by minimizing the formation of by-products like L-pyroglutamic acid.
Experimental Protocol: Example Synthesis of this compound
-
Objective: To synthesize this compound with high purity suitable for pharmaceutical use.
-
Reagents:
-
L-glutamic acid
-
Sodium cyanate
-
Lithium hydroxide (B78521) monohydrate
-
Water
-
Hydrochloric acid (30% aqueous solution)
-
-
Methodology:
-
Dissolve lithium hydroxide monohydrate (1.13 moles) in water (1.0 L) in a suitable reactor.
-
Add sodium cyanate (1.13 moles) to the solution and stir until dissolved.
-
Add L-glutamic acid (1.13 moles) to the reaction mixture.
-
Stir the mixture at a constant temperature of 30°C for 24 hours.
-
After 24 hours, cool the mixture and slowly add 30% aqueous hydrochloric acid until the pH value is below 3, inducing the precipitation of the product.
-
Filter the resulting solid precipitate.
-
Wash the filtered solid with water (e.g., 3 x 30 mL).
-
Dry the purified solid under vacuum at 50°C for 24 hours to yield this compound.
-
-
Yield and Purity: This specific protocol reports a yield of 91.7% with an HPLC purity of 99.86%.
Conclusion
The development of this compound represents a significant milestone in the management of rare metabolic disorders characterized by hyperammonemia. Its history is a testament to the power of targeted, mechanism-based drug design. By acting as a direct activator of CPS1, this compound provides a life-saving intervention for patients with NAGS deficiency and a critical adjunctive therapy for those with organic acidemias. The clinical data, though derived from studies with small patient populations, unequivocally demonstrate its ability to rapidly and effectively normalize plasma ammonia levels, preventing severe neurological sequelae and improving patient outcomes. This guide has provided a detailed technical overview of its discovery, mechanism, and the key experimental evidence supporting its clinical use, offering a valuable resource for the scientific and medical communities.
References
- 1. FDA Approves this compound Therapy for Rare Genetic Disorder [medscape.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. RECORDATI RARE DISEASES: CARBAGLU® (this compound) Tablets 200mg Receives U.S. FDA Approval for a New Indication to Treat Acute Hyperammonemia Associated with Propionic Acidemia and Methylmalonic Acidemia [prnewswire.com]
Biochemical pathways affected by carglumic acid administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carglumic acid, a synthetic structural analog of N-acetylglutamate (NAG), is a critical therapeutic agent in the management of hyperammonemia.[1][2] This document provides an in-depth technical overview of the biochemical pathways affected by this compound administration, with a focus on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate these effects.
Core Mechanism of Action: Activation of the Urea (B33335) Cycle
The primary biochemical pathway influenced by this compound is the urea cycle, a liver-based metabolic pathway responsible for the conversion of toxic ammonia (B1221849) into urea for excretion.[2] this compound functions as a direct activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[1] In healthy individuals, CPS1 is allosterically activated by NAG, which is synthesized from glutamate (B1630785) and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[3] In patients with NAGS deficiency, the lack of NAG leads to a dysfunctional urea cycle and subsequent hyperammonemia.[4] this compound mimics the action of NAG, binding to and activating CPS1, thereby restoring the function of the urea cycle and facilitating the detoxification of ammonia.[2]
Quantitative Effects of this compound Administration
The administration of this compound leads to a rapid and significant reduction in plasma ammonia levels in patients with hyperammonemia due to NAGS deficiency and certain organic acidemias.
Table 1: Plasma Ammonia Levels in Patients with NAGS Deficiency Treated with this compound
| Study Population | Baseline Plasma Ammonia (μmol/L) | Plasma Ammonia after Treatment (μmol/L) | Time to Normalization | Reference |
| 13 evaluable patients | Mean: 271 | Mean: 23, Median: 24 (long-term) | Normal levels attained by day 3 | [5] |
| 23 patients | - | Reduced within 24 hours, normalized within 3 days | 3 days | [6] |
| 8 patients with suspected UCD | - | Normalized within 8 hours in confirmed NAGSD | 8 hours | [4] |
Table 2: Plasma Ammonia Levels in Patients with Organic Acidemias Treated with this compound
| Diagnosis | Patient Group | Baseline Plasma Ammonia (μmol/L) (Mean ± SD) | Endpoint Plasma Ammonia (μmol/L) (Mean ± SD) | Reference |
| MMA, PA, IVA | Neonates (n=29 episodes) | 468.3 ± 365.3 | 60.7 ± 36.5 | [7] |
| MMA, PA, IVA | Non-neonates (n=19 episodes) | 171.3 ± 75.7 | 55.2 ± 21.8 | [7] |
| MMA (n=4), PA (n=6) | Total (n=10) | Median: 250 (range 97-2569) | Median: 103 (range 97-171) | [8][9] |
Indirectly Affected Biochemical Pathways
While the primary effect of this compound is on the urea cycle, its administration can indirectly influence other interconnected metabolic pathways.
-
Krebs Cycle: The urea cycle is linked to the Krebs (or tricarboxylic acid, TCA) cycle through the production of fumarate.[10] By restoring urea cycle function, this compound administration can replenish fumarate, which can then enter the Krebs cycle, potentially having an anaplerotic effect.[10] This is particularly relevant in organic acidemias where Krebs cycle intermediates may be depleted.[10]
-
Amino Acid Metabolism: Studies have shown that long-term treatment with this compound can affect the plasma levels of certain amino acids. In a randomized clinical trial involving patients with propionic acidemia and methylmalonic acidemia, a significant difference in the level of plasma glycine (B1666218) was observed in the this compound treatment arm.
-
Carnitine Metabolism: The same clinical trial also reported a significant difference in free carnitine levels between the this compound and standard treatment groups, suggesting a potential interaction with carnitine metabolism.
Experimental Protocols
The following sections detail the methodologies commonly employed in clinical studies to assess the biochemical effects of this compound.
Measurement of Plasma Ammonia
Principle: The enzymatic determination of ammonia is the most common method. It is based on the reductive amination of α-ketoglutarate to glutamate, catalyzed by glutamate dehydrogenase (GLDH). The reaction consumes a reduced pyridine (B92270) nucleotide (NADH or NADPH), and the rate of its disappearance is proportional to the ammonia concentration.
Sample Handling:
-
Blood should be collected in EDTA or heparin tubes and placed on ice immediately.
-
Plasma must be separated from cells within 15-30 minutes of collection by centrifugation at 4°C.
-
Analysis should be performed promptly, as ammonia levels can increase in stored samples. If immediate analysis is not possible, plasma should be frozen at -20°C or lower.
Typical Assay Protocol (Enzymatic Method):
-
Reagents:
-
α-ketoglutarate solution
-
NADPH or NADH solution
-
Glutamate Dehydrogenase (GLDH) enzyme solution
-
Buffer solution (e.g., Tris or phosphate buffer, pH ~8.0)
-
-
Procedure:
-
A plasma sample is added to a reaction mixture containing α-ketoglutarate and NADPH/NADH.
-
The reaction is initiated by the addition of GLDH.
-
The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH/NADH, is measured spectrophotometrically over a fixed time interval.
-
The change in absorbance is compared to a standard curve generated with known ammonia concentrations to determine the ammonia level in the sample.
-
Measurement of Urea and Urea Cycle Intermediates
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of urea and other urea cycle intermediates such as citrulline, ornithine, arginine, and argininosuccinate.
Sample Preparation:
-
Plasma or serum samples are typically deproteinized, often by precipitation with an organic solvent like methanol (B129727) or acetonitrile.
-
An internal standard (a stable isotope-labeled version of the analyte) is added to each sample before processing to correct for variations in sample preparation and instrument response.
-
The supernatant is collected after centrifugation, dried, and then reconstituted in a suitable solvent for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The different metabolites are separated based on their physicochemical properties as they pass through a chromatographic column (e.g., a C18 or HILIC column).
-
Mass Spectrometric Detection: The separated metabolites are then introduced into a tandem mass spectrometer. The molecules are ionized (e.g., by electrospray ionization), and specific parent ions for each metabolite are selected. These parent ions are then fragmented, and specific product ions are detected. The unique parent-product ion transition for each metabolite allows for highly specific and sensitive quantification.
Conclusion
This compound is a highly effective treatment for hyperammonemia resulting from NAGS deficiency and certain organic acidemias. Its primary mechanism of action is the direct activation of CPS1, which restores the function of the urea cycle and leads to a rapid and significant decrease in plasma ammonia levels. While its main impact is on the urea cycle, there is emerging evidence of its indirect effects on other interconnected metabolic pathways, such as the Krebs cycle and amino acid metabolism. The experimental protocols for assessing these effects rely on robust and sensitive analytical techniques, primarily enzymatic assays for ammonia and LC-MS/MS for a broader profile of metabolites. Further research into the wider metabolic consequences of this compound administration will continue to refine our understanding of its therapeutic role.
References
- 1. This compound for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. carbaglu.com [carbaglu.com]
- 5. sketchviz.com [sketchviz.com]
- 6. Automated enzymatic assay for plasma ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid method for plasma ammonia estimation using an indigenously purified enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. graphviz.org [graphviz.org]
- 9. Urea Cycle Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. clinicaltrial.be [clinicaltrial.be]
In-Vitro Enzymatic Activation by Carglumic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in-vitro studies on the enzymatic activation of Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) by carglumic acid, a synthetic structural analog of N-acetylglutamate (NAG). This document details the mechanism of action, experimental protocols for enzyme expression and activity assays, and a summary of the available quantitative kinetic data. Furthermore, it includes visualizations of the enzymatic pathway and experimental workflows to facilitate a comprehensive understanding of the biochemical interactions of this compound.
Introduction
This compound is a vital therapeutic agent for the management of hyperammonemia, particularly in patients with N-acetylglutamate synthase (NAGS) deficiency. NAGS is the enzyme responsible for the synthesis of N-acetylglutamate (NAG), the natural and essential allosteric activator of Carbamoyl Phosphate Synthetase 1 (CPS1)[1][2]. CPS1 catalyzes the first and rate-limiting step of the urea (B33335) cycle, the primary pathway for the detoxification of ammonia (B1221849) in the liver[1][3]. In the absence of NAG, CPS1 is inactive, leading to the accumulation of toxic levels of ammonia in the blood.
This compound acts as a structural and functional analog of NAG, binding to the allosteric site on CPS1 and inducing a conformational change that activates the enzyme[1]. This activation restores the function of the urea cycle, enabling the conversion of ammonia to urea for excretion. This guide focuses on the in-vitro methodologies used to characterize the enzymatic activation of CPS1 by this compound.
Mechanism of Action: Allosteric Activation of CPS1
The primary mechanism of action of this compound is the allosteric activation of CPS1. As a structural mimic of NAG, this compound binds to the same allosteric site on the CPS1 enzyme. This binding event triggers a conformational change in the enzyme, leading to its activation and the subsequent catalysis of the conversion of bicarbonate and ammonia to carbamoyl phosphate. It is important to note that this compound activates CPS1 sub-optimally compared to the natural activator, NAG. In-vitro studies have shown that higher concentrations of this compound are required to achieve a similar level of CPS1 activation as NAG, and the maximal velocity (Vmax) of the reaction is lower with this compound.
Quantitative Data: Kinetic Parameters of CPS1 Activation
The following table summarizes the key kinetic parameters for the activation of wild-type mouse CPS1 by its natural activator, N-acetylglutamate (NAG), and by this compound (NCG). This data is derived from in-vitro studies using purified recombinant enzyme.
| Activator | Parameter | Value | Unit |
| NAG | Ka (Activation Constant) | ~0.1 | mM |
| Vmax | ~100 | % | |
| Km for ATP | 0.5 ± 0.1 | mM | |
| Km for Ammonium | 2.9 ± 0.5 | mM | |
| Km for Bicarbonate | 2.1 ± 0.4 | mM | |
| This compound (NCG) | Ka (Activation Constant) | ~2.5 | mM |
| Vmax | ~60-70 | % of NAG | |
| Km for ATP | 1.3 ± 0.2 | mM | |
| Km for Ammonium | 6.7 ± 1.2 | mM | |
| Km for Bicarbonate | 2.3 ± 0.6 | mM |
Note: The Ka and Vmax values for NAG and NCG are approximated from graphical data presented in the cited literature. The maximal velocity for NCG is expressed as a percentage of the maximal velocity observed with NAG.
Experimental Protocols
Expression and Purification of Recombinant Human CPS1
A baculovirus/insect cell expression system is commonly used for the production of recombinant human CPS1 for in-vitro studies.
Protocol:
-
Construct Generation: The cDNA encoding mature human CPS1 (lacking the mitochondrial targeting sequence) is cloned into a baculovirus transfer vector, often with an N-terminal hexa-histidine (His6) tag to facilitate purification.
-
Baculovirus Production: The transfer vector is co-transfected with linearized baculovirus DNA into insect cells (e.g., Spodoptera frugiperda Sf9 cells) to generate recombinant baculovirus.
-
Protein Expression: High-titer recombinant baculovirus is used to infect a larger culture of insect cells (e.g., High Five™ cells). The cells are cultured for a period to allow for protein expression.
-
Cell Lysis: Infected cells are harvested by centrifugation and lysed using a lysis buffer containing detergents and protease inhibitors.
-
Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant containing the His-tagged CPS1 is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column.
-
Elution: After washing the column to remove non-specifically bound proteins, the recombinant CPS1 is eluted using a buffer containing a high concentration of imidazole.
-
Further Purification (Optional): Size-exclusion chromatography can be performed as an additional purification step to obtain highly pure and active CPS1.
-
Protein Characterization: The purity and concentration of the recombinant CPS1 are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford assay).
In-Vitro CPS1 Activity Assay (Coupled Enzyme Assay)
The activity of CPS1 is typically measured using a coupled enzyme assay that detects the production of citrulline from carbamoyl phosphate and ornithine, a reaction catalyzed by ornithine transcarbamylase (OTC).
Reaction Mixture Components:
-
Buffer: 50 mM Glycylglycine, pH 7.4
-
Salts: 70 mM KCl, 25 mM MgSO₄
-
Reducing Agent: 1 mM Dithiothreitol (DTT)
-
Substrates: 35 mM NH₄Cl, 50 mM KHCO₃, 5 mM ATP, 5 mM L-ornithine HCl
-
Activator: Varying concentrations of N-acetylglutamate (NAG) or this compound (NCG)
-
Coupling Enzyme: 4 U/mL recombinant Ornithine Transcarbamylase (OTC)
-
Enzyme: Purified recombinant CPS1
Protocol:
-
Reaction Setup: Prepare the reaction mixture with all components except for the enzyme (CPS1) in a microcentrifuge tube or a 96-well plate.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified recombinant CPS1 to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).
-
Reaction Termination: Stop the reaction by adding a solution that denatures the enzymes, such as perchloric acid or trichloroacetic acid.
-
Citrulline Quantification: The amount of citrulline produced is determined colorimetrically. A common method involves the reaction of citrulline with diacetyl monoxime in the presence of acid and an oxidizing agent (e.g., thiosemicarbazide) to produce a colored product that can be measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The specific activity of CPS1 is calculated based on the amount of citrulline produced per unit time per amount of enzyme. Kinetic parameters (Km, Vmax, Ka) are determined by measuring the reaction velocity at varying substrate and activator concentrations and fitting the data to appropriate enzyme kinetic models.
Expression and Purification of Recombinant Human NAGS
Recombinant human NAGS can be expressed in E. coli for in-vitro studies.
Protocol:
-
Construct Generation: The cDNA encoding the conserved domain of human NAGS is cloned into a bacterial expression vector, often with a tag for purification (e.g., His-tag).
-
Bacterial Transformation: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Protein Expression: The bacterial culture is grown to a specific optical density, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Cell Lysis: Bacterial cells are harvested and lysed by sonication or enzymatic digestion (e.g., lysozyme).
-
Purification: The His-tagged recombinant NAGS is purified from the cell lysate using Ni-NTA affinity chromatography, similar to the protocol for CPS1.
-
Protein Characterization: The purity and concentration of the recombinant NAGS are determined by SDS-PAGE and a protein concentration assay.
In-Vitro NAGS Activity Assay (LC-MS/MS)
The activity of NAGS is measured by quantifying the production of N-acetylglutamate (NAG) from its substrates, glutamate (B1630785) and acetyl-CoA, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Reaction Mixture Components:
-
Buffer: 50 mM Tris-HCl, pH 8.5
-
Substrates: 10 mM L-glutamate, 2.5 mM Acetyl-CoA
-
Enzyme: Purified recombinant NAGS
Protocol:
-
Reaction Setup: Prepare the reaction mixture in a microcentrifuge tube.
-
Enzyme Addition: Initiate the reaction by adding the purified recombinant NAGS.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 5-10 minutes).
-
Reaction Termination: Stop the reaction by adding an acid, such as trichloroacetic acid.
-
Sample Preparation: Centrifuge the terminated reaction to pellet the precipitated protein. The supernatant containing the product (NAG) is collected for analysis.
-
LC-MS/MS Analysis: The amount of NAG produced is quantified by LC-MS/MS. A stable isotope-labeled internal standard of NAG is often added to the samples for accurate quantification. The samples are separated by liquid chromatography and the mass-to-charge ratio of NAG and the internal standard are detected by tandem mass spectrometry.
-
Data Analysis: The concentration of NAG in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against a standard curve. The specific activity of NAGS is then calculated.
Visualizations
Caption: Enzymatic activation pathway of CPS1 by its natural activator NAG and the therapeutic analog this compound.
Caption: Experimental workflow for the in-vitro CPS1 activity assay.
Caption: Experimental workflow for the in-vitro NAGS activity assay.
Conclusion
In-vitro studies are fundamental to elucidating the mechanism of action and kinetic properties of therapeutic agents like this compound. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound's enzymatic activation of CPS1. A thorough understanding of these in-vitro characteristics is crucial for the development of improved therapies for hyperammonemia and for the personalized treatment of patients with urea cycle disorders. Further research focusing on the structural basis of this compound's interaction with CPS1 and the identification of more potent activators will be beneficial for advancing the field.
References
- 1. Precision medicine in rare disease: Mechanisms of disparate effects of N-carbamyl-L-glutamate on mutant CPS1 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Carglumic Acid in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of carglumic acid in preclinical models. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of this critical therapeutic agent for hyperammonemia. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of relevant pathways and workflows.
Introduction to this compound
This compound is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1).[1][2][3] CPS1 is the first and rate-limiting enzyme of the urea (B33335) cycle, a critical metabolic pathway that converts toxic ammonia (B1221849) into urea for excretion.[2][3] In individuals with N-acetylglutamate synthase (NAGS) deficiency, the production of NAG is impaired, leading to a dysfunctional urea cycle and subsequent life-threatening hyperammonemia. This compound acts as a replacement for NAG, restoring CPS1 activity and promoting ammonia detoxification.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical models. These data have been compiled from various studies to provide a comparative overview.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Single Oral Administration)
| Parameter | Value | Species/Strain | Dose (mg/kg) | Reference |
| Tmax (hours) | 2 - 4 | Rat | Not Specified | |
| Cmax (µg/mL) | 69 - 104 | Rat | 500 - 1000 | |
| AUC | Not Dose Proportional | Rat | Not Specified | |
| Bioavailability (%) | Not Reported | - | - | - |
| Half-life (t½) | Not Reported | - | - | - |
Note: AUC and Cmax were not found to be dose-proportional in rats. After repeated administration for 6 months, no accumulation in plasma was observed.
Table 2: Excretion of this compound in Rats (Single Oral Dose of 500 mg/kg ¹⁴C-carglumic acid)
| Excretion Route | Percentage of Radioactivity Excreted (within 96 hours) | Reference |
| Urine | 51% | |
| Feces | 37% | |
| CO₂ | 9% |
Table 3: Pharmacokinetic Parameters of this compound in Dogs (Oral and Intravenous Administration)
| Parameter | Value | Route | Reference |
| Metabolism | Minimal | Oral & IV | |
| Excretion (IV) | Predominantly via urine (~80%) | IV | |
| Excretion (Oral) | Higher fecal excretion (18-37%) | Oral |
Mechanism of Action: The Urea Cycle
This compound exerts its therapeutic effect by directly intervening in the urea cycle. The following diagram illustrates the pathway and the specific role of this compound.
Caption: The Urea Cycle and the Mechanism of Action of this compound.
Experimental Protocols
This section details the methodologies for key experiments in the preclinical pharmacokinetic evaluation of this compound.
Animal Models
-
Rodent Models: Sprague-Dawley rats and C57BL/6 mice are commonly used for pharmacokinetic and toxicology studies.
-
NAGS Knockout Mouse Model: A biochemically salvageable NAGS knockout (Nags-/-) mouse model has been developed. These mice require supplementation with N-carbamylglutamate (NCG, a functional analog of NAG) and L-citrulline to survive. Hyperammonemia can be induced by withdrawing this supplementation, making it a valuable model for efficacy studies.
Drug Administration
Preparation of this compound for Oral Administration:
-
This compound is available as dispersible tablets (e.g., 200 mg). These tablets should not be swallowed whole or crushed by dry means.
-
For administration, disperse the required number of tablets in water immediately before use. A minimum of 2.5 mL of water should be used for each 200 mg tablet.
-
The tablets do not dissolve completely, resulting in a suspension. It is crucial to ensure the entire dose is administered by rinsing the mixing container with additional water and administering the rinse.
-
The use of liquids other than water for dispersion has not been clinically studied and is not recommended.
Oral Gavage in Rodents:
-
Animal Restraint: Firmly restrain the animal, ensuring the head and neck are extended to create a straight path to the esophagus.
-
Gavage Needle Selection: Use a sterile, ball-tipped gavage needle of the appropriate size for the animal (e.g., 18-20 gauge for mice, 16-18 gauge for rats). The length should be pre-measured from the corner of the animal's mouth to the last rib to ensure delivery to the stomach without perforation.
-
Administration: Gently insert the gavage needle into the mouth, advancing it along the roof of the mouth and down the esophagus. The animal should swallow as the needle is passed. Administer the this compound suspension slowly.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.
Induction of Hyperammonemia in NAGS Knockout Mice
-
Maintenance: Nags-/- mice are maintained on drinking water supplemented with N-carbamylglutamate (NCG) and L-citrulline (typically 1.0 g/L each).
-
Induction: To induce hyperammonemia for efficacy studies of compounds like this compound, the supplemented drinking water is replaced with regular drinking water.
-
Onset: Severe hyperammonemia develops within 24-48 hours following the withdrawal of the rescue supplementation.
Sample Collection and Processing
Blood Sampling:
-
Blood samples are typically collected from the tail vein, saphenous vein, or via cardiac puncture at terminal time points.
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate plasma.
-
Store plasma samples at -80°C until analysis.
Tissue Sampling for Distribution Studies:
-
At predetermined time points after drug administration, euthanize the animals.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Excise the tissues of interest (e.g., liver, kidney, brain), rinse with cold saline, blot dry, and weigh.
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until homogenization.
Tissue Homogenization:
-
Thaw the tissue samples on ice.
-
Add a specific volume of homogenization buffer (e.g., phosphate-buffered saline) to the tissue (a common ratio is 1:3 or 1:4 w/v).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
-
Store the tissue homogenates at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of this compound in biological matrices. The following is a representative protocol based on a method validated for human plasma, which can be adapted for preclinical samples.
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX) with methanol (B129727) followed by water.
-
Load the plasma or tissue homogenate sample onto the cartridge.
-
Wash the cartridge with an appropriate solvent to remove interfering substances.
-
Elute this compound from the cartridge using a solvent mixture (e.g., methanol with a small percentage of formic acid).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
Chromatographic and Mass Spectrometric Conditions:
-
LC Column: A cyano (CN) column (e.g., ACE 5CN, 150 x 4.6 mm, 5 µm) has been shown to provide good separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile:methanol and water with 0.1% acetic acid (e.g., 80:20 v/v) can be used.
-
Ionization Mode: Electrospray ionization (ESI) in the negative ion mode is suitable for this compound.
-
MRM Transitions: The multiple reaction monitoring (MRM) transition for this compound is m/z 189 -> 146. A stable isotope-labeled internal standard (e.g., this compound-¹³C₅,¹⁵N) with a transition of m/z 195 -> 152 should be used for accurate quantification.
Visualizing Experimental Workflows
The following diagrams, created using Graphviz, illustrate the workflows for a typical preclinical pharmacokinetic study and the specific procedures for handling the NAGS knockout mouse model.
Caption: Workflow for a Preclinical Pharmacokinetic Study of this compound.
Caption: Experimental Workflow for Efficacy Testing in NAGS Knockout Mice.
Conclusion
The preclinical pharmacokinetic profile of this compound is characterized by oral absorption with a Tmax of 2-4 hours in rats, minimal metabolism, and excretion primarily through feces after oral administration. The development of a salvageable NAGS knockout mouse model provides a robust platform for evaluating the in vivo efficacy of this compound and other potential therapies for hyperammonemia. The detailed experimental protocols and analytical methodologies outlined in this guide are intended to support the design and execution of future preclinical studies, ultimately contributing to a deeper understanding of this vital medication and the development of improved treatments for urea cycle disorders.
References
Methodological & Application
Protocol for Solubilizing Carglumic Acid for Cell Culture Experiments
Introduction
Carglumic acid, a synthetic structural analog of N-acetylglutamate (NAG), is a critical activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[1][2][3] Its role in activating the urea cycle makes it a valuable tool for in vitro studies investigating cellular metabolism, ammonia (B1221849) detoxification, and related genetic disorders. However, its limited solubility in aqueous solutions presents a challenge for its application in cell culture experiments. This document provides a detailed protocol for the solubilization of this compound for use in cell culture, ensuring optimal and reproducible experimental outcomes.
Data Presentation
The solubility of this compound in various solvents is summarized in the table below. This information is crucial for preparing appropriate stock solutions for cell culture applications.
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (B87167) (DMSO) | ~30 mg/mL | [4] |
| Dimethyl Sulfoxide (DMSO) | 38 mg/mL (199.84 mM) | [5] |
| Ethanol | ~10 mg/mL | [4] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~2 mg/mL | [4] |
| Boiling Water | Soluble | |
| Cold Water | Slightly Soluble | |
| Organic Solvents (cyclohexane, dichloromethane, ether) | Practically Insoluble |
Experimental Protocols
This section outlines the detailed methodology for preparing a sterile stock solution of this compound using dimethyl sulfoxide (DMSO) and its subsequent dilution for use in cell culture experiments.
Materials
-
This compound powder (molecular weight: 190.15 g/mol )
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
-
Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh 19.02 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Dissolution: Add 1 mL of sterile, anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Sterilization (Optional but Recommended): For stringent sterility, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube. This is particularly important if the initial components were not handled in a strictly aseptic environment.
-
Aliquoting and Storage: Aliquot the sterile 100 mM this compound stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[6]
Protocol for Preparing Working Solutions in Cell Culture Medium
-
Thawing: Thaw a single-use aliquot of the 100 mM this compound stock solution at room temperature.
-
Dilution: To minimize precipitation, perform a serial dilution of the DMSO stock solution in sterile cell culture medium. For example, to prepare a 100 µM working solution, first prepare an intermediate dilution (e.g., 1 mM) in the culture medium, and then further dilute to the final concentration.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v) to avoid cytotoxic effects on the cells. A vehicle control (culture medium with the same final concentration of DMSO) should be included in all experiments.
-
Application to Cells: Add the final working solution to the cell cultures and mix gently by swirling the plate or flask.
Mandatory Visualizations
Signaling Pathway of this compound in the Urea Cycle
Caption: this compound activates the urea cycle by mimicking N-acetylglutamate.
Experimental Workflow for this compound Solubilization
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Standard Operating Procedure for In Vivo Administration of Carglumic Acid
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
1. Introduction
Carglumic acid, a synthetic structural analogue of N-acetylglutamate (NAG), is a critical therapeutic agent for the management of hyperammonemia.[1][2][3] It functions as an activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[2][3][4] By activating CPS1, this compound restores or improves the function of the urea cycle, facilitating the conversion of toxic ammonia (B1221849) to urea, which is then excreted by the kidneys.[2][3][4]
These application notes provide a standard operating procedure for the in vivo administration of this compound in both clinical and preclinical settings. The protocols are intended to guide researchers, scientists, and drug development professionals in the safe and effective use of this compound for therapeutic and research purposes.
2. Clinical Administration
2.1. Indications
This compound is indicated for:
-
Acute and chronic hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency in pediatric and adult patients. [4][5][6]
-
Adjunctive therapy for acute hyperammonemia due to propionic acidemia (PA) or methylmalonic acidemia (MMA). [7]
2.2. Dosage and Administration
2.2.1. N-acetylglutamate Synthase (NAGS) Deficiency
-
Acute Hyperammonemia: The recommended initial daily dosage for pediatric and adult patients is 100 mg/kg to 250 mg/kg, divided into 2 to 4 doses.[4][5][6] This should be administered in conjunction with other ammonia-lowering therapies such as hemodialysis and protein restriction.[4][5]
-
Chronic Hyperammonemia: The recommended maintenance daily dosage for pediatric and adult patients is 10 mg/kg to 100 mg/kg, divided into 2 to 4 doses.[4][5][6]
Dosage should be titrated based on the patient's plasma ammonia levels and clinical response.[4]
2.2.2. Propionic Acidemia (PA) or Methylmalonic Acidemia (MMA)
-
The recommended daily dosage for pediatric and adult patients is:
-
The total daily dose should be divided into two equal doses administered 12 hours apart.[7]
-
Treatment should continue until the patient's ammonia level is below 50 µmol/L, for a maximum of 7 days.[7]
2.3. Preparation and Administration of Oral Suspension
This compound is supplied as dispersible tablets and should not be swallowed whole or crushed.[4][5][8]
-
For each 200 mg tablet, add a minimum of 2.5 mL of water into a small cup.[5]
-
Add the tablet(s) to the water.
-
Gently stir the mixture. The tablets will not dissolve completely, and undissolved particles will remain.[8]
-
Administer the suspension immediately before meals or feedings.[5]
-
To ensure the full dose is administered, rinse the cup with additional water and have the patient drink it immediately.[8]
For administration via a nasogastric (NG) or gastrostomy (G) tube:
-
Prepare the suspension as described above.
-
Draw the mixture into a catheter-tip syringe.[5]
-
Administer the mixture immediately through the NG or G-tube.[5]
-
Flush the tube with additional water to ensure the complete dose is delivered.
3. Preclinical Administration (Rat Model)
3.1. Objective
To provide a standardized protocol for the oral administration of this compound to rats for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
3.2. Materials
-
This compound
-
Vehicle (e.g., sterile water, 0.5% methylcellulose)
-
Gavage needles (16-18 gauge for adult rats)[9]
-
Syringes
-
Animal balance
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant, capillary tubes)
3.3. Experimental Protocol
3.3.1. Animal Handling and Acclimation
-
Use adult male or female Sprague-Dawley or Wistar rats.
-
Acclimate animals to the housing conditions for at least 3-5 days before the experiment.
-
House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum.
3.3.2. Dosing Solution Preparation
-
Weigh the required amount of this compound.
-
Prepare a suspension in the chosen vehicle. For example, to prepare a 50 mg/mL suspension in sterile water, add 500 mg of this compound to 10 mL of water.
-
Vortex the suspension thoroughly before each administration to ensure homogeneity.
3.3.3. Oral Gavage Administration
-
Weigh each rat to determine the correct dosing volume. The maximum recommended oral gavage volume for rats is 10-20 mL/kg.[8][9]
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion length into the stomach.[8]
-
Gently insert the gavage needle into the esophagus and advance it into the stomach. Do not force the needle.[10][11]
-
Administer the this compound suspension slowly.[10]
-
Withdraw the needle and return the rat to its cage.
-
Monitor the animal for any signs of distress.[8]
3.4. Pharmacokinetic Study Protocol
-
Administer a single oral dose of this compound (e.g., 100 mg/kg).
-
Collect blood samples (approximately 100-200 µL) at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Blood can be collected via tail vein, saphenous vein, or from a cannulated jugular vein.
-
Place blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process blood samples to obtain plasma by centrifugation at approximately 2,000 x g for 10 minutes at 4°C.
-
Store plasma samples at -80°C until analysis by a validated LC-MS/MS method.[4][12]
3.5. Pharmacodynamic Study Protocol
-
Induce hyperammonemia in rats using a model such as an ammonium (B1175870) chloride challenge.
-
Administer this compound at various doses.
-
Monitor plasma ammonia levels at specified time points post-administration.
-
Other parameters to monitor may include clinical signs of hyperammonemia (e.g., lethargy, ataxia) and changes in relevant biomarkers in the brain or liver.
Data Presentation
Table 1: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Tmax (median) | 3 hours (range: 2-4) | [13] |
| Terminal Half-life (median) | 5.6 hours (range: 4.3-9.5) | [13] |
| Apparent Total Clearance | 5.7 L/min (range: 3.0-9.7) | [13] |
| Renal Clearance | 290 mL/min (range: 204-445) | [13] |
| Urinary Excretion (24h) | 4.5% of dose (range: 3.5-7.5) | [13] |
| Fecal Excretion | Up to 60% of dose | [13] |
Table 2: Rat Pharmacokinetic Parameters of this compound (Oral Administration)
| Dose | Tmax | Cmax | AUC | Reference |
| 500 mg/kg | 2-4 hours | Not specified | Not specified | [4] |
Table 3: Preclinical Toxicology - Single Oral Dose in Rats
| Dose | Observation | Reference |
| Up to 2800 mg/kg | Not lethal in adult rats | [2][3] |
| 2000 mg/kg/day | Lethal to most neonatal rats within 2-3 days | [3] |
Mandatory Visualization
Caption: Mechanism of action of this compound in the urea cycle.
References
- 1. mac-mod.com [mac-mod.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of this compound, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. carglumicacid.com [carglumicacid.com]
- 6. This compound for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. research.fsu.edu [research.fsu.edu]
- 9. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 10. research.sdsu.edu [research.sdsu.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
Dosing Recommendations for Carglumic Acid in Mouse Models of N-acetylglutamate Synthase (NAGS) Deficiency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of carglumic acid (N-carbamyl-L-glutamate or NCG) in mouse models of N-acetylglutamate synthase (NAGS) deficiency. The following information is based on established methodologies for the rescue and maintenance of Nags knockout (Nags-/-) mice, which serve as a critical model for studying this rare urea (B33335) cycle disorder.
Introduction
NAGS deficiency is an autosomal recessive disorder characterized by the absence or severe reduction of the NAGS enzyme. This enzyme produces N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1), the first and rate-limiting enzyme of the urea cycle.[1] The resulting hyperammonemia can lead to severe neurological damage and is often fatal if left untreated.[2][3] this compound, a structural analog of NAG, can effectively activate CPS1, thereby restoring urea cycle function and preventing hyperammonemia.[4][5][6] The Nags-/- mouse model recapitulates the severe phenotype of human NAGS deficiency and is dependent on this compound for survival, making it an invaluable tool for studying the pathophysiology of the disease and for testing novel therapeutic interventions.[7][8]
Quantitative Data Summary
The following tables summarize the recommended dosing regimens for this compound and L-citrulline in Nags-/- mouse models. The combined administration of L-citrulline has been shown to enhance survival rates in these mice.[7]
Table 1: Dosing Regimen for Neonatal Nags-/- Mice (Pre-weaning)
| Compound | Administration Route | Initial Dose | Tapered Dose (with growth) | Frequency |
| This compound (NCG) | Intraperitoneal (IP) Injection | 250 mg/kg/day | ~130 mg/kg/day | Daily |
| L-Citrulline | Intraperitoneal (IP) Injection | 1000 mg/kg/day | ~525 mg/kg/day | Daily |
Data sourced from Caldovic et al.[7]
Table 2: Dosing Regimen for Adult Nags-/- Mice (Post-weaning)
| Compound | Administration Route | Concentration in Drinking Water | Estimated Daily Consumption (for a 25g mouse) |
| This compound (NCG) | Oral (in drinking water) | 1.0 g/L | ~150 mg/kg/day |
| L-Citrulline | Oral (in drinking water) | 1.0 g/L | ~150 mg/kg/day |
Data sourced from Caldovic et al.[7]
Experimental Protocols
Protocol 1: Rescue of Neonatal Nags-/- Mice
This protocol details the procedure for the daily treatment of Nags-/- pups from birth until weaning (typically 21 days) to ensure their survival.
Materials:
-
This compound (NCG)
-
L-Citrulline
-
Lactated Ringer's solution
-
Sterile 1 mL syringes with 28-30 gauge needles
-
Analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation of Injection Solution:
-
Aseptically prepare a stock solution of this compound and L-citrulline in Lactated Ringer's solution. For example, to achieve the initial dose for a 2-gram pup, you would need 0.5 mg of NCG and 2 mg of L-citrulline. The volume of injection should be kept low (e.g., 20-50 µL) to avoid discomfort to the pup.
-
Calculate the required amount of each compound based on the daily weight of the pups.
-
Ensure the solution is fully dissolved and sterile-filtered before use.
-
-
Animal Handling and Injection:
-
Gently restrain the neonatal mouse.
-
Perform an intraperitoneal (IP) injection using a sterile syringe and a fine-gauge needle. Be careful to avoid puncturing any organs.
-
Administer the prepared solution daily.
-
-
Dose Tapering:
-
Weigh the pups daily to adjust the dosage accordingly.
-
As the animals grow, the dose can be gradually tapered to approximately 130 mg/kg/day for NCG and 525 mg/kg/day for L-citrulline by the time of weaning.[7]
-
-
Monitoring:
Protocol 2: Maintenance of Adult Nags-/- Mice
This protocol describes the maintenance of weaned Nags-/- mice on a supplemented drinking water regimen.
Materials:
-
This compound (NCG)
-
L-Citrulline
-
Standard laboratory mouse diet
-
Drinking bottles
-
Analytical balance
Procedure:
-
Preparation of Supplemented Drinking Water:
-
Dissolve 1.0 gram of this compound and 1.0 gram of L-citrulline per liter of drinking water.[7]
-
Ensure the compounds are fully dissolved.
-
This supplemented water should be provided to the heterozygous breeding pairs as well to ensure the pups are exposed to the treatment immediately from birth through the mother's milk.[7]
-
-
Animal Husbandry:
-
After weaning, house the Nags-/- mice in cages with free access to the supplemented drinking water and standard chow.
-
Replace the supplemented water every 2-3 days to ensure freshness and potency.
-
-
Induction of Hyperammonemia (for experimental purposes):
-
Monitoring:
-
Monitor the mice regularly for general health and well-being.
-
For experimental studies involving the withdrawal of treatment, closely monitor for clinical signs of hyperammonemia, including lethargy, seizures, and coma.
-
Visualizations
Caption: Experimental workflow for the rescue and maintenance of Nags-/- mice.
Caption: Mechanism of action of this compound in NAGS deficiency.
References
- 1. Gene delivery corrects N-acetylglutamate synthase deficiency and enables insights in the physiological impact of L-arginine activation of N-acetylglutamate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of this compound in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. This compound for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New developments in the treatment of hyperammonemia: emerging use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel biochemically salvageable animal model of hyperammonemia devoid of N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel biochemically salvageable animal model of hyperammonemia devoid of N-acetylglutamate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Diagnostic Use of Carglumic Acid in Urea Cycle Defects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea (B33335) cycle disorders (UCDs) are a group of inherited metabolic diseases caused by deficiencies in the enzymes or transporters involved in the conversion of ammonia (B1221849) to urea. The accumulation of ammonia in the blood (hyperammonemia) is a hallmark of UCDs and can lead to severe neurological damage or even death if not promptly diagnosed and treated. The differential diagnosis of the specific enzyme deficiency is crucial for appropriate management. Carglumic acid, a synthetic structural analog of N-acetylglutamate (NAG), serves as a valuable diagnostic tool in this context, particularly in distinguishing N-acetylglutamate synthase (NAGS) deficiency from other proximal urea cycle defects like carbamoyl (B1232498) phosphate (B84403) synthetase I (CPS1) deficiency.
NAG is an essential allosteric activator of CPS1, the first and rate-limiting enzyme of the urea cycle. In NAGS deficiency, the lack of NAG leads to a functional block of CPS1 and subsequent hyperammonemia. This compound mimics the action of NAG, activating CPS1 and restoring the function of the urea cycle in patients with NAGS deficiency. This rapid and specific biochemical response forms the basis of the this compound diagnostic challenge test.
These application notes provide a summary of the use of this compound as a diagnostic tool, including detailed protocols for its administration and interpretation of results.
Data Presentation
Table 1: Patient Demographics and Dosing for this compound Diagnostic Challenge
| Parameter | Description | Reference |
| Patient Population | Neonates and infants with acute hyperammonemia of unknown etiology. | |
| Inclusion Criteria | Suspected urea cycle defect based on clinical presentation (e.g., lethargy, poor feeding, seizures) and initial laboratory findings (hyperammonemia). | |
| Exclusion Criteria | Confirmed diagnosis of organic acidemias or fatty acid oxidation defects. | |
| This compound Dose | A single oral or nasogastric tube administration of 100 mg/kg. In some studies, initial doses have ranged from 114 to 200 mg/kg. |
Table 2: Biochemical Markers Before and After this compound Administration in Suspected Urea Cycle Defects
| Biomarker | NAGS Deficiency | CPS1 Deficiency (Partial, responsive) | OTC Deficiency | Reference |
| Plasma Ammonia (Baseline) | Markedly elevated (>150 µmol/L, often >1000 µmol/L in neonates) | Markedly elevated | Markedly elevated | |
| Plasma Ammonia (Post-Carglumic Acid) | Rapid and significant decrease, often to normal or near-normal levels within 8-24 hours. | Potential for some decrease, but generally not as rapid or complete as in NAGS deficiency. | No significant change. | |
| Plasma Glutamine (Baseline) | Elevated | Elevated | Elevated | |
| Plasma Glutamine (Post-Carglumic Acid) | Gradual decrease following the reduction in ammonia. | Variable, may show a slight decrease. | No significant change. | |
| Plasma Citrulline (Baseline) | Low to normal | Low to normal | Very low to absent | |
| Plasma Citrulline (Post-Carglumic Acid) | May show a gradual increase as urea cycle function is restored. | Minimal to no change. | No change. | |
| Urinary Orotic Acid (Baseline) | Normal to low | Normal to low | Markedly elevated | |
| Urinary Orotic Acid (Post-Carglumic Acid) | No significant change expected. | No significant change expected. | Remains elevated. |
Experimental Protocols
Protocol 1: this compound Diagnostic Challenge Test
Objective: To differentiate NAGS deficiency from other proximal urea cycle defects in patients with acute hyperammonemia.
Materials:
-
This compound (200 mg tablets)
-
Sterile water for dispersion
-
Oral syringe or nasogastric tube
-
Equipment for blood sample collection (for plasma ammonia and amino acid analysis)
-
Centrifuge and equipment for plasma separation and storage
Procedure:
-
Patient Selection and Baseline Assessment:
-
Identify patients (typically neonates or infants) presenting with acute hyperammonemia of unknown cause.
-
Obtain baseline blood samples for immediate analysis of plasma ammonia, plasma amino acids, and blood gases.
-
Collect a urine sample for organic acid analysis to rule out organic acidemias.
-
-
Preparation and Administration of this compound:
-
Calculate the required dose of this compound (100 mg/kg of body weight).
-
Disperse the calculated number of tablets in a small amount of sterile water (e.g., 5-10 mL) in a clean container. The tablets will not dissolve completely, forming a suspension.
-
Administer the suspension orally via a syringe or through a nasogastric tube.
-
Rinse the container with an additional small volume of water and administer to ensure the full dose is given.
-
-
Post-Administration Monitoring and Sampling:
-
Continuously monitor the patient's clinical status, including neurological signs and vital signs.
-
Collect blood samples for plasma ammonia measurement at regular intervals, for example, at 2, 4, 8, and 24 hours post-administration.
-
A repeat plasma amino acid analysis at 24 hours is recommended to assess for changes in citrulline and glutamine levels.
-
Interpretation of Results:
-
Positive Response (Suggestive of NAGS Deficiency): A rapid and significant decrease in plasma ammonia levels, often normalizing within 8 to 24 hours of this compound administration.
-
Partial or No Response (Suggestive of other UCDs or non-responsive CPS1 deficiency): Little to no change in plasma ammonia levels within the 24-hour observation period. In some cases of partial CPS1 deficiency, a modest and slower decrease in ammonia may be observed. Further diagnostic investigations, including genetic testing, are required for a definitive diagnosis. It is important to note that a lack of response does not entirely exclude NAGS deficiency in all cases, and genetic testing remains the gold standard for confirmation.
Visualizations
Caption: The Urea Cycle Pathway.
Caption: Mechanism of Action of this compound.
Caption: Diagnostic Workflow with this compound.
Application Notes and Protocols for Studying Carglumic Acid Efficacy in Hyperammonemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical and clinical investigation of carglumic acid's efficacy in treating hyperammonemia. The included protocols and experimental designs are intended to guide researchers in generating robust and reproducible data for the assessment of this therapeutic agent.
Introduction
Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, is a serious and potentially life-threatening metabolic disorder. It can arise from genetic defects in the urea (B33335) cycle, such as N-acetylglutamate synthase (NAGS) deficiency, or as a secondary consequence of organic acidemias like propionic acidemia (PA) and methylmalonic acidemia (MMA).[1][2] Ammonia is a neurotoxin, and its accumulation can lead to severe neurological damage, coma, and death.[3][4]
The urea cycle, primarily occurring in the liver, is the main pathway for the detoxification of ammonia into urea. The first and rate-limiting step of this cycle is catalyzed by carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), which requires the allosteric activator N-acetylglutamate (NAG).[4][5] In conditions where NAG is deficient, the urea cycle is impaired, leading to hyperammonemia.[6]
This compound is a synthetic structural analog of NAG.[3] It acts as a direct activator of CPS1, thereby restoring or enhancing the function of the urea cycle and promoting the conversion of ammonia to urea.[1][4][5] This mechanism makes it a targeted and effective therapy for hyperammonemia resulting from NAGS deficiency and certain organic acidemias.[6][7]
Preclinical Evaluation of this compound
A crucial step in evaluating the efficacy of this compound is the use of relevant animal models that recapitulate the human condition. The N-acetylglutamate synthase (NAGS) knockout mouse (Nags-/-) is a well-established and valuable model for this purpose.[8][9]
Animal Model: N-acetylglutamate Synthase (NAGS) Knockout Mouse
Nags-/- mice lack the ability to produce endogenous NAG and will develop fatal hyperammonemia shortly after birth if left untreated.[8][9] These mice can be rescued and raised to adulthood with the administration of this compound (referred to as N-carbamylglutamate or NCG in some literature) and L-citrulline.[8][10] A key advantage of this model is that hyperammonemia can be induced in a controlled manner by withdrawing the rescue treatment, allowing for the precise study of therapeutic interventions.[8][9]
Experimental Design for Preclinical Efficacy Studies
A robust preclinical study design to evaluate this compound in the Nags-/- mouse model would involve the following key steps:
-
Animal Husbandry and Rescue: Nags-/- pups are identified via genotyping and rescued with intraperitoneal injections of this compound and L-citrulline until weaning. Post-weaning, these compounds are provided in the drinking water to ensure survival and normal development.[8][9]
-
Induction of Hyperammonemia: To test the efficacy of this compound, the rescue supplementation is withdrawn from adult Nags-/- mice, leading to the rapid onset of hyperammonemia.[8][10]
-
Treatment Groups: Hyperammonemic Nags-/- mice are randomized into different treatment groups:
-
Vehicle control (e.g., water or saline)
-
This compound (various dose levels)
-
-
Monitoring and Sample Collection: Animals are closely monitored for clinical signs of hyperammonemia (e.g., lethargy, ataxia). Blood and tissue samples are collected at predetermined time points to assess key biochemical parameters.
Key Preclinical Experiments and Protocols
1. Measurement of Plasma Ammonia Levels
-
Objective: To quantify the primary efficacy endpoint of this compound in reducing plasma ammonia concentrations.
-
Protocol:
-
Blood Collection: Collect blood (approximately 100-200 µL) from anesthetized mice via retro-orbital bleeding or cardiac puncture into pre-chilled EDTA-coated tubes.[11] It is crucial to prevent hemolysis, as red blood cells contain higher concentrations of ammonia.[12]
-
Plasma Separation: Immediately centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma.[11]
-
Ammonia Quantification: Measure ammonia concentration in the plasma using a commercial colorimetric or enzymatic assay kit, following the manufacturer's instructions.[11][12] These kits are typically based on the glutamate (B1630785) dehydrogenase reaction.[11] Samples should be analyzed immediately, or plasma should be frozen at -80°C for later analysis.[12][13]
-
2. Analysis of Plasma Amino Acids
-
Objective: To assess the impact of this compound treatment on the broader metabolic profile, particularly on amino acids involved in the urea cycle and ammonia metabolism.
-
Protocol:
-
Sample Preparation: Deproteinize plasma samples by adding a precipitating agent (e.g., sulfosalicylic acid) and centrifuging to remove proteins.
-
Amino Acid Analysis: Analyze the supernatant for amino acid concentrations using high-performance liquid chromatography (HPLC) or a dedicated amino acid analyzer. Key amino acids to monitor include glutamine, glutamate, citrulline, arginine, and ornithine.[8]
-
3. Measurement of Urea Cycle Enzyme Activity
-
Objective: To confirm that this compound's effect is mediated through the activation of the urea cycle. While this compound directly activates CPS1, assessing the activity of other urea cycle enzymes can provide a comprehensive picture.
-
Protocol (General Steps):
-
Tissue Homogenization: Euthanize mice and rapidly excise the liver. Homogenize a portion of the liver in a suitable buffer on ice.
-
Enzyme Assays: Perform specific enzyme activity assays for key urea cycle enzymes, such as CPS1 and ornithine transcarbamylase (OTC), using spectrophotometric or radioisotopic methods. These assays typically measure the rate of conversion of a specific substrate to a product. Detailed protocols for these assays are available in specialized literature.[14][15]
-
Data Presentation: Preclinical Studies
Table 1: Effect of this compound on Plasma Ammonia and Amino Acids in Nags-/- Mice
| Treatment Group | Plasma Ammonia (µmol/L) | Plasma Glutamine (µmol/L) | Plasma Citrulline (µmol/L) | Plasma Arginine (µmol/L) |
| Wild-Type Control | 50 ± 10 | 600 ± 50 | 80 ± 15 | 100 ± 20 |
| Nags-/- + Vehicle | 450 ± 75 | 1500 ± 200 | 20 ± 5 | 30 ± 10 |
| Nags-/- + this compound (Low Dose) | 200 ± 40 | 1000 ± 150 | 50 ± 10 | 60 ± 15 |
| Nags-/- + this compound (High Dose) | 70 ± 15 | 700 ± 80 | 75 ± 12 | 90 ± 18 |
Data are presented as mean ± SD and are representative examples based on published literature.
Clinical Investigation of this compound
Clinical trials are essential to establish the safety and efficacy of this compound in human patients with hyperammonemia.
Clinical Trial Design
A prospective, multicenter, randomized, double-blind, placebo-controlled trial is the gold standard for evaluating the efficacy of this compound in acute hyperammonemic episodes.[16] For long-term efficacy, an open-label, randomized, controlled trial design may be more appropriate.[2][17]
-
Patient Population: Patients with confirmed NAGS deficiency, PA, or MMA experiencing hyperammonemia.
-
Intervention: this compound administered orally or via a nasogastric tube, typically at an initial dose of 100 to 250 mg/kg/day, divided into 2-4 doses.[6][18] The dose is then adjusted to maintain normal plasma ammonia levels.[3][19]
-
Control Group: Standard-of-care treatment, which may include protein restriction, intravenous glucose, and ammonia scavengers.[16] In acute settings, a placebo in addition to standard of care can be used.[16]
-
Primary Endpoint: Time to normalization of plasma ammonia levels (e.g., ≤50 µmol/L) or the number of hyperammonemic episodes/emergency room admissions over a defined period.[16][17]
-
Secondary Endpoints: Plasma amino acid levels, duration of hospitalization, and neurological status.[17]
Key Clinical Protocols
1. Monitoring Plasma Ammonia
-
Objective: To assess the primary efficacy of this compound in reducing ammonia levels in patients.
-
Protocol:
-
Sample Collection: Collect venous blood into EDTA or heparin tubes.[13]
-
Handling: Place the sample on ice immediately and transport it to the laboratory for prompt analysis to prevent factitious increases in ammonia levels.[13]
-
Measurement: Use a laboratory-validated enzymatic method for ammonia quantification.
-
2. Pharmacokinetic and Pharmacodynamic Assessments
-
Objective: To understand the absorption, distribution, metabolism, and excretion of this compound and its effect on the urea cycle.
-
Protocol:
-
Blood Sampling: Collect serial blood samples at predefined time points after this compound administration.
-
Drug Concentration Measurement: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Biomarker Analysis: Correlate drug concentrations with changes in plasma ammonia and amino acid levels.
-
Data Presentation: Clinical Studies
Table 2: Efficacy of this compound in Patients with NAGS Deficiency (Retrospective Data) [18]
| Parameter | Baseline (n=13) | Day 3 of Treatment | Long-Term Treatment (Median 6 years) |
| Mean Plasma Ammonia (µmol/L) | 271 | Normal | 23 |
Table 3: Efficacy of this compound in Acute Hyperammonemia in PA and MMA (Randomized Controlled Trial) [16]
| Endpoint | This compound Group | Placebo Group |
| Median Time to Plasma Ammonia ≤50 µmol/L or Discharge (days) | 1.5 | 2.0 |
Table 4: Long-Term Efficacy of this compound in PA and MMA (Randomized Controlled Trial) [17][20]
| Endpoint | This compound + Standard Treatment | Standard Treatment Alone | p-value |
| Mean Emergency Room Admissions (2-year period) | 6.31 | 12.76 | 0.0095 |
Visualizing Mechanisms and Workflows
Signaling Pathway: The Urea Cycle and the Action of this compound
Caption: Mechanism of this compound action on the urea cycle.
Experimental Workflow: Preclinical Efficacy Study
Caption: Workflow for preclinical evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. carbaglu.com [carbaglu.com]
- 7. This compound: an additional therapy in the treatment of organic acidurias with hyperammonemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel biochemically salvageable animal model of hyperammonemia devoid of N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel biochemically salvageable animal model of hyperammonemia devoid of N-acetylglutamate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene delivery corrects N-acetylglutamate synthase deficiency and enables insights in the physiological impact of L-arginine activation of N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Samples for Ammonia | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 14. researchgate.net [researchgate.net]
- 15. AMPK Signaling Regulates Expression of Urea Cycle Enzymes in Response to Changes in Dietary Protein Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 16. eocco.com [eocco.com]
- 17. Long-term effectiveness of this compound in patients with propionic acidemia (PA) and methylmalonic acidemia (MMA): a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CARBAGLU® (this compound) │ Clinical Data & Considerations | Treatment of Hyperammonemia [carbaglu.com]
- 19. Carbaglu (this compound) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 20. Long-term effectiveness of this compound in patients with propionic acidemia (PA) and methylmalonic acidemia (MMA): a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjunctive Therapy Protocols Using Carglumic Acid and Ammonia Scavengers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of adjunctive therapy protocols utilizing carglumic acid and ammonia (B1221849) scavengers for the management of hyperammonemia. This document details the mechanisms of action, provides structured experimental protocols, and presents quantitative clinical data to guide research and drug development in this critical area.
Introduction to Hyperammonemia and Therapeutic Strategies
Hyperammonemia, a condition characterized by elevated levels of ammonia in the blood, is a medical emergency that can lead to severe neurological damage or death if not treated promptly.[1][2] It arises from inherited metabolic disorders such as urea (B33335) cycle disorders (UCDs), organic acidemias (OAs), and fatty acid oxidation defects, or from acquired conditions like acute liver failure. The primary endogenous pathway for ammonia detoxification is the urea cycle, which converts ammonia into urea for excretion.[3]
Therapeutic interventions for hyperammonemia focus on rapidly reducing plasma ammonia levels. Standard care often includes dietary protein restriction, caloric supplementation to prevent catabolism, and in severe cases, dialysis.[2][4][5] Adjunctive pharmacotherapies, including this compound and ammonia scavengers, play a crucial role in managing hyperammonemia by targeting specific metabolic pathways.
Mechanism of Action
This compound: A Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) Activator
This compound is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1).[1][6] CPS1 is the first and rate-limiting enzyme of the urea cycle. In conditions like N-acetylglutamate synthase (NAGS) deficiency, or in certain organic acidemias where endogenous NAG synthesis is impaired, CPS1 activity is reduced, leading to hyperammonemia.[6][7] this compound mimics the action of NAG, binding to and activating CPS1, thereby restoring or enhancing the function of the urea cycle to promote ammonia detoxification.[8]
Ammonia Scavengers: Alternative Pathways for Nitrogen Excretion
Ammonia scavengers, such as sodium benzoate (B1203000) and sodium phenylacetate (B1230308), provide alternative pathways for the removal of nitrogenous waste, bypassing the urea cycle.[9]
-
Sodium Benzoate combines with glycine (B1666218) to form hippurate, which is then excreted in the urine.
-
Sodium Phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is also renally excreted.
These actions effectively "scavenge" nitrogen from the body, reducing the overall ammonia load.[9]
Quantitative Data from Clinical Studies
The following tables summarize quantitative data from clinical trials evaluating this compound and ammonia scavengers in patients with hyperammonemia.
Table 1: Efficacy of this compound in Acute Hyperammonemia in Patients with Organic Acidemias (OA) [10][11]
| Treatment Group | Number of Episodes | Median Baseline Ammonia (μmol/L) | Mean Change in Ammonia from Baseline |
| This compound Alone | 38 | 199 | -13% (0-12h), -47% (12-24h), -44% (24-48h), -66% (48-72h) |
| Ammonia Scavengers Alone | 33 | 122 | +12% (0-12h), -22% (12-24h), -5% (24-48h), -16% (48-72h) |
| This compound + Ammonia Scavengers | 27 | 271 | -27% (0-12h), -52% (12-24h), -61% (24-48h), -76% (48-72h) |
Table 2: Time to Ammonia Normalization in Patients with Organic Acidemias Treated with this compound [12][13]
| Patient Group | Median Time to Ammonia Normalization (days) |
| Neonates | 1.6 (38.4 hours) |
| Non-neonates | 1.2 (28.3 hours) |
| With Concomitant Scavenger Therapy | 1.5 |
| Without Concomitant Scavenger Therapy | 1.6 |
Table 3: this compound Dosing Regimens [14][15][16]
| Indication | Patient Population | Recommended Dosage |
| Acute Hyperammonemia due to NAGS Deficiency | Pediatric and Adult | 100 to 250 mg/kg/day |
| Chronic Hyperammonemia due to NAGS Deficiency | Pediatric and Adult | 10 to 100 mg/kg/day |
| Acute Hyperammonemia due to Propionic or Methylmalonic Acidemia | Pediatric (≤15 kg) | 150 mg/kg/day |
| Pediatric (>15 kg) | 3.3 g/m²/day |
Table 4: Patient Demographics in Hyperammonemia Studies [17][18][19][20]
| Study Population | Median Age (years) | Gender Distribution (Male %) | Common Etiologies |
| Critically Ill Adults without Liver Failure [19] | 65.7 | 60.5% | Malnutrition, gastric bypass, valproic acid use, status epilepticus, high tumor burden, renal failure |
| Critically Ill Adults with Severe Hyperammonemia [20] | 52 | 58% | Acute-on-chronic liver failure, decompensated cirrhosis, gastric bypass, acute hepatic failure, valproic acid use |
| ICU Patients with Non-Hepatic Hyperammonemia [17] | 65.7 | 60.5% | Malnutrition, gastric bypass, TPN, valproic acid use, status epilepticus, high tumor burden, renal failure |
| ICU COVID-19 Patients with Non-Hepatic Hyperammonemia [18] | 68.5 | 73.7% | Not specified |
Experimental Protocols
Protocol for a Randomized Controlled Trial of this compound in Organic Acidemias
This protocol is based on the design of a prospective, multicenter, randomized, parallel-group, open-label, controlled clinical trial.[21][22]
1. Patient Selection:
-
Inclusion criteria: Patients aged ≤ 15 years with a confirmed diagnosis of propionic acidemia (PA) or methylmalonic acidemia (MMA).[21]
-
Exclusion criteria: To be defined based on specific study objectives.
2. Randomization:
-
Patients are randomized in a 1:1 ratio to either the treatment group or the control group.[22]
3. Treatment:
-
Treatment Group: Receives this compound (e.g., 50 mg/kg/day) in addition to standard therapy.[22] Standard therapy includes a protein-restricted diet, L-carnitine, and metronidazole.[22]
-
Control Group: Receives standard therapy alone.[22]
4. Follow-up:
-
Patients are followed for a predefined period (e.g., 2 years).[21]
5. Outcome Measures:
-
Primary Outcome: Number of emergency room admissions due to hyperammonemia.[21]
-
Secondary Outcomes:
Protocol for Measurement of Plasma Ammonia
Accurate measurement of plasma ammonia is critical for the diagnosis and management of hyperammonemia. The following protocol outlines best practices for sample collection and analysis.[23][24]
1. Sample Collection:
-
Collect venous or arterial blood into a pre-chilled tube containing EDTA as an anticoagulant.[24]
-
The sample should be transported on ice to the laboratory.[24]
-
Minimize patient stress during venipuncture, as this can spuriously increase ammonia levels.[24]
2. Sample Processing:
-
Separate plasma from red blood cells by centrifugation within 15 minutes of collection.[24]
-
If analysis is not immediate, the separated plasma should be frozen at -70°C.[23]
3. Analytical Method:
-
The most common method is an enzymatic kinetic assay using glutamate dehydrogenase (GLDH).[23]
-
In this assay, ammonia reacts with α-ketoglutarate and NADPH to form glutamate and NADP+. The rate of NADPH oxidation is measured photometrically and is directly proportional to the ammonia concentration.[23]
4. Quality Control:
-
Strict adherence to pre-analytical procedures is essential to avoid falsely elevated results due to factors like delayed processing, improper temperature control, and hemolysis.[23]
Protocol for Assessing Carbamoyl Phosphate Synthetase 1 (CPS1) Activity
Assessment of CPS1 activity is important for diagnosing CPS1 deficiency and for research into activators of the urea cycle.
1. Sample Source:
-
Historically, liver biopsy was required for definitive enzymatic testing.[25] However, molecular genetic testing is now more common for diagnosis.[25]
-
For research purposes, cell lines (e.g., HepG2, LO2) can be used to study CPS1 activity.[26]
2. Assay Principle:
-
A colorimetric assay can be used to measure CPS1 activity.[27]
-
This method involves the chemical conversion of carbamoyl phosphate (the product of the CPS1 reaction) to hydroxyurea (B1673989) by hydroxylamine.
-
The hydroxyurea is then quantified colorimetrically by measuring the absorbance of a resulting chromophore at 458 nm.[27]
3. Reporter Cell Lines:
-
A more modern approach involves the use of reporter cell lines where the CPS1 gene is tagged with a fluorescent protein (e.g., using CRISPR/Cas9).[26]
-
In these cell lines, the fluorescence intensity is positively correlated with CPS1 expression and ammonia elimination, providing a high-throughput method to screen for compounds that enhance CPS1 activity.[26]
Conclusion
Adjunctive therapies with this compound and ammonia scavengers are vital in the management of hyperammonemia. This compound effectively restores urea cycle function in specific metabolic disorders, while ammonia scavengers provide an alternative route for nitrogen excretion. The protocols and data presented in these application notes provide a foundation for further research and development of improved therapeutic strategies for patients with hyperammonemia. Rigorous clinical trials and standardized experimental procedures are essential to further delineate the efficacy and safety of these important therapies.
References
- 1. pahealthwellness.com [pahealthwellness.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Ammonia Removal by Metabolic Scavengers for the Prevention and Treatment of Hepatic Encephalopathy in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shpnc.gov [shpnc.gov]
- 5. fffenterprises.com [fffenterprises.com]
- 6. This compound for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia | Semantic Scholar [semanticscholar.org]
- 7. This compound: an additional therapy in the treatment of organic acidurias with hyperammonemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of this compound with or without ammonia scavengers on hyperammonaemia in acute decompensation episodes of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
- 13. This compound enhances rapid ammonia detoxification in classical organic acidurias with a favourable risk-benefit profile: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. eocco.com [eocco.com]
- 16. carglumicacid.com [carglumicacid.com]
- 17. Features of adult hyperammonemia not due to liver failure in the intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Epidemiology, Clinical Presentation and Treatment of Non-Hepatic Hyperammonemia in ICU COVID-19 Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Features of Adult Hyperammonemia Not Due to Liver Failure in the ICU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characteristics and outcomes of critically ill patients with severe hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Long-term effectiveness of this compound in patients with propionic acidemia (PA) and methylmalonic acidemia (MMA): a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Evaluation of long-term effectiveness of the use of this compound in patients with propionic acidemia (PA) or methylmalonic acidemia (MMA): study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 23. droracle.ai [droracle.ai]
- 24. labmed.org.uk [labmed.org.uk]
- 25. emedicine.medscape.com [emedicine.medscape.com]
- 26. Generation of carbamoyl phosphate synthetase 1 reporter cell lines for the assessment of ammonia metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A rapid colorimetric assay for carbamyl phosphate synthetase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-term Administration of Carglumic Acid in Chronic Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term administration of carglumic acid in the context of chronic metabolic studies, with a focus on its application in N-acetylglutamate synthase (NAGS) deficiency, propionic acidemia (PA), and methylmalonic acidemia (MMA).
Introduction
This compound is a synthetic structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[1][2] In certain inborn errors of metabolism, such as NAGS deficiency, PA, and MMA, the production of NAG is impaired, leading to a dysfunctional urea cycle and subsequent life-threatening hyperammonemia.[3][4][5] this compound acts as a pharmacological substitute for NAG, restoring or enhancing CPS1 activity and promoting ammonia (B1221849) detoxification. Long-term therapy with this compound is crucial for managing chronic hyperammonemia and preventing metabolic decompensation in affected individuals.
Mechanism of Action: Urea Cycle Activation
This compound bypasses the deficient N-acetylglutamate synthase (NAGS) enzyme to directly activate carbamoyl phosphate synthetase 1 (CPS1). This activation is critical for the conversion of ammonia and bicarbonate into carbamoyl phosphate, a key step in the urea cycle for waste nitrogen removal.
Caption: Mechanism of this compound in activating the Urea Cycle.
Quantitative Data from Long-Term Clinical Studies
The long-term efficacy and safety of this compound have been evaluated in several clinical studies. The following tables summarize key quantitative data from these trials.
Table 1: Efficacy of Long-Term this compound in NAGS Deficiency
| Parameter | Baseline (Mean) | After Long-Term Treatment (Mean) | Treatment Duration | Reference |
| Plasma Ammonia Level | 271 µmol/L | 23 µmol/L | 8 years (mean) | |
| --- | --- | --- | Median: 6 years (range 1-16) |
Data from a retrospective review of 23 patients; 13 had documented ammonia levels before and after long-term treatment.
Table 2: Efficacy of Long-Term this compound in Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)
| Parameter | This compound + Standard Treatment (Mean) | Standard Treatment Alone (Mean) | p-value | Treatment Duration | Reference |
| Emergency Room (ER) Admissions | 6.31 | 12.76 | 0.0095 | 2 years | |
| Plasma Glycine Level | Significantly lower | Higher | 0.046 | 2 years | |
| Free Carnitine Levels | Significantly different | --- | 0.0376 | 2 years |
Data from a prospective, multicenter, randomized, parallel-group, open-label, controlled clinical trial involving 38 patients.
Table 3: Reduction in Metabolic Decompensations in Organic Acidurias (PA, MMA, IVA)
| Parameter | Outcome | Reference |
| Annual number of metabolic decompensations | 69% to 81% reduction with chronic use |
Data from a survey of 13 Italian referral centers.
Experimental Protocols
Protocol 1: Long-Term Treatment of PA and MMA with this compound (Clinical Trial)
This protocol is based on a prospective, multicenter, randomized, parallel-group, open-label, controlled clinical trial.
Objective: To evaluate the long-term effectiveness and safety of this compound in addition to standard treatment in patients with PA or MMA.
Study Design:
-
Population: Patients aged ≤ 15 years with confirmed PA or MMA.
-
Randomization: 1:1 to either the this compound arm or the standard treatment arm.
-
Treatment Duration: 2 years.
Treatment Arms:
-
This compound Arm: Standard treatment + this compound (50 mg/kg/day, administered twice daily in divided doses with meals).
-
Standard Treatment Arm:
-
Protein-restricted diet.
-
L-carnitine (150 mg/kg/day, divided and given every 8 hours).
-
Metronidazole (15 mg/kg/day, divided and given every 8 hours for one week each month).
-
Outcome Measures:
-
Primary Outcome: Number of emergency room (ER) admissions due to hyperammonemia.
-
Secondary Outcomes:
-
Plasma ammonia levels over time.
-
Time to the first episode of hyperammonemia.
-
Levels of biochemical biomarkers (plasma amino acids, acylcarnitine profile, urine organic acids).
-
Number of hospitalization days.
-
Safety Assessment: Monitored throughout the study and for a 1-month follow-up period.
Caption: Workflow for a long-term clinical trial of this compound in PA and MMA.
Protocol 2: Chronic Maintenance Dosing and Monitoring
This protocol is based on prescribing information and clinical experience for chronic hyperammonemia due to NAGS deficiency.
Objective: To maintain plasma ammonia levels within the normal range for the patient's age and clinical condition.
Dosage:
-
Initial Maintenance Dosage: 10 mg/kg/day to 100 mg/kg/day.
-
Administration: Orally, divided into 2 to 4 doses per day. The tablets should be dispersed in water before administration. For patients with a nasogastric tube, the mixture can be administered through the tube, followed by a water flush.
-
Dosage Titration: The dosage should be individually adjusted to maintain normal plasma ammonia levels.
Monitoring:
-
Plasma Ammonia Levels: Closely monitor, especially during the initial phase of maintenance therapy and after any dose adjustment.
-
Clinical Status: Regular assessment of neurological status, growth parameters, and nutritional intake.
-
Laboratory Tests: Periodic monitoring of relevant biochemical markers.
Pharmacokinetics of Long-Term Administration
The pharmacokinetic profile of this compound is an important consideration for long-term dosing strategies.
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Absorption | ||
| Median Tmax | 3 hours (range: 2-4 hours) | |
| Absolute Bioavailability | ~10% | |
| Distribution | ||
| Apparent Volume of Distribution | 2657 L (range: 1616-5797 L) | |
| Protein Binding | Not determined | |
| Metabolism | ||
| Primary Route | A portion may be metabolized by intestinal bacterial flora. | |
| End Product | Likely carbon dioxide, eliminated through the lungs. | |
| Excretion | ||
| Unchanged in Urine | 9% of the dose | |
| Unchanged in Feces | Up to 60% of the dose | |
| Terminal Half-life | 5.6 hours (median, range 4.3-9.5 hours) |
Special Populations:
-
Renal Impairment: Plasma concentrations of this compound are increased in patients with moderate or severe renal impairment. A dosage reduction is recommended in these patients.
Safety and Tolerability
Long-term administration of this compound is generally well-tolerated.
Table 5: Common Adverse Reactions (≥13%) in NAGS Deficiency
| Adverse Reaction |
| Vomiting |
| Abdominal pain |
| Pyrexia |
| Tonsillitis |
| Anemia |
| Diarrhea |
| Ear infection |
| Infections |
| Nasopharyngitis |
| Decreased hemoglobin |
| Headache |
Reference:
Table 6: Common Adverse Reactions (≥5%) in Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)
| Adverse Reaction |
| Neutropenia |
| Anemia |
| Vomiting |
| Electrolyte imbalance |
| Decreased appetite |
| Hypoglycemia |
| Lethargy/stupor |
| Encephalopathy |
| Pancreatitis/lipase increased |
Reference:
Contraindications: None have been identified.
Conclusion
The long-term administration of this compound is an effective and generally safe therapeutic strategy for the management of chronic hyperammonemia in patients with NAGS deficiency, PA, and MMA. The provided data and protocols offer a foundation for researchers, scientists, and drug development professionals to design and implement further studies, as well as to guide the clinical application of this important therapeutic agent. Continuous monitoring of plasma ammonia levels and clinical status is essential to optimize treatment outcomes.
References
- 1. New developments in the treatment of hyperammonemia: emerging use of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. This compound: an additional therapy in the treatment of organic acidurias with hyperammonemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Screen for Activators of Carbamoyl Phosphate Synthetase 1 (CPS1)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) is the rate-limiting enzyme in the urea (B33335) cycle, a critical metabolic pathway responsible for the detoxification of ammonia (B1221849) in the liver.[1] Dysregulation of CPS1 activity can lead to hyperammonemia, a life-threatening condition associated with urea cycle disorders (UCDs) and liver disease.[1] Consequently, the identification of small molecule activators of CPS1 represents a promising therapeutic strategy for these conditions.[1]
These application notes provide detailed protocols for cell-based assays designed to screen for and characterize activators of CPS1. The assays are tailored for a high-throughput format, enabling the rapid screening of large compound libraries. The primary methodologies described herein utilize the human hepatoma cell line HepG2, which endogenously expresses CPS1, and focus on two key functional readouts: the quantification of ammonia consumption and urea production.
Signaling Pathway and Mechanism of Action
CPS1 is a mitochondrial enzyme that catalyzes the first committed step of the urea cycle: the ATP-dependent synthesis of carbamoyl phosphate from ammonia and bicarbonate.[1] The activity of CPS1 is allosterically regulated by N-acetyl-L-glutamate (NAG), which is considered an essential activator.[2] Activators of CPS1 can function through various mechanisms, including:
-
Direct Allosteric Activation: Compounds may bind to CPS1 and induce conformational changes that enhance its catalytic activity, similar to the action of NAG.
-
Upregulation of CPS1 Expression: Some molecules may increase the transcription and/or translation of the CPS1 gene, leading to higher cellular levels of the enzyme.
-
Post-Translational Modifications: Activators could potentially influence post-translational modifications of CPS1 that enhance its stability or activity.
A simplified diagram of the urea cycle initiation and the role of CPS1 is presented below.
Caption: Initiation of the Urea Cycle by CPS1.
Data Presentation: Quantitative Analysis of Known CPS1 Activators
The following table summarizes the effects of known compounds that have been reported to modulate CPS1 activity or expression. It is important to note that the experimental conditions and cell types may vary between studies.
| Compound | Target/Mechanism | Cell Line | Concentration Range | Observed Effect | Reference |
| Resveratrol | Upregulates CPS1 expression | HepG2 | 15 - 135 µM | Increased CPS1 mRNA and protein levels, leading to reduced lipid accumulation. | |
| Sodium Phenylbutyrate | Histone Deacetylase (HDAC) inhibitor; ammonia scavenger | Not specified in a direct cell-based CPS1 activation assay | N/A for direct activation | Clinically used to treat UCDs by providing an alternative pathway for nitrogen disposal. Also known to influence gene expression. | |
| N-Acetyl-L-glutamate (NAG) | Allosteric activator | N/A (in vitro) | N/A | Essential for CPS1 catalytic activity. |
Experimental Protocols
Assay Principle
The screening strategy involves treating HepG2 cells with test compounds in the presence of an ammonia challenge. The activation of CPS1 is determined by measuring the change in the concentration of two key metabolites in the cell culture supernatant: a decrease in ammonia and a corresponding increase in urea.
Caption: Workflow for screening CPS1 activators.
Protocol 1: HepG2 Cell Culture and Seeding
Materials:
-
HepG2 cells (ATCC® HB-8065™)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days when they reach 80-90% confluency.
-
Seeding:
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the HepG2 cells into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in a final volume of 100 µL.
-
Incubate the plates for 18-24 hours to allow for cell attachment.
-
Protocol 2: Compound Treatment and Ammonia Challenge
Materials:
-
96-well plates with seeded HepG2 cells
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Ammonium (B1175870) Chloride (NH₄Cl) stock solution (e.g., 1 M)
-
Cell culture medium
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5% DMSO).
-
Compound Addition: Remove the old medium from the cell plates and add 100 µL of the medium containing the test compounds to the respective wells. Include vehicle control wells (medium with solvent only) and positive control wells (if a known activator is available).
-
Incubation: Incubate the plates for a predetermined duration, for example, 24 to 48 hours, to allow for the compounds to exert their effects on CPS1 expression and activity.
-
Ammonia Challenge: Prepare a working solution of NH₄Cl in cell culture medium. A final concentration of 1-5 mM NH₄Cl in the wells is a common starting point.
-
Remove the compound-containing medium and add 100 µL of the NH₄Cl-containing medium to each well.
-
Final Incubation: Incubate the plates for an additional 24 hours.
-
Supernatant Collection: After the final incubation, carefully collect the supernatant from each well for the quantification of urea and ammonia.
Protocol 3: Quantification of Urea Production (Colorimetric Assay)
This protocol is adapted from a method utilizing a modified Jung reagent, which is specific for urea and less susceptible to interference from ammonia.
Materials:
-
Collected cell culture supernatants
-
Urea Assay Reagents (e.g., from a commercial kit or prepared in-house)
-
Reagent A (containing o-phthalaldehyde)
-
Reagent B (containing N-(1-naphthyl)ethylenediamine)
-
-
Urea standards
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of urea standards in the same medium used for the cell culture (e.g., 0 to 1000 µM).
-
Assay Plate Setup:
-
Pipette 50 µL of each standard and cell culture supernatant into separate wells of a new 96-well plate.
-
-
Reagent Addition:
-
Prepare a fresh working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions.
-
Add 200 µL of the working reagent to each well.
-
Mix gently by rocking the plate.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Measurement: Measure the absorbance at 505 nm using a microplate reader.
-
Calculation: Calculate the urea concentration in the samples by comparing their absorbance to the standard curve.
Protocol 4: Quantification of Ammonia Consumption (Colorimetric Assay)
This protocol is based on the reaction of ammonia with a chromogen to produce a colored product.
Materials:
-
Collected cell culture supernatants
-
Ammonia Assay Kit (e.g., from Cell Biolabs, Inc. or Abcam)
-
Assay Reagent A
-
Assay Reagent B
-
-
Ammonium chloride standards
-
96-well plate
-
Microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of ammonium chloride standards in the same medium used for the cell culture (e.g., 0 to 800 µM).
-
Assay Plate Setup:
-
Pipette 100 µL of each standard and cell culture supernatant into separate wells of a 96-well plate.
-
-
Reagent Addition:
-
Add 80 µL of Assay Reagent A to each well and mix thoroughly.
-
Add 40 µL of Assay Reagent B to each well and mix.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at a wavelength between 630 nm and 670 nm.
-
Calculation: Determine the ammonia concentration in the samples from the standard curve. Ammonia consumption is calculated by subtracting the final ammonia concentration in the compound-treated wells from the initial concentration in the control wells.
Data Analysis
For each test compound, the percentage increase in urea production and the percentage decrease in ammonia concentration relative to the vehicle control should be calculated. For dose-response experiments, the data can be fitted to a sigmoidal curve to determine the half-maximal effective concentration (EC₅₀), which represents the potency of the compound as a CPS1 activator.
Mandatory Visualizations
Caption: Assay logic for identifying CPS1 activators.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Solubility of Carglumic Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of carglumic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is slightly soluble in cold water and soluble in boiling water.[1] Its solubility is highly dependent on the pH of the solution. It is a white crystalline powder that is practically insoluble in organic solvents like cyclohexane, dichloromethane, and ether.[2]
Q2: How does pH affect the solubility of this compound?
A2: The aqueous solubility of this compound increases significantly with an increase in pH. It is an acidic compound with pKa values of 2.50, 3.55, and 8.60.[2] As the pH rises above its pKa values, the carboxylic acid groups deprotonate, leading to the formation of more soluble carboxylate salts.
Q3: What are the common challenges encountered when dissolving this compound?
A3: Researchers often face the following challenges:
-
Precipitation: this compound may precipitate out of solution, especially when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer with a lower pH.[3][4]
-
Incomplete Dissolution: Due to its low intrinsic solubility in water at neutral or acidic pH, achieving the desired concentration can be difficult.
-
Degradation: this compound is unstable in highly acidic conditions (pH 1) and can degrade when exposed to light or oxidizing agents. The primary degradation products are hydantoin-5-propionic acid (5-HPA) and diaza-1,3-dione-2,4-carboxy-7-cycloheptane.
Q4: What is the mechanism of action of this compound?
A4: this compound is a structural analog of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1). CPS1 is the first and rate-limiting enzyme of the urea (B33335) cycle, which is responsible for converting toxic ammonia (B1221849) into urea for excretion. In individuals with N-acetylglutamate synthase (NAGS) deficiency, the lack of NAG leads to the inactivation of CPS1 and subsequent hyperammonemia. This compound mimics the action of NAG, binding to and activating CPS1, thereby restoring the function of the urea cycle.
Data Presentation
Table 1: Solubility of this compound at Different pH Values
| pH | Solubility (g/L) | Reference |
| 2.0 | 21.0 | |
| 3.0 | 28.2 | |
| 5.0 | 440.9 | |
| 6.0 | 555.5 | |
| 7.2 | ~2.0 (in PBS) | |
| 8.0 | 553.9 |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (B87167) (DMSO) | ~30 mg/mL | |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Ethanol (B145695) | ~10 mg/mL |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous media for in vitro experiments.
Materials:
-
This compound powder (pure API)
-
Anhydrous dimethyl sulfoxide (DMSO) or ethanol
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mg/mL in ethanol or 30 mg/mL in DMSO).
-
Weigh the powder: Accurately weigh the calculated amount of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.
-
Add the solvent: Add the appropriate volume of anhydrous DMSO or ethanol to the vial.
-
Dissolve the powder: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming to 37°C or sonication for a few minutes can aid dissolution.
-
Storage: Store the stock solution in tightly sealed vials at -20°C for short-term storage or -80°C for long-term storage. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of an Aqueous Working Solution of this compound by pH Adjustment
Objective: To prepare a ready-to-use aqueous solution of this compound for experiments where organic solvents are not desirable.
Materials:
-
This compound powder (pure API)
-
Deionized water or desired aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the powder: Weigh the desired amount of this compound powder and add it to a beaker containing the desired volume of deionized water or buffer.
-
Initial Mixing: Stir the suspension at room temperature. This compound will not fully dissolve at this stage if the pH is acidic or neutral.
-
Adjust the pH: Slowly add the 1 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.
-
Observe Dissolution: As the pH increases, the this compound will start to dissolve. Continue adding NaOH until all the powder has dissolved and the desired final pH (typically >7.0) is reached.
-
Final Volume Adjustment: If necessary, adjust the final volume with the buffer or deionized water.
-
Sterilization (Optional): If a sterile solution is required, filter it through a 0.22 µm sterile filter.
-
Storage: Use the freshly prepared solution immediately or store it at 2-8°C for a short period. It is not recommended to store aqueous solutions for more than one day.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution of organic stock solution in aqueous buffer | 1. pH shift: The pH of the aqueous buffer is too low (acidic or neutral), causing the less soluble protonated form of this compound to precipitate out. 2. Exceeding solubility limit: The final concentration in the aqueous medium is higher than the solubility of this compound at that specific pH. | 1. Adjust buffer pH: Use an aqueous buffer with a pH above 7.0 to maintain the deprotonated, more soluble form of this compound. 2. Stepwise dilution: Add the aqueous buffer to the organic stock solution dropwise while vortexing to ensure rapid and uniform mixing. 3. Lower final concentration: Reduce the final concentration of this compound in the working solution. |
| Incomplete dissolution in aqueous media | 1. Low pH: The inherent acidity of a this compound solution in water (pH of a 0.5% solution is between 2.2 and 3.2) limits its own solubility. 2. Insufficient time or agitation: The dissolution process may be slow. | 1. Increase pH: As described in Protocol 2, increase the pH of the solution by adding a base like NaOH. 2. Apply heat: Use boiling water for initial dissolution, as this compound is more soluble at higher temperatures, then allow it to cool. Note that stability at high temperatures for extended periods should be considered. 3. Increase agitation: Use a magnetic stirrer or vortex to enhance the dissolution rate. |
| Cloudy or hazy solution | Formation of fine precipitates or degradation products. | 1. Check pH and temperature: Ensure the pH is in the optimal range for solubility and that the solution has not been exposed to extreme temperatures for prolonged periods. 2. Filter the solution: If the cloudiness is due to undissolved particles, filter the solution through a 0.22 µm or 0.45 µm filter. 3. Prepare fresh solution: If degradation is suspected, it is best to discard the solution and prepare a fresh one. |
| Clogging of nasogastric or gastrostomy tubes | Presence of high amounts of insoluble residues from incomplete dissolution. | 1. Ensure complete dispersion: When preparing from tablets, ensure they are fully dispersed in the recommended volume of water. 2. Rinse the container: Rinse the container with additional water and administer the rinsing to ensure the full dose is delivered. 3. Use a suitable formulation: For clinical applications, use formulations designed for dispersibility. |
Visualizations
Caption: Mechanism of action of this compound in the urea cycle.
References
Technical Support Center: Managing Adverse Effects of Carglumic Acid in Animal Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively managing the adverse effects of carglumic acid in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, specific advice for issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a structural analog of N-acetylglutamate (NAG).[1][2][3] NAG is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[2][3] In conditions of NAGS deficiency or other metabolic disorders where NAG synthesis is impaired, this compound acts as a replacement for NAG, activating CPS1 and promoting the detoxification of ammonia (B1221849) into urea.
Q2: What are the most common adverse effects observed with this compound in animal studies?
A2: Based on preclinical toxicity studies, the most notable adverse effects of this compound, particularly at high doses, include mortality in neonatal rats, decreased body weight gain, and some renal effects such as dilated kidney pelvis in male rats. In neonatal rats, oral administration of 2000 mg/kg/day resulted in mortality within 2-3 days. Lower doses were generally better tolerated in adult animals.
Q3: Are there any known drug interactions with this compound?
A3: Currently, no formal drug interaction studies have been conducted with this compound. However, as it is metabolized by intestinal bacterial flora and a portion is excreted unchanged, the potential for interactions with drugs affecting gut microbiota or renal clearance cannot be entirely ruled out and should be considered in the experimental design.
Quantitative Data Summary
The following table summarizes the key quantitative data on the adverse effects of this compound from animal toxicity studies.
| Animal Model | Dosage | Route of Administration | Study Duration | Adverse Effects Observed | Incidence/Severity |
| Neonatal Rats | 2000 mg/kg/day | Oral (gavage) | 2-3 days | Mortality, coldness to touch, pallor, emaciation, dehydration, swollen abdomen, hypokinesia | Most animals in the high-dose group died. |
| Neonatal Rats | 250-1000 mg/kg/day | Oral (gavage) | 2 weeks | Some mortality reported, but attributed to gavage errors. | Not considered drug-related. |
| Adult Rats | up to 2800 mg/kg | Oral (single dose) | Acute | Generally well-tolerated. | No significant adverse effects noted. |
| Adult Rats | up to 238 mg/kg | Intravenous (single dose) | Acute | Well-tolerated. | No significant adverse effects noted. |
| Adult Rats | 1000 and 2000 mg/kg/day | Oral (gavage) | 26 weeks | Decreased body weight gain. | Dose-dependent effect. |
| Male Adult Rats | 1000 mg/kg/day | Oral (gavage) | 26 weeks | Dilated kidney pelvis. | A significant histopathologic finding at this dose. |
| Adult Dogs | up to 1000 mg/kg | Oral (single dose) | Acute | No significant effects on blood pressure, heart rate, or ECG. | No adverse cardiovascular effects observed. |
Experimental Protocols
Protocol: Oral Administration of this compound to Rodents via Gavage
This protocol provides a detailed methodology for the safe and effective oral administration of this compound to rodents.
Materials:
-
This compound
-
Vehicle (e.g., water, 0.5% methylcellulose)
-
Balance
-
Mortar and pestle or homogenizer
-
Graduated cylinder or conical tube
-
Vortex mixer or magnetic stirrer
-
Appropriately sized gavage needles (stainless steel or flexible plastic with a ball-tip)
-
Syringes
-
Animal scale
-
Personal Protective Equipment (PPE)
Procedure:
-
Dose Calculation and Preparation:
-
Accurately weigh the required amount of this compound based on the animal's body weight and the desired dosage.
-
Prepare the vehicle. For a suspension, a wetting agent like a small amount of Tween 80 can be used to improve dispersibility.
-
Levigate the this compound powder with a small amount of the vehicle to form a smooth paste.
-
Gradually add the remaining vehicle while continuously mixing to achieve the final desired concentration.
-
Ensure the suspension is homogenous by vortexing or stirring immediately before each administration.
-
-
Animal Restraint and Gavage Needle Selection:
-
Properly restrain the animal to ensure its safety and prevent injury. For mice, this typically involves scruffing the neck. For rats, a towel wrap or a firm grip around the thorax can be used.
-
Select the correct gavage needle size based on the animal's weight. The length should be pre-measured from the tip of the animal's nose to the last rib to ensure it reaches the stomach without causing perforation.
-
-
Gavage Administration:
-
Gently introduce the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The animal should swallow as the tube is gently passed down the esophagus. Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is in the correct position, administer the this compound suspension slowly and steadily.
-
Withdraw the needle in a smooth, swift motion.
-
-
Post-Administration Monitoring:
-
Observe the animal for at least 15-30 minutes post-gavage for any immediate signs of distress, such as labored breathing, cyanosis, or lethargy.
-
Continue to monitor the animals daily for any delayed adverse effects, including changes in body weight, food and water consumption, activity levels, and clinical signs of toxicity.
-
Visualizations
Caption: Mechanism of action of this compound in the urea cycle.
Caption: Troubleshooting workflow for managing adverse effects.
Troubleshooting Guide
Q1: The animal is showing signs of distress (e.g., gasping, cyanosis) immediately after gavage. What should I do?
A1: This is a critical situation and may indicate accidental administration into the trachea.
-
Immediate Action: Stop the procedure immediately. Gently hold the animal with its head facing downwards to allow any fluid to drain from the airway.
-
Veterinary Consultation: Contact a veterinarian immediately for assessment and potential intervention.
-
Prevention: Review your gavage technique. Ensure the gavage needle is of the correct length and that you are advancing it gently along the upper palate into the esophagus, not the trachea. The animal should swallow as the tube passes.
Q2: I'm observing a consistent decrease in body weight in the this compound-treated group compared to the control group. What could be the cause and how should I address it?
A2: Decreased body weight gain has been observed in animal studies with this compound, particularly at higher doses.
-
Dose-Related Effect: This is likely a dose-related adverse effect.
-
Action: Consider reducing the dose if the effect is severe and impacting the scientific validity of your study.
-
-
Gavage Stress: Repeated handling and gavage can be stressful for animals, leading to reduced food intake and weight loss.
-
Action: Ensure your handling and restraint techniques are refined and consistent. Acclimatize the animals to handling before starting the experiment.
-
-
Palatability: If the formulation is unpalatable, animals may experience aversion.
-
Action: While gavage bypasses taste, the stress of administering an unpalatable substance can still be a factor. Ensure the vehicle is as neutral as possible.
-
Q3: Some animals in my study have developed loose stools or diarrhea. Is this related to this compound?
A3: While not a prominently reported adverse effect in the available preclinical data, gastrointestinal disturbances can occur with oral administration of various compounds.
-
Vehicle Effect: The vehicle used to suspend the this compound could be contributing to the issue.
-
Action: If using a vehicle like methylcellulose, ensure it is prepared at the correct concentration. Consider a pilot study with the vehicle alone to rule out its effects.
-
-
Gut Microbiota: this compound can be metabolized by intestinal bacteria. High concentrations could potentially alter the gut microbiome.
-
Action: Monitor the severity and duration of the diarrhea. If it is mild and transient, it may not require intervention. If it is severe or persistent, consult with a veterinarian. A dose reduction may be necessary.
-
Q4: I noticed some mortality in my neonatal rat study, even at lower doses of this compound. The literature suggests this might be due to gavage error. How can I be sure and how can I prevent it?
A4: Mortality in neonatal rodents is a significant concern, and differentiating between drug toxicity and procedural complications is crucial.
-
Confirming Gavage Error:
-
Necropsy: A post-mortem examination by a veterinarian or trained personnel can often identify signs of gavage error, such as esophageal perforation, lung trauma, or fluid in the lungs.
-
-
Prevention:
-
Specialized Needles: Use flexible, appropriately sized gavage needles specifically designed for neonatal rodents.
-
Technique: The technique for gavaging neonates is more delicate. Ensure you have received specific training and are proficient. The restraint method is critical to avoid injury.
-
Volume: Administer smaller, more frequent doses rather than a single large bolus. The maximum recommended gavage volume is generally 10 ml/kg, but this should be reduced for neonates.
-
References
Troubleshooting inconsistent results in carglumic acid experiments
Welcome to the technical support center for carglumic acid experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common challenges encountered during in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic structural analog of N-acetylglutamate (NAG).[1] Its primary mechanism of action is the allosteric activation of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[2][3] In conditions of N-acetylglutamate synthase (NAGS) deficiency, where the production of the natural activator NAG is impaired, this compound serves as a replacement, restoring or improving the function of the urea cycle to facilitate the detoxification of ammonia (B1221849) into urea.[2][4]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound is a white crystalline powder. For in vitro assays, it can be dissolved in organic solvents like ethanol (B145695), DMSO, or DMF. The solubility is approximately 10 mg/mL in ethanol and 30 mg/mL in DMSO and DMF. For aqueous solutions, it can be dissolved in PBS (pH 7.2) at approximately 2 mg/mL. It is recommended not to store aqueous solutions for more than one day. For cell culture, stock solutions in an organic solvent should be diluted into the culture medium, ensuring the final solvent concentration is minimal to avoid physiological effects on the cells.
Q3: What are the typical concentrations of this compound used in cell-based assays?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the endpoint being measured. For example, in studies on cancer cell lines, IC50 values have been reported to range from 5 to 7.5 nM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: Can this compound interfere with common cell viability assays like MTT or XTT?
A4: Yes, there is a potential for interference. The MTT assay, in particular, relies on the reduction of a tetrazolium salt by mitochondrial dehydrogenases. Some compounds can directly reduce the tetrazolium salt or interfere with the enzymes involved, leading to inaccurate results. If you observe inconsistent results between different viability assays (e.g., MTT vs. XTT or LDH), consider the possibility of assay interference. It is advisable to use multiple, mechanistically different assays to confirm cytotoxicity.
Troubleshooting Guides
Inconsistent In Vitro Results
Problem: High variability in results between replicate wells or experiments in cell-based assays.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use calibrated pipettes and a consistent pipetting technique. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| pH Fluctuation in Culture Media | This compound solutions can be slightly acidic. Monitor the pH of your culture medium after adding this compound. Ensure your medium is adequately buffered. |
| This compound Degradation | Prepare fresh aqueous solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Assay Interference | As mentioned in the FAQs, this compound may interfere with certain assays. Confirm findings with a secondary assay that has a different detection principle. |
Inconsistent In Vivo Results (Animal Models)
Problem: High variability in ammonia levels or other physiological parameters in animal models of hyperammonemia.
| Potential Cause | Troubleshooting Step |
| Inconsistent Induction of Hyperammonemia | The method of inducing hyperammonemia (e.g., ammonium (B1175870) chloride in drinking water vs. food) can lead to different physiological responses. Standardize the induction protocol across all animals. |
| Variable Drug Administration | For oral gavage, ensure consistent volume and technique to minimize stress and ensure accurate dosing. |
| Dietary Protein Intake | Fluctuations in protein intake can significantly impact ammonia levels. Provide a standardized diet to all animals in the study. |
| Animal Stress | Stress from handling and procedures can influence physiological parameters. Acclimate animals properly and handle them consistently. |
| Dehydration | Some hyperammonemia induction protocols can cause dehydration, affecting renal function and ammonia clearance. Monitor hydration status. |
Experimental Protocols
Preparation of this compound Solution for Cell Culture
-
Stock Solution (10 mM):
-
Weigh out the appropriate amount of this compound powder.
-
Dissolve in sterile DMSO to a final concentration of 10 mM.
-
Aliquot into sterile microcentrifuge tubes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, complete cell culture medium to the desired final concentration immediately before adding to the cells. Ensure the final DMSO concentration is below 0.1% to minimize solvent toxicity.
-
General Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 590 nm using a microplate reader.
In Vivo Hyperammonemia Model in Mice
-
Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Induction of Hyperammonemia: Provide a diet supplemented with 20% (w/w) ammonium acetate (B1210297) for a specified period (e.g., up to 100 days for a chronic model). Alternatively, for an acute model, administer an intraperitoneal injection of ammonium chloride.
-
This compound Administration: Administer this compound orally (e.g., by gavage) at the desired dose. Doses used in mice have ranged from 120 mg/kg/day to 150 mg/kg/day.
-
Monitoring: Collect blood samples at specified time points to measure plasma ammonia levels. Other parameters such as urea and amino acid levels can also be monitored.
-
Data Analysis: Compare the changes in ammonia and other relevant biomarkers between the treated and control groups.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 |
| AsPC-1 | Pancreatic Ductal Adenocarcinoma | MTT | Not Specified | ~5 mM |
| PANC-1 | Pancreatic Ductal Adenocarcinoma | MTT | Not Specified | ~5 mM |
| MDA-MB-231 | Triple-Negative Breast Cancer | MTT | Not Specified | ~7.5 mM |
| MCF-7 | Breast Cancer | Not Specified | 72 | 952 ± 32.5 µM |
| MDA-MB-231 | Breast Cancer | Not Specified | 72 | 590.5 ± 10.6 µM |
Data compiled from and.
Table 2: Efficacy of this compound in Reducing Plasma Ammonia in Patients with Organic Acidurias
| Patient Group | Baseline Mean Plasma NH3 (µmol/L) | Endpoint Mean Plasma NH3 (µmol/L) | Mean Reduction in Plasma NH3 (µmol/L) | Median Time to Ammonia Normalization (hours) |
| Neonates | 468.3 | 60.7 | -292.2 | 38.4 |
| Non-neonates | 171.3 | 55.2 | Not Specified | 28.3 |
| MMA | Not Specified | 67.7 | Not Specified | 37.5 |
| PA | Not Specified | 47.8 | Not Specified | 36.0 |
| IVA | Not Specified | 52.5 | Not Specified | 40.5 |
Data from a retrospective study on patients with organic acidurias (MMA: Methylmalonic aciduria, PA: Propionic aciduria, IVA: Isovaleric aciduria).
Visualizations
Caption: Signaling pathway of this compound in the urea cycle.
Caption: General workflow for in vitro this compound experiments.
References
- 1. This compound for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CPS1: Looking at an Ancient Enzyme in a Modern Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. carbaglu.com [carbaglu.com]
Carglumic Acid Dose Adjustment in Renal Impairment: A Technical Guide
This technical support guide provides researchers, scientists, and drug development professionals with essential information on the appropriate dose adjustment of carglumic acid for subjects with renal impairment. The following question-and-answer format directly addresses potential issues and provides clear, actionable guidance based on currently available data.
Frequently Asked Questions (FAQs)
Q1: Is dose adjustment of this compound required for patients with renal impairment?
Yes, dose adjustment is necessary for patients with moderate to severe renal impairment.[1][2][3] Plasma concentrations of this compound have been shown to increase in individuals with impaired renal function.[1][2][3][4] Therefore, to avoid potential toxicity and ensure patient safety, a reduction in the standard dosage is recommended for these patient populations.[1][2][3] No dose adjustment is needed for patients with mild renal impairment (eGFR 60-89 mL/min/1.73 m²).[1][2][3][4][5][6] The pharmacokinetics of this compound have not been evaluated in patients with end-stage renal disease.[1][2]
Q2: What are the recommended dose adjustments for this compound in patients with renal impairment?
The recommended dose adjustments for this compound depend on the indication for its use (N-acetylglutamate synthase (NAGS) deficiency, Propionic Acidemia (PA), or Methylmalonic Acidemia (MMA)) and the severity of renal impairment. The following tables summarize the recommended dosages.
Data Presentation: Dose Adjustment Tables
Table 1: Recommended Dose of this compound in Patients with Renal Impairment for Hyperammonemia due to NAGS Deficiency
| Renal Impairment Category | eGFR (mL/min/1.73 m²) | Recommended Daily Dosage | Dosing Schedule |
| Mild | 60-89 | No dosage adjustment warranted | Divided into 2 to 4 doses |
| Moderate | 30-59 | 50 mg/kg/day to 125 mg/kg/day | Divided into 2 to 4 doses |
| Severe | ≤29 | 15 mg/kg/day to 60 mg/kg/day | Divided into 2 to 4 doses |
Source:[2]
Table 2: Recommended Dose of this compound in Patients with Renal Impairment for Acute Hyperammonemia due to PA or MMA
| Renal Impairment Category | eGFR (mL/min/1.73 m²) | Recommended Daily Dosage (Patients ≤15 kg) | Recommended Daily Dosage (Patients >15 kg) | Dosing Schedule |
| Mild | 60-89 | No dosage adjustment warranted | No dosage adjustment warranted | Divided into 2 equal doses |
| Moderate | 30-59 | 75 mg/kg/day | 1.7 g/m²/day | Divided into 2 equal doses |
| Severe | ≤29 | 25 mg/kg/day | 0.55 g/m²/day | Divided into 2 equal doses |
Source:[2]
Q3: What is the pharmacokinetic profile of this compound in subjects with renal impairment?
Pharmacokinetic studies have demonstrated that exposure to this compound increases with the severity of renal impairment. The following table summarizes the key pharmacokinetic parameters observed in a study comparing subjects with renal impairment to healthy subjects with normal renal function after a single oral dose.
Table 3: Mean (SD) Cmax and AUC0-t of this compound Following a Single Oral Dose in Subjects with Renal Impairment and Matched Healthy Controls
| Renal Impairment Category | Dose | Cmax (ng/mL) | AUC0-t (ng·h/mL) |
| Mild | |||
| Renal Impairment Subjects | 80 mg/kg | 4530 (1310) | 43500 (15400) |
| Healthy Subjects | 80 mg/kg | 3210 (1130) | 26600 (9300) |
| Moderate | |||
| Renal Impairment Subjects | 80 mg/kg | 4730 (1700) | 67700 (19600) |
| Healthy Subjects | 80 mg/kg | 2880 (1070) | 30300 (10300) |
| Severe | |||
| Renal Impairment Subjects | 40 mg/kg | 2910 (1350) | 59900 (23300) |
| Healthy Subjects | 40 mg/kg | 1990 (515) | 20100 (6200) |
Source:
Experimental Protocols
Pharmacokinetic Study in Subjects with Renal Impairment
While a detailed, standalone protocol for the pivotal pharmacokinetic study in renally impaired subjects is not publicly available, information from regulatory documents provides an overview of the methodology.
Objective: To compare the pharmacokinetics of this compound in subjects with varying degrees of renal impairment to that of healthy subjects with normal renal function.[1]
Study Design: The study was a comparative pharmacokinetic analysis.[1]
Participants: The study included subjects with mild, moderate, and severe renal impairment, who were compared to matched healthy control subjects with normal renal function.
Methodology:
-
A single oral dose of this compound tablets for oral suspension was administered to all participants.
-
Subjects with mild and moderate renal impairment, along with their matched controls, received an 80 mg/kg dose.
-
Subjects with severe renal impairment and their matched controls received a 40 mg/kg dose.
-
Blood samples were collected at various time points to determine the plasma concentrations of this compound.
-
The key pharmacokinetic parameters, including maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), were calculated and compared between the groups.
Mandatory Visualization
The following diagram illustrates the decision-making workflow for adjusting the dose of this compound in patients with renal impairment.
Caption: Workflow for this compound Dose Adjustment in Renal Impairment.
References
Technical Support Center: Monitoring Plasma Ammonia Levels During Carglumic Acid Treatment
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the effective monitoring of plasma ammonia (B1221849) levels during treatment with carglumic acid.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is a synthetic structural analogue of N-acetylglutamate (NAG).[1][2][3] NAG is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[2][4][5][6] In certain metabolic disorders like N-acetylglutamate synthase (NAGS) deficiency, propionic acidemia (PA), and methylmalonic acidemia (MMA), the production or activity of NAG is impaired, leading to a dysfunctional urea cycle and subsequent hyperammonemia.[2][6][7] this compound mimics the action of NAG, binding to and activating CPS1, which restores or improves the function of the urea cycle and facilitates the conversion of toxic ammonia into urea for excretion.[1][2][5]
Q2: For which conditions is this compound indicated for treating hyperammonemia? A2: this compound is indicated as an adjunctive therapy for acute hyperammonemia and as a maintenance therapy for chronic hyperammonemia in pediatric and adult patients with NAGS deficiency.[1][4] It is also approved as an adjunctive therapy for the treatment of acute hyperammonemia in patients with propionic acidemia (PA) or methylmalonic acidemia (MMA).[5][8][9]
Q3: How frequently should plasma ammonia levels be monitored during this compound treatment? A3: Close and ongoing monitoring of plasma ammonia levels is crucial to assess the patient's response to treatment.[1][4][5] During an acute hyperammonemic episode, monitoring should be frequent until the ammonia level stabilizes within the normal range. For maintenance therapy, monitoring frequency is determined by the patient's clinical condition and stability, with the goal of titrating the dose to maintain normal ammonia levels.[1][10][11]
Q4: What are the target plasma ammonia levels during therapy? A4: The primary therapeutic goal is to maintain plasma ammonia levels within the normal range for the patient's age.[1][4][10][12] During acute episodes in patients with PA or MMA, treatment should continue until the ammonia level is less than 50 micromol/L.[10][11][13]
Q5: What are the recommended dosages for this compound? A5: Dosing should be managed by a physician experienced in metabolic disorders and is adjusted based on plasma ammonia levels and clinical response.[1][4]
-
Acute Hyperammonemia (NAGS Deficiency): The recommended pediatric and adult dosage is 100 mg/kg/day to 250 mg/kg/day, divided into 2 to 4 doses.[1][10][11]
-
Chronic Hyperammonemia (NAGS Deficiency): The recommended maintenance dosage is 10 mg/kg/day to 100 mg/kg/day, divided into 2 to 4 doses.[1][10]
-
Acute Hyperammonemia (PA or MMA): For patients 15 kg or less, the dosage is 150 mg/kg/day. For patients greater than 15 kg, the dosage is 3.3 g/m²/day. The total daily dose is given in two equally divided doses.[10][11]
Troubleshooting Guide
Q1: Plasma ammonia levels are unexpectedly high or are not decreasing with treatment. What are the potential causes and solutions? A1: This issue can stem from pre-analytical errors during sample handling, inadequate dosing, or a change in the patient's clinical condition.
-
Review Sample Integrity: Spurious elevations in ammonia are common due to improper sample collection and handling.[14] Ensure that the detailed experimental protocol for sample collection was followed precisely. Common errors include delays in placing the sample on ice, not separating plasma from cells within 15 minutes, hemolysis, or environmental contamination.[14][15][16][17] It is advisable to repeat the measurement with a fresh, carefully collected sample.[14]
-
Evaluate Clinical Status: Hyperammonemia can be triggered or exacerbated by catabolic stress, such as during intercurrent illnesses or infections.[14] Assess the patient for any new clinical signs and ensure caloric intake is sufficient to prevent catabolism.[4]
-
Assess Dosing and Adherence: Verify that the this compound dose is appropriate for the patient's weight and clinical state and confirm patient adherence to the prescribed regimen. During acute episodes, this compound is used as an adjunctive therapy; ensure other ammonia-lowering therapies (e.g., hemodialysis, nitrogen scavengers) are being administered as needed.[4][10]
-
Consider Assay Interference: Some enzymatic assays for ammonia can be subject to interference from substances in the plasma, leading to falsely high results.[18] Using an assay that includes a sample blanking correction can improve accuracy.[18]
Q2: The patient is showing neurological symptoms despite plasma ammonia levels being only moderately elevated. Why might this be? A2: The correlation between specific plasma ammonia levels and the severity of hepatic encephalopathy can be poor.[15] Prolonged or recurrent episodes of hyperammonemia can lead to cumulative neurological injury.[4] Therefore, any neurological deterioration should be treated as a medical emergency, regardless of the absolute ammonia value. Prompt use of all necessary therapies to reduce ammonia levels is essential.[4]
Q3: Can I use serum instead of plasma for ammonia measurement? A3: No, serum is not an acceptable specimen type. Ammonia can be generated during the clotting process, leading to significantly and variably higher results compared to plasma.[17] Only plasma collected with EDTA or heparin (sodium or lithium) anticoagulants should be used.[16][17][19]
Quantitative Data Summary
The following tables summarize the efficacy of this compound in reducing plasma ammonia levels from various clinical studies.
Table 1: Efficacy of this compound in N-acetylglutamate Synthase (NAGS) Deficiency
| Parameter | Value | Source(s) |
| Mean Baseline Plasma Ammonia (Acute) | 271 µmol/L | [9][13] |
| Time to Normalization (Acute) | Day 3 of treatment | [13] |
| Mean Long-Term Plasma Ammonia (Maintenance) | 23 µmol/L | [13] |
| Median Treatment Duration | 7.9 years | [9] |
Table 2: Efficacy of this compound in Propionic Acidemia (PA) and Methylmalonic Acidemia (MMA)
| Study Type / Endpoint | This compound Group | Control/Baseline Group | Source(s) |
| Randomized Controlled Trial | |||
| Mean Emergency Room Admissions (2 years) | 6.31 | 12.76 (Standard Therapy) | [20][21] |
| Median Time to Endpoint¹ | 1.5 days | 2.0 days (Placebo) | [13] |
| Observational/Retrospective Studies | |||
| Mean Plasma Ammonia (Long-term) | 55.3 µmol/L | 69.6 µmol/L (Pre-treatment) | [22][23] |
| Median Peak Ammonia (PROTECT Study) | 103 µmol/L | 250 µmol/L (Pre-treatment) | [24] |
| Mean Plasma Ammonia (Neonates) | 60.7 µmol/L (Endpoint) | 468.3 µmol/L (Baseline) | [25] |
| Mean Plasma Ammonia (Non-neonates) | 55.2 µmol/L (Endpoint) | 171.3 µmol/L (Baseline) | [25] |
¹Endpoint defined as time from the first dose to the earlier of blood ammonia level below 50 µmol/L or hospital discharge.[8][13]
Experimental Protocols
Protocol: Plasma Ammonia Sample Collection and Handling
Accurate measurement of plasma ammonia is highly dependent on meticulous sample collection and handling to prevent spurious elevations.
1. Patient Preparation:
-
The patient should be in a fasted state (at least 4-6 hours after a meal) to avoid lipemia, which can interfere with testing.[14][15]
-
The patient should avoid smoking for at least 9 hours before the sample is collected.[14]
-
Ensure the patient is non-stressed, as a difficult venipuncture can cause a spurious increase in ammonia.[14] The patient should not clench their fist during collection.[15][17]
2. Sample Collection:
-
Required Tube: Use a pre-chilled vacuum tube containing either EDTA (lavender-top) or lithium/sodium heparin (green-top).[16][19] Do not use tubes with ammonium (B1175870) heparin.[16][17]
-
Venipuncture: Collect a free-flowing venous blood sample. Ensure the tube is filled completely and kept tightly stoppered at all times.[15][17]
-
Labeling: Immediately label the tube with the patient's information, as well as the exact date and time of the draw.[15]
3. Immediate Post-Collection Handling:
-
Icing: Place the collected blood tube on ice immediately after collection.[15][16][17]
-
Centrifugation: Transport the sample on ice to the laboratory. The sample must be centrifuged in a refrigerated centrifuge to separate plasma from blood cells within 15 minutes of collection .[14][15][16][17]
4. Plasma Separation and Storage:
-
Aliquoting: After centrifugation, carefully transfer the plasma to a labeled plastic transport tube.[15][16]
-
Short-Term Storage/Local Analysis: If the sample will be analyzed within 1-3 hours, keep the plasma on ice.[16][19]
-
Long-Term Storage/Shipping: If analysis will be delayed, the separated plasma must be frozen immediately.[17][19] Ship the frozen plasma sample on dry ice, ensuring it remains frozen upon arrival at the laboratory. Mark the shipping container clearly as "PERISHABLE KEEP FROZEN".[19] Plasma is stable for at least 24 hours at -20°C.[14][17]
5. Unacceptable Conditions:
-
Samples that are not received on ice or have thawed during transit may yield falsely increased ammonia values.[19]
-
Serum samples are unacceptable.[17]
-
Samples collected via indwelling catheters should not be used.[14]
Visualizations
Caption: Mechanism of action of this compound in the urea cycle.
Caption: Experimental workflow for plasma ammonia measurement.
Caption: Troubleshooting logic for elevated plasma ammonia levels.
References
- 1. carglumicacid.com [carglumicacid.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. carbaglu.com [carbaglu.com]
- 5. info.caremark.com [info.caremark.com]
- 6. Role of this compound in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hcplive.com [hcplive.com]
- 9. premera.com [premera.com]
- 10. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 11. CARBAGLU® (this compound) │ Dosing & Administration [carbaglu.com]
- 12. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 13. eocco.com [eocco.com]
- 14. labmed.org.uk [labmed.org.uk]
- 15. labcorp.com [labcorp.com]
- 16. Test Details [utmb.edu]
- 17. CDOS [cdos.halfpenny.com]
- 18. Non-specific interference in the measurement of plasma ammonia: importance of using a sample blank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Samples for Ammonia | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 20. Long-term effectiveness of this compound in patients with propionic acidemia (PA) and methylmalonic acidemia (MMA): a randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 21. d-nb.info [d-nb.info]
- 22. Long-term N-carbamylglutamate treatment of hyperammonemia in patients with classic organic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Role of this compound in the long-term management of propionic and methylmalonic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Real-World Experience of this compound for Methylmalonic and Propionic Acidurias: An Interim Analysis of the Multicentre Observational PROTECT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. This compound enhances rapid ammonia detoxification in classical organic acidurias with a favourable risk-benefit profile: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in patient response to carglumic acid therapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with carglumic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments and clinical investigations.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic structural analog of N-acetylglutamate (NAG).[1][2] NAG is an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[1][3][4] In patients with N-acetylglutamate synthase (NAGS) deficiency, there is a lack of NAG, leading to a dysfunctional urea cycle and subsequent hyperammonemia.[2][4] this compound mimics the action of NAG, binding to and activating CPS1, which restores the urea cycle's function and facilitates the conversion of toxic ammonia (B1221849) into urea for excretion.[1][3] In organic acidemias such as propionic acidemia (PA) and methylmalonic acidemia (MMA), the accumulation of certain metabolites can secondarily inhibit NAGS, leading to hyperammonemia.[5][6] this compound can also be effective in these conditions by bypassing the inhibited NAGS and directly activating CPS1.[5][6]
Q2: What are the approved indications for this compound?
This compound is indicated for:
-
Acute and Chronic Hyperammonemia due to N-acetylglutamate Synthase (NAGS) Deficiency: It is used as an adjunctive therapy for acute hyperammonemia and as maintenance therapy for chronic hyperammonemia in pediatric and adult patients.[7][8]
-
Acute Hyperammonemia due to Propionic Acidemia (PA) or Methylmalonic Acidemia (MMA): It is used as an adjunctive therapy to the standard of care for the treatment of acute hyperammonemia in pediatric and adult patients.[7][8]
Q3: Are there any known drug interactions with this compound?
Currently, there are no formal drug-drug interaction studies that have been conducted with this compound.[9][10] Therefore, no specific drug interactions have been identified.[2][7] However, it is always advisable to inform the healthcare provider of all medications, including over-the-counter drugs and supplements, that a patient is taking.
Troubleshooting Guide
Q4: We are observing significant variability in patient response to the standard dosing regimen of this compound. What are the potential contributing factors?
Variability in patient response to this compound is a known challenge and can be influenced by several factors:
-
Underlying Genetic Defect: The specific mutation in the NAGS gene can lead to complete or partial enzyme deficiency.[11] Patients with some residual NAGS activity may respond differently than those with a complete loss of function. While a direct correlation between genotype and required dosage is not yet fully established, the nature of the mutation likely plays a role.
-
Metabolic State: The patient's overall metabolic condition is a critical factor. During periods of catabolic stress, such as infections, fever, or fasting, protein breakdown increases, leading to a higher ammonia load that may overwhelm the capacity of the restored urea cycle, even with this compound therapy.[7]
-
Underlying Disease: Patients with organic acidemias (PA and MMA) may have a different response profile compared to those with primary NAGS deficiency due to the ongoing production of inhibitory metabolites.[5] The severity of the underlying organic acidemia can influence the frequency and severity of hyperammonemic episodes.
-
Pharmacokinetic Variability: Although not extensively studied, inter-individual differences in the absorption, distribution, metabolism, and excretion of this compound can contribute to variable plasma concentrations and, consequently, different clinical responses.[12]
-
Renal Function: Plasma concentrations of this compound are increased in patients with renal impairment. Dose adjustments are necessary for patients with moderate or severe renal impairment to avoid potential toxicity and manage efficacy.[7][8]
-
Compliance: As with any therapy, adherence to the prescribed dosing schedule is crucial for maintaining therapeutic levels of the drug.
Q5: A patient on a stable maintenance dose of this compound has presented with acute hyperammonemia. What is the recommended course of action?
This scenario represents a metabolic decompensation and should be treated as a medical emergency.[10] The following steps are recommended:
-
Immediate Medical Management: The primary goal is to rapidly reduce plasma ammonia levels to prevent neurological damage. This may require hospitalization and the implementation of other ammonia-lowering therapies.[8][10]
-
Increase this compound Dosage: The dose of this compound should be increased to the range used for acute hyperammonemia (100 to 250 mg/kg/day, divided into 2 to 4 doses).[8]
-
Adjunctive Therapies: Concomitant administration of other ammonia-lowering therapies is often necessary. These can include:
-
Alternate Pathway Medications: Nitrogen scavenger drugs such as sodium phenylbutyrate or sodium benzoate.[8][10]
-
Hemodialysis: This is the most effective method for rapid ammonia removal in severe cases.[7][10]
-
Dietary Management: Protein intake should be restricted for a short period (12-36 hours) while ensuring adequate caloric intake to reverse catabolism.[7][10] Intravenous glucose and lipids are often administered.
-
-
Identify and Treat the Precipitating Factor: It is crucial to identify and address the underlying cause of the metabolic decompensation, which is often an infection, illness, or other catabolic stressor.
-
Monitoring: Closely monitor plasma ammonia levels, neurological status, and other relevant laboratory parameters to guide treatment adjustments.[10]
Q6: How should we monitor the therapeutic response to this compound?
Effective monitoring is essential for optimizing this compound therapy and ensuring patient safety.
-
Primary Biomarker: Plasma ammonia level is the primary biomarker for monitoring the efficacy of this compound. The goal is to maintain plasma ammonia within the normal range for the patient's age.[8][10]
-
Secondary Biomarkers: Plasma levels of glutamine and citrulline can also be useful.[13] In NAGS deficiency, successful treatment with this compound should lead to a decrease in glutamine (an ammonia reservoir) and an increase in citrulline (a downstream product of the urea cycle).
-
Clinical Assessment: Regular monitoring of the patient's neurological status, growth parameters, and nutritional intake is crucial for a comprehensive assessment of the treatment response.[7]
-
Frequency of Monitoring: The frequency of monitoring depends on the clinical stability of the patient. During acute episodes, monitoring may be required every few hours. For patients on chronic maintenance therapy, monitoring may be done at regular clinic visits.
Data Presentation
Table 1: Recommended Dosing for this compound
| Indication | Patient Population | Recommended Daily Dosage | Administration Notes |
| Acute Hyperammonemia due to NAGS Deficiency | Pediatric and Adult | 100 mg/kg to 250 mg/kg | Divided into 2 to 4 doses. Administer with other ammonia-lowering therapies.[8] |
| Chronic Hyperammonemia due to NAGS Deficiency | Pediatric and Adult | 10 mg/kg to 100 mg/kg | Divided into 2 to 4 doses. Titrate to maintain normal plasma ammonia levels.[8] |
| Acute Hyperammonemia due to PA or MMA | ≤ 15 kg | 150 mg/kg | Divided into 2 equal doses. Continue until ammonia is <50 µmol/L (max 7 days).[8] |
| > 15 kg | 3.3 g/m² | Divided into 2 equal doses. Continue until ammonia is <50 µmol/L (max 7 days).[8] |
Table 2: Dose Adjustments for Renal Impairment (NAGS Deficiency)
| Renal Impairment Level (eGFR) | Acute Hyperammonemia Dosage | Chronic Hyperammonemia Dosage |
| Moderate (30-59 mL/min/1.73 m²) | 50 to 125 mg/kg/day | 5 to 50 mg/kg/day |
| Severe (≤29 mL/min/1.73 m²) | 15 to 60 mg/kg/day | 2 to 25 mg/kg/day |
| Dosages should be divided into 2 to 4 doses and rounded to the nearest 50 mg.[8] |
Experimental Protocols
Protocol 1: Monitoring Therapeutic Response to this compound in a Clinical Research Setting
-
Objective: To assess the efficacy and safety of this compound in reducing plasma ammonia and improving clinical outcomes.
-
Study Population: Patients with a confirmed diagnosis of NAGS deficiency or organic acidemia (PA or MMA).
-
Methodology:
-
Baseline Assessment: Prior to initiating this compound, collect baseline data including:
-
Plasma ammonia, plasma amino acids (including glutamine and citrulline), and urine organic acids.
-
Detailed neurological examination.
-
Growth parameters (height, weight, head circumference).
-
Dietary assessment of protein and caloric intake.
-
-
Treatment Initiation and Titration:
-
Initiate this compound at the recommended starting dose for the specific indication (see Table 1).
-
During the acute phase, monitor plasma ammonia every 4-6 hours to guide dose adjustments and the need for adjunctive therapies.
-
For chronic therapy, titrate the dose based on regular monitoring of plasma ammonia levels (e.g., weekly, then monthly, then every 3-6 months once stable).
-
-
Follow-up Assessments:
-
At each study visit, repeat the baseline assessments.
-
Record any adverse events and concomitant medications.
-
Assess for any episodes of metabolic decompensation, including hospitalizations and emergency room visits.
-
-
-
Data Analysis:
-
Analyze the change in plasma ammonia, glutamine, and citrulline levels from baseline over time.
-
Evaluate the frequency and severity of hyperammonemic episodes before and after treatment.
-
Assess changes in neurological status and growth parameters.
-
Mandatory Visualizations
Caption: Mechanism of this compound in the urea cycle.
Caption: Workflow for managing acute hyperammonemia.
References
- 1. Efficacy of N-carbamoyl-L-glutamic acid for the treatment of inherited metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound: an additional therapy in the treatment of organic acidurias with hyperammonemia? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-World Experience of this compound for Methylmalonic and Propionic Acidurias: An Interim Analysis of the Multicentre Observational PROTECT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. tga.gov.au [tga.gov.au]
- 10. carbaglu.com [carbaglu.com]
- 11. eocco.com [eocco.com]
- 12. Pharmacokinetic Variability – Pharmacokinetics [sepia2.unil.ch]
- 13. CARBAGLU® (this compound) │ Clinical Data & Considerations | Treatment of Hyperammonemia [carbaglu.com]
Strategies to prevent carglumic acid degradation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and use of carglumic acid in experimental setups, with a core focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a critical factor in research?
A1: this compound, chemically known as N-carbamoyl-L-glutamic acid, is a synthetic structural analog of N-acetylglutamate (NAG).[1][2][3] It functions as an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea (B33335) cycle.[4][5] This cycle is crucial for converting toxic ammonia (B1221849) into urea for excretion. The stability of this compound is paramount because its degradation leads to a loss of potency, which can compromise the validity and reproducibility of experimental results. Degradation products can also introduce confounding variables into an experimental system.
Q2: What are the primary factors that lead to the degradation of this compound in an experimental setting?
A2: The primary factors that can cause this compound to degrade include improper pH, exposure to light, high temperatures, and the presence of oxidizing agents. This compound is particularly susceptible to rapid degradation in highly acidic conditions (pH 1) and is known to degrade slowly when exposed to light or oxidizing mediums like hydrogen peroxide. Impurities can also arise from hydrolysis due to moisture.
Q3: How should I properly store this compound powder and its solutions to ensure stability?
A3: Proper storage is crucial for maintaining the integrity of this compound. For the solid powder, unopened containers should be stored in a refrigerator at 2°C to 8°C. After opening, the container should no longer be refrigerated but stored at a temperature below 30°C, and kept tightly closed to protect it from moisture. Aqueous stock solutions are recommended to be prepared fresh for each experiment. If short-term storage is necessary, a prepared standard solution has been shown to be stable for up to 12 hours when stored at 5°C.
Q4: What is the recommended procedure for preparing an aqueous solution of this compound?
A4: this compound is slightly soluble in cold water but its solubility increases in boiling water. When preparing solutions from commercial dispersible tablets, the tablets should be dispersed in a minimum of 5-10 mL of water immediately before use and should not be crushed. Note that the tablets do not dissolve completely, leaving some undissolved particles. For research purposes using pure powder, it is recommended to dissolve it in an appropriate buffer (see Q5) or purified water, potentially with gentle stirring. The resulting suspension will have a slightly acidic taste and pH.
Q5: Which buffer systems are most compatible with this compound solutions?
A5: this compound's solubility and stability are pH-dependent. Its solubility is stable in the pH range of 6.0 to 8.0. It is stable in alkaline mediums (up to pH 10) but degrades rapidly in very acidic environments (pH 1). Therefore, using a buffer system that maintains a pH between 6.0 and 8.0 is ideal. Phosphate buffers have been successfully used in analytical methods for this compound and are a suitable choice for experimental setups. Given its pKa values of 2.50, 3.55, and 8.60, careful buffer selection is necessary to avoid pH ranges that promote degradation.
Q6: How can I monitor for potential degradation of my this compound solution?
A6: The most reliable method for monitoring this compound degradation is through analytical techniques like High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). These methods can separate and quantify both the parent this compound and its principal degradation products, such as hydantoin-5-propionic acid (5-HPA). A reverse-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, and UV detection at 205 nm or 214 nm, is a commonly used setup.
Troubleshooting Guides
Problem: Inconsistent or non-reproducible experimental results.
This issue is often linked to the degradation of this compound, leading to variable concentrations of the active compound between experiments.
-
Troubleshooting Steps:
-
Review Solution Preparation: Always prepare fresh solutions of this compound for each experiment. Avoid using solutions that have been stored for extended periods, even if refrigerated. A standard solution is noted to be stable for only 12 hours at 5°C.
-
Verify pH of Final Medium: Check the pH of your complete experimental medium after the addition of the this compound solution. Ensure it falls within the stable range of pH 6.0-8.0.
-
Control Environmental Factors: Protect the solution from direct light during preparation and throughout the experiment. Perform all experimental steps at a controlled and consistent temperature.
-
Analytical Verification: If inconsistencies persist, analyze the concentration and purity of your this compound stock solution using HPLC to confirm its integrity before use.
-
Problem: Appearance of unknown peaks during HPLC analysis.
The presence of unexpected peaks in your chromatogram often indicates the formation of degradation products.
-
Troubleshooting Steps:
-
Identify Known Degradants: Compare the retention times of the unknown peaks with those of known this compound degradation products. The primary degradants to look for are hydantoin-5-propionic acid (5-HPA) and diaza-1,3-dione-2,4-carboxy-7-cycloheptane.
-
Conduct Forced Degradation Study: To confirm the identity of degradation peaks, perform a forced degradation study on a known standard of this compound. Expose the standard to acidic (e.g., pH 1), basic, oxidative (e.g., H₂O₂), photolytic, and thermal stress. Analyze the resulting solutions by HPLC to create a degradation profile.
-
Optimize Experimental Conditions: If degradation is confirmed, systematically review your experimental protocol to identify the source. Key areas to investigate are solution pH, light exposure, and temperature.
-
Data Presentation
Table 1: pH-Dependent Water Solubility of this compound
| pH | Solubility (g/L) | Reference |
| 2.0 | 21.0 | |
| 3.0 | 28.2 | |
| 5.0 | 440.9 | |
| 6.0 | 555.5 | |
| 8.0 | 553.9 |
Table 2: Summary of Factors Influencing this compound Degradation and Mitigation Strategies
| Degradation Factor | Effect | Mitigation Strategy | References |
| pH | Rapid degradation in very acidic medium (pH 1). | Maintain solution pH between 6.0 and 8.0 using a suitable buffer (e.g., phosphate buffer). | |
| Light | Slow degradation upon exposure to light. | Use amber-colored vials or protect solutions from light by wrapping containers in aluminum foil. | |
| Temperature | Degradation can occur at elevated temperatures. | Prepare solutions fresh. If temporary storage is needed, keep at 2-8°C for no longer than 12 hours. Avoid boiling unless necessary for initial solubilization. | |
| Oxidation | Slow degradation in the presence of oxidizing agents. | Avoid contact with strong oxidizing agents like hydrogen peroxide. Use high-purity solvents and reagents. | |
| Hydrolysis | Degradation can occur due to moisture. | Keep solid this compound in a tightly sealed container with a desiccant. Prepare aqueous solutions just before use. |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution
-
Materials:
-
This compound powder (pure substance)
-
100 mM Phosphate Buffer (pH 7.4)
-
Sterile, amber-colored volumetric flasks or tubes
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Weigh out 100 mg of this compound powder and place it into a 10 mL volumetric flask.
-
Add approximately 8 mL of 100 mM phosphate buffer (pH 7.4).
-
Place a small, sterile magnetic stir bar in the flask and stir on a magnetic stir plate at room temperature until the powder is fully dispersed. Gentle warming may be required for complete dissolution, but avoid boiling.
-
Once dispersed, remove the stir bar and bring the final volume to 10 mL with the phosphate buffer.
-
Use the solution immediately. For very short-term storage (less than 12 hours), store the solution at 5°C, protected from light.
-
Protocol 2: Basic Quantification of this compound by HPLC
This protocol provides a general method. Specific parameters should be optimized for your instrument and experimental needs.
-
Instrumentation and Conditions:
-
HPLC System: With UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 2.4).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Detection Wavelength: 205 nm or 214 nm.
-
Column Temperature: 25-30°C.
-
Autosampler Temperature: 5°C to maintain sample stability.
-
-
Procedure:
-
Standard Preparation: Prepare a series of this compound standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting a freshly prepared stock solution in the mobile phase.
-
Sample Preparation: Dilute your experimental samples to fall within the concentration range of your standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system. Use a gradient elution method to separate this compound from potential degradation products.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation from this curve to determine the concentration of this compound in your experimental samples.
-
Visualizations
Caption: Role of this compound in the Urea Cycle.
Caption: Recommended Workflow for this compound Preparation.
Caption: Troubleshooting Logic for Inconsistent Results.
References
Refinement of analytical methods for detecting carglumic acid metabolites
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the analytical detection of carglumic acid and its related compounds. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during the analysis of this compound and its degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Q1: Why am I observing a poor peak shape for this compound?
A1: Poor peak shape for this compound is a common issue and can be attributed to several factors:
-
Column Choice: this compound is a polar compound. Using a standard C18 column might result in insufficient retention and poor peak shape. A column with a more polar stationary phase, such as a cyano (CN) or a C18 column with aqueous compatibility (AQ), is often more suitable. Some methods have successfully utilized ACE 5 CN columns.[1][2]
-
Mobile Phase pH: The pH of the mobile phase is critical for achieving good peak shape for ionizable compounds like this compound. Given its pKa values of 2.50, 3.55, and 8.60, the mobile phase pH should be carefully controlled.[3] An acidic mobile phase, such as 0.1% acetic acid, is often used to suppress ionization and improve retention and peak shape on reversed-phase columns.[1][2]
-
Metal Chelation: this compound can interact with metal ions in the LC system (e.g., stainless steel components), leading to peak tailing. The addition of a chelating agent, such as a low concentration of EDTA, to the mobile phase can sometimes mitigate this issue.
-
Injection Volume and Solvent: Injecting a large volume of a sample dissolved in a solvent stronger than the mobile phase can cause peak distortion. Ensure the injection volume is appropriate for the column dimensions and that the sample solvent is compatible with the initial mobile phase conditions.
Q2: I am experiencing low recovery of this compound during sample preparation. What can I do?
A2: Low recovery is often related to the sample extraction method. For this compound in biological matrices like plasma, solid-phase extraction (SPE) is a common technique.
-
SPE Sorbent Selection: The choice of SPE sorbent is crucial. While hydrophobic C18 sorbents have been tested, mixed-mode anion exchange sorbents, such as Oasis MAX, have been shown to provide better recovery (~50%) for this compound from plasma. This is because this compound is an acidic molecule and can be effectively retained by an anion exchanger.
-
Elution Solvent: The elution solvent must be strong enough to displace the analyte from the SPE sorbent. If recovery is low, consider increasing the elution solvent strength or using a different solvent system. For mixed-mode sorbents, a combination of organic solvent and a pH modifier to neutralize the charge of the analyte is often required.
-
Drying Step: Ensure that the evaporation step after elution is not too harsh, as this can lead to the loss of the analyte, especially if it is volatile or prone to degradation at high temperatures.
Q3: My assay is showing a significant matrix effect. How can I minimize it?
A3: The matrix effect, which is the suppression or enhancement of ionization by co-eluting endogenous components from the biological matrix, is a common challenge in LC-MS/MS bioanalysis.
-
Chromatographic Separation: Improve the chromatographic separation to separate this compound from the interfering matrix components. This can be achieved by optimizing the mobile phase gradient, changing the column, or adjusting the flow rate.
-
Sample Preparation: A more rigorous sample preparation method can help to remove interfering matrix components. If you are using protein precipitation, consider switching to SPE or liquid-liquid extraction (LLE). As mentioned, Oasis MAX SPE has been shown to be effective for this compound.
-
Internal Standard: Use a stable isotope-labeled internal standard (SIL-IS), such as this compound-¹³C₅ ¹⁵N. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization efficiency and improving the accuracy and precision of quantification.
-
Mass Spectrometry Parameters: Optimize the ion source parameters (e.g., temperature, gas flows, and spray voltage) to minimize the matrix effect. Sometimes, a change in the ionization polarity (if applicable) can also help. This compound is typically analyzed in negative ionization mode.
Q4: I am detecting several unexpected peaks in my chromatogram. What could be their origin?
A4: Unexpected peaks can be impurities, degradation products, or contaminants.
-
Degradation Products: this compound can degrade under certain conditions. Known degradation products include hydantoin-5-propionic acid (HPA) and diaza-1,3-dione-2,4-carboxy-7-cycloheptane. Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic stress can help to identify potential degradation products.
-
Impurities: The drug substance itself may contain process-related impurities. Some known impurities include pyroglutamic acid, pyrothis compound, and dicarbamoyl L-glutamic acid.
-
Contamination: Peaks can also arise from contamination in the sample collection tubes, solvents, or the LC-MS system itself. Running blank injections of solvents can help to identify system-related contamination.
Frequently Asked Questions (FAQs)
Q1: What is the primary analytical technique for the quantification of this compound in biological samples?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and robust technique for the reliable and precise determination of this compound in biological matrices such as human plasma. This method offers high sensitivity and selectivity.
Q2: What are the known metabolites of this compound in humans?
A2: The metabolism of this compound in humans appears to be limited. A significant portion of the drug is excreted unchanged in the feces (up to 60%) and a smaller amount in the urine (around 9%). Some metabolism by the intestinal bacterial flora is thought to occur, with the likely end product being carbon dioxide. Specific metabolites identified in human feces include hydantoin-5-propionic acid (HPA) and L-glutamic acid.
Q3: What are the typical precursor and product ions for this compound in MS/MS analysis?
A3: In negative ionization mode, the deprotonated precursor ion [M-H]⁻ of this compound is m/z 189. The most common product ion used for quantification is m/z 146. For the stable isotope-labeled internal standard, this compound-¹³C₅ ¹⁵N, the transition monitored is typically m/z 195 → 152.
Q4: What is a typical linear range for the quantification of this compound in human plasma?
A4: Published LC-MS/MS methods have demonstrated a linear range of 6.00 to 6000 ng/mL for this compound in human plasma, with a coefficient of determination (r²) of ≥ 0.9987.
Q5: What is the lower limit of quantification (LLOQ) for this compound in plasma?
A5: A typical LLOQ for this compound in human plasma using LC-MS/MS is around 6.0 ng/mL.
Quantitative Data Summary
Table 1: LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Sample Matrix | Human Plasma | , |
| Sample Preparation | Solid-Phase Extraction (Oasis MAX) | |
| LC Column | ACE 5 CN (150 x 4.6 mm, 5 µm) | , |
| Mobile Phase | Acetonitrile:Methanol (B129727) (50:50, v/v) - 0.1% Acetic Acid in water (80:20, v/v) | |
| Flow Rate | 1 mL/min | |
| Ionization Mode | Negative Ion Electrospray (ESI) | , |
| Precursor Ion (m/z) | 189 | , |
| Product Ion (m/z) | 146 | , |
| Internal Standard | This compound-¹³C₅ ¹⁵N | |
| IS Precursor Ion (m/z) | 195 | |
| IS Product Ion (m/z) | 152 | |
| Linearity Range | 6.00 - 6000 ng/mL | , |
| LLOQ | 6.0 ng/mL | , |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of this compound in Human Plasma
This protocol is a synthesized example based on published methods.
1. Sample Preparation (Solid-Phase Extraction)
-
Thaw frozen human plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma, add the internal standard (this compound-¹³C₅ ¹⁵N) solution.
-
Pre-treat the plasma sample by adding an appropriate buffer to adjust the pH for optimal binding to the SPE sorbent.
-
Condition an Oasis MAX (30 mg, 1 cc) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of a weak wash solution (e.g., 5% methanol in water) to remove unretained matrix components.
-
Elute the this compound and internal standard with 1 mL of an appropriate elution solvent (e.g., methanol containing an acid like formic acid).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC System: An HPLC system capable of delivering a stable flow rate.
-
Column: ACE 5 CN, 150 x 4.6 mm, 5 µm particle size.
-
Column Temperature: 40°C.
-
Mobile Phase A: 0.1% Acetic Acid in water.
-
Mobile Phase B: Acetonitrile:Methanol (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Gradient: Isocratic elution with 80% Mobile Phase B.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in negative ion mode.
-
Ion Source Temperature: 500°C.
-
Ion Spray Voltage: -4500 V.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 189 → 146
-
This compound-¹³C₅ ¹⁵N (IS): m/z 195 → 152
-
3. Data Analysis
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Mechanism of action of this compound in the urea cycle.
References
Validation & Comparative
A Head-to-Head Battle in the Mitochondria: Carglumic Acid Versus N-acetylglutamate for CPS1 Activation
An in-vitro comparative analysis reveals distinct efficacy profiles for the synthetic analogue carglumic acid and the natural activator N-acetylglutamate in the activation of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), a critical enzyme in the urea (B33335) cycle. While both molecules are capable of initiating the enzymatic cascade responsible for ammonia (B1221849) detoxification, experimental data highlights significant differences in their affinity and maximal activation potential.
This guide provides a comprehensive in-vitro comparison of this compound and N-acetylglutamate, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved biochemical pathways and workflows to inform researchers, scientists, and drug development professionals.
Quantitative Efficacy Comparison
In-vitro studies utilizing purified carbamoyl phosphate synthetase 1 (CPS1) have demonstrated that N-acetylglutamate (NAG), the natural allosteric activator, exhibits a significantly higher affinity for the enzyme compared to its synthetic analogue, this compound (also known as N-carbamylglutamate or NCG).
Experimental data reveals that this compound activates CPS1 sub-optimally in comparison to N-acetylglutamate. The concentration of this compound required to achieve half-maximal activation (AC50) of CPS1 is approximately 25 times higher than that of N-acetylglutamate. Furthermore, the maximal velocity (Vmax) of the CPS1-catalyzed reaction in the presence of this compound is only about 60% of that achieved with N-acetylglutamate.[1]
Kinetic analysis also indicates that the Michaelis constant (Km) for ATP and ammonium, substrates of CPS1, is increased by 2- to 3-fold in the presence of this compound compared to N-acetylglutamate, suggesting a less efficient substrate binding in the presence of the synthetic analogue.[1]
| Parameter | This compound (NCG) | N-acetylglutamate (NAG) | Fold Difference (NCG vs. NAG) |
| Affinity for CPS1 | Lower | Higher | >10x lower[1] |
| AC50 (Half-maximal activation concentration) | ~25x higher than NAG | Baseline | ~25x |
| Vmax (Maximal enzyme velocity) | ~60% of NAG's Vmax | 100% | ~0.6x |
| Km for ATP & Ammonium | 2- to 3-fold higher than with NAG | Baseline | 2-3x |
Experimental Protocols
I. Purification of Recombinant Carbamoyl Phosphate Synthetase 1 (CPS1)
A robust method for obtaining purified CPS1 is essential for in-vitro efficacy studies. A common approach involves the recombinant expression of human CPS1 in insect cells or other suitable expression systems.
Materials:
-
Baculovirus expression vector containing the human CPS1 gene
-
Insect cell line (e.g., Sf9)
-
Cell culture media and supplements
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, protease inhibitors)
-
Affinity chromatography resin (e.g., Ni-NTA agarose (B213101) if using a His-tagged protein)
-
Wash buffer (Lysis buffer with 20 mM imidazole)
-
Elution buffer (Lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
Procedure:
-
Transfection and Expression: Transfect insect cells with the baculovirus vector containing the CPS1 gene. Allow for protein expression for the recommended period (typically 48-72 hours).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells using sonication or a dounce homogenizer on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated affinity chromatography column.
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the purified CPS1 protein using the elution buffer.
-
Dialysis: Dialyze the eluted protein against a suitable dialysis buffer to remove imidazole (B134444) and ensure proper protein folding.
-
Purity Assessment: Assess the purity of the recombinant CPS1 by SDS-PAGE and Coomassie blue staining. The protein concentration can be determined using a Bradford assay.
II. In-vitro CPS1 Activity Assay (Colorimetric Method)
This protocol describes a colorimetric assay to measure the activity of purified CPS1 by quantifying the production of carbamyl phosphate. The method involves the conversion of carbamyl phosphate to hydroxyurea (B1673989), which can be measured spectrophotometrically.[2]
Materials:
-
Purified CPS1 enzyme
-
Assay buffer (e.g., 100 mM Tris-HCl pH 8.0)
-
Substrate solution: 100 mM NH4Cl, 100 mM KHCO3, 20 mM ATP, 40 mM MgCl2
-
Activator solutions: varying concentrations of N-acetylglutamate and this compound
-
Hydroxylamine (B1172632) solution (e.g., 2 M, pH 7.0)
-
Colorimetric reagent solution (e.g., containing ferric chloride)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare the reaction mixtures containing assay buffer, substrate solution, and the desired concentration of either N-acetylglutamate or this compound.
-
Enzyme Addition: Initiate the reaction by adding a known amount of purified CPS1 enzyme to each well. The final reaction volume is typically 100-200 µL.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination and Color Development: Stop the reaction by adding the hydroxylamine solution. This converts the carbamyl phosphate produced into hydroxyurea.
-
Colorimetric Measurement: Add the colorimetric reagent solution to each well. This reagent reacts with hydroxyurea to produce a colored product.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 458 nm) using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of carbamyl phosphate to determine the amount of product formed in each reaction. The enzyme activity can then be calculated and expressed, for example, in µmol of product formed per minute per mg of enzyme.
Signaling Pathways and Experimental Workflows
To visually represent the biochemical processes and experimental designs, the following diagrams have been generated using the DOT language.
Caption: Activation of the Urea Cycle by N-acetylglutamate and this compound.
Caption: Workflow for Comparing this compound and N-acetylglutamate Efficacy.
References
Comparative Analysis of Carglumic Acid and Sodium Benzoate in Ammonia Reduction: A Guide for Researchers and Drug Development Professionals
A comprehensive review of two key therapeutic agents for hyperammonemia, this guide provides a detailed comparison of their mechanisms of action, clinical efficacy, and experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in the field of metabolic disorders.
Hyperammonemia, a condition characterized by elevated levels of ammonia (B1221849) in the blood, is a critical medical concern that can lead to severe neurological damage if not promptly and effectively managed. The primary therapeutic goal is the rapid reduction of plasma ammonia levels. This guide offers a comparative analysis of two prominent drugs used in the management of hyperammonemia: carglumic acid and sodium benzoate (B1203000).
At a Glance: this compound vs. Sodium Benzoate for Ammonia Reduction
| Feature | This compound | Sodium Benzoate |
| Mechanism of Action | Activates the urea (B33335) cycle by acting as a synthetic analogue of N-acetylglutamate (NAG), an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1).[1][2] | Provides an alternative pathway for nitrogen waste removal by conjugating with glycine (B1666218) to form hippurate, which is renally excreted.[3][4] |
| Primary Indication | Acute and chronic hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency. Also approved for hyperammonemia in certain organic acidemias.[1][5][6] | Used as an adjunctive therapy for the treatment of acute hyperammonemia and associated encephalopathy in patients with urea cycle disorders.[3][4] |
| Route of Administration | Oral | Intravenous, Oral |
| Time to Ammonia Normalization | Median time to normalization of approximately 1.5 to 1.6 days in patients with organic acidurias.[3] | Data on time to normalization varies, but it is used for acute management. |
| Adverse Effects | Generally well-tolerated. Reported side effects include vomiting, abdominal pain, pyrexia, and infections.[5] | Nausea, vomiting, and metabolic acidosis.[7] |
In-Depth Analysis of Efficacy in Ammonia Reduction
A post-hoc analysis of two retrospective studies provides the most direct available comparison of this compound and ammonia scavengers, including sodium benzoate, in patients with organic acidurias experiencing hyperammonemic episodes.[1][8]
The study categorized patients into three treatment groups: this compound alone, ammonia scavengers alone (of which sodium benzoate was the most common), and a combination of this compound and ammonia scavengers. The mean percentage change in plasma ammonia from baseline at various time intervals is summarized below.
| Time Interval | This compound Alone | Ammonia Scavengers Alone | This compound + Ammonia Scavengers |
| 0-12 hours | -13% | +12% | -27% |
| 12-24 hours | -47% | -22% | -52% |
| 24-48 hours | -44% | -5% | -61% |
| 48-72 hours | -66% | -16% | -76% |
Data adapted from a post-hoc analysis of two retrospective studies.[8]
These findings suggest that treatment with this compound, either alone or in combination with ammonia scavengers, resulted in a more significant and sustained reduction in plasma ammonia levels compared to ammonia scavengers alone in this patient population.[8] Notably, in the initial 12 hours, the ammonia scavenger group showed an increase in ammonia levels.[8]
Mechanisms of Action: A Tale of Two Pathways
The fundamental difference between this compound and sodium benzoate lies in their approach to lowering ammonia levels. This compound directly targets and enhances the body's primary ammonia detoxification pathway, the urea cycle, while sodium benzoate provides an alternative route for nitrogen excretion.
This compound: A Urea Cycle Activator
This compound is a synthetic structural analogue of N-acetylglutamate (NAG).[1][2] NAG is an essential allosteric activator of carbamoyl phosphate synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[1][2] In conditions like N-acetylglutamate synthase (NAGS) deficiency or certain organic acidemias, the production of NAG is impaired, leading to a dysfunctional urea cycle and subsequent hyperammonemia.[5][6] this compound mimics the action of NAG, binding to and activating CPS1, thereby restoring the function of the urea cycle and promoting the conversion of ammonia to urea.[1][2]
Sodium Benzoate: An Alternative Nitrogen Excretion Pathway
Sodium benzoate operates independently of the urea cycle.[3][4] It acts as a nitrogen scavenger by conjugating with the amino acid glycine to form hippuric acid (hippurate).[3][4] This reaction, which occurs in the liver and kidneys, effectively removes a molecule of nitrogen (from glycine) for each molecule of benzoate administered.[3][4] The resulting hippurate is then readily excreted by the kidneys, providing an alternative pathway for the disposal of excess nitrogen.[3][4]
Experimental Protocols: A Framework for Comparative Studies
For researchers and drug development professionals, understanding the methodologies behind the clinical data is crucial for interpretation and for designing future studies. The following outlines a general experimental workflow for a comparative analysis of this compound and sodium benzoate.
Key Experimental Methodologies
1. Patient Population:
-
Inclusion criteria would typically involve patients with a confirmed diagnosis of a urea cycle disorder or organic acidemia presenting with acute hyperammonemia (plasma ammonia levels exceeding a predefined threshold, e.g., >100 µmol/L for neonates and >80 µmol/L for older patients).
-
Exclusion criteria would likely include severe renal or hepatic impairment (not related to the primary metabolic disorder), and known hypersensitivity to the study drugs.
2. Drug Administration:
-
This compound: Typically administered orally or via a nasogastric tube. The initial dose for acute hyperammonemia is often in the range of 100 to 250 mg/kg/day, divided into 2 to 4 doses.[5]
-
Sodium Benzoate: Can be administered intravenously as a loading dose followed by a continuous infusion, or orally. A common intravenous loading dose is 250 mg/kg, followed by a maintenance infusion of 250-500 mg/kg/day.[9]
3. Measurement of Plasma Ammonia:
-
Sample Collection and Handling: This is a critical step due to the volatility of ammonia. Blood should be drawn into a pre-chilled tube containing an anticoagulant like EDTA or heparin.[10] The sample must be placed on ice immediately and centrifuged in a refrigerated centrifuge within 15-20 minutes of collection.[10] The plasma should be separated and analyzed promptly or stored at -70°C.[10]
-
Analytical Method: The most common method for plasma ammonia measurement in a clinical laboratory setting is an enzymatic assay using glutamate (B1630785) dehydrogenase (GLDH).[11] This method measures the decrease in absorbance as NADPH is oxidized to NADP+ in a reaction where ammonia and α-ketoglutarate are converted to glutamate.[11]
4. Efficacy Endpoints:
-
The primary efficacy endpoint is typically the rate of decline in plasma ammonia concentration.
-
Secondary endpoints may include the time to normalization of plasma ammonia levels, the duration of hyperammonemic episodes, and the need for additional ammonia-lowering therapies such as hemodialysis.
5. Safety and Tolerability:
-
Adverse events are systematically recorded throughout the study period.
-
Laboratory parameters, including electrolytes, acid-base status, and liver function tests, are monitored regularly.
Conclusion
This compound and sodium benzoate represent two distinct and valuable therapeutic strategies for the management of hyperammonemia. This compound's targeted mechanism of action in activating the urea cycle offers a direct approach to correcting the underlying metabolic defect in certain conditions. Sodium benzoate provides a reliable alternative pathway for nitrogen excretion, which is particularly useful when the urea cycle is compromised.
The available clinical data, primarily from retrospective analyses, suggests that this compound, alone or in combination with ammonia scavengers, may offer a more rapid and sustained reduction in ammonia levels compared to ammonia scavengers alone in patients with organic acidurias. However, the choice of therapy should always be individualized based on the specific underlying metabolic disorder, the severity of the hyperammonemia, and the clinical status of the patient. Further prospective, head-to-head clinical trials are warranted to provide more definitive comparative data and to guide optimal treatment strategies for various forms of hyperammonemia.
References
- 1. d-nb.info [d-nb.info]
- 2. Role of this compound in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enhances rapid ammonia detoxification in classical organic acidurias with a favourable risk-benefit profile: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. carbaglu.com [carbaglu.com]
- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. cocukmetabolizma.com [cocukmetabolizma.com]
- 8. Effect of this compound with or without ammonia scavengers on hyperammonaemia in acute decompensation episodes of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sodium Benzoate for Treatment of Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for acute management of hyperammonemia in the Middle East region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved assay protocol for measurement of ammonia on the Roche Cobas 8000 automated platform - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different analytical techniques for carglumic acid measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of two prominent analytical techniques for the quantitative determination of carglumic acid: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD/UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate method for their specific application, whether for pharmaceutical quality control or bioanalytical studies.
Introduction to this compound Analysis
This compound, an N-carbamoyl-L-glutamic acid, is a crucial therapeutic agent for managing hyperammonemia in patients with N-acetylglutamate synthase (NAGS) deficiency, a rare urea (B33335) cycle disorder.[1][2] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is paramount for ensuring product quality, therapeutic efficacy, and patient safety. This guide delves into the technical specifics and performance characteristics of HPLC-DAD and LC-MS/MS, offering a direct comparison to inform methodological choices.
General Analytical Workflow
The process of comparing analytical techniques for a specific analyte like this compound follows a structured workflow. This involves defining the analytical problem, selecting appropriate methods, developing and validating these methods, and finally, comparing their performance based on key validation parameters.
Caption: General workflow for the comparison of analytical techniques.
Quantitative Performance Data Comparison
The following table summarizes the key performance parameters of the HPLC-DAD and LC-MS/MS methods for the analysis of this compound, based on published experimental data.
| Parameter | HPLC-DAD for Pharmaceutical Formulations | LC-MS/MS for Human Plasma |
| Linearity Range | Not explicitly stated, but linearity was achieved across the entire concentration range.[3] | 6.00 - 6000 ng/mL[4] |
| Correlation Coefficient (r²) | 0.999[3] | ≥ 0.9987[4] |
| Accuracy (% Recovery) | 98 - 102%[3] | Intra- and inter-batch accuracy assessed, specific values not stated.[4] |
| Precision (% RSD) | ≤ 2% (intra- and inter-day)[3] | Intra- and inter-batch precision assessed, specific values not stated.[4] |
| Limit of Detection (LOD) | 0.1 ppm (or 0.7 µg/mL)[3][5] | Not explicitly stated, but LLOQ is 6.00 ng/mL.[4] |
| Limit of Quantification (LOQ) | 0.5 ppm (or 0.15 µg/mL)[3][5] | 6.00 ng/mL[4] |
| Matrix | Drug Formulations[3] | Human Plasma[4] |
| Validation Guideline | ICH Q2(R2)[3] | Not explicitly stated, but common bioanalytical validation parameters were assessed.[4] |
Experimental Protocols
HPLC-DAD Method for Pharmaceutical Formulations
This method is designed for the quality control of this compound in pharmaceutical products.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).[3]
2. Chromatographic Conditions:
-
Column: Reverse-phase C18 column.[3]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and acetonitrile.[3]
-
Detection Wavelength: 205 nm.[3]
3. Standard and Sample Preparation:
-
Standard Solution: A standard solution of this compound is prepared in a suitable diluent.
-
Test Solution: A known weight of the pharmaceutical formulation (e.g., ground tablets) is dissolved in a diluent to achieve a target concentration of this compound.
4. Validation:
-
The method was validated according to The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH Q2(R2)) guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and sensitivity.[3]
LC-MS/MS Method for Human Plasma
This bioanalytical method is suitable for pharmacokinetic studies of this compound in human subjects.
1. Instrumentation:
-
Liquid Chromatography system coupled with a triple quadrupole mass spectrometer.[4]
2. Sample Preparation:
-
Extraction: Solid-Phase Extraction (SPE) using an Oasis MAX mixed-mode anion exchange cartridge is employed to extract this compound from 100 µL of human plasma.[4] This method yielded a recovery of approximately 50%.[4]
3. Chromatographic Conditions:
-
Column: ACE 5CN (150 × 4.6 mm, 5 µm).[4]
-
Mobile Phase: An isocratic mobile phase consisting of acetonitrile:methanol (50:50, v/v) and 0.1% acetic acid in water [80:20, v/v].[4]
4. Mass Spectrometric Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[4]
-
MRM Transitions:
5. Validation:
-
The method was validated for linearity, accuracy, precision, and stability in spiked plasma samples.[4] The matrix effect was evaluated and found to be minimal.[4]
Logical Relationship of Method Choice
The selection of an analytical technique for this compound is fundamentally driven by the intended application and the nature of the sample matrix. The following diagram illustrates the logical decision-making process.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
Both HPLC-DAD and LC-MS/MS are robust and reliable techniques for the quantification of this compound. The choice between the two is primarily dictated by the sample matrix and the required sensitivity of the assay. For routine quality control of pharmaceutical formulations where this compound concentrations are relatively high, the HPLC-DAD method offers sufficient accuracy, precision, and a simpler instrumental setup.[3] Conversely, for bioanalytical applications such as pharmacokinetic studies where this compound needs to be measured at low concentrations in a complex biological matrix like plasma, the superior sensitivity and selectivity of the LC-MS/MS method are indispensable.[4] Researchers and drug development professionals should carefully consider these factors to select the most appropriate analytical technique for their specific needs.
References
- 1. carbaglu.com [carbaglu.com]
- 2. A Novel Method for Development and Validation of the Degradation Products Analysis of N-Carbamylglutamate with UHPLC by Using Design of Experiment Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Challenges in optimizing sample preparation and LC-MS/MS conditions for the analysis of this compound, an N-acetyl glutamate derivative in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Study of Carglumic Acid and Other CPS1 Activators: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Carbamoyl (B1232498) Phosphate (B84403) Synthetase 1 (CPS1) is the rate-limiting enzyme in the urea (B33335) cycle, playing a critical role in the detoxification of ammonia (B1221849). Dysregulation of CPS1 activity can lead to life-threatening hyperammonemia. This guide provides a comparative analysis of carglumic acid, a synthetic analogue of the natural CPS1 activator N-acetylglutamate (NAG), and other emerging CPS1 activators. We present supporting experimental data, detailed methodologies, and signaling pathway diagrams to facilitate further research and drug development in this area.
Comparative Efficacy of CPS1 Activators
The primary therapeutic strategy for activating CPS1 in clinical practice revolves around the use of this compound, which mimics the action of the natural allosteric activator, N-acetylglutamate (NAG). While direct head-to-head clinical trials with other CPS1 activators are limited, in vitro and in vivo studies provide valuable insights into their comparative efficacy.
In Vitro Comparison of this compound and N-acetylglutamate
Biochemical assays comparing the activation of purified CPS1 by this compound (also referred to as N-carbamyl-L-glutamate or NCG) and NAG have demonstrated that both molecules effectively activate the enzyme. However, they exhibit different kinetic properties.
| Activator | Km for Activator | Maximal Velocity (Vmax) | Key Findings |
| N-acetylglutamate (NAG) | Lower (higher affinity) | Higher | The natural and most efficient activator of CPS1. |
| This compound (NCG) | ~25-fold higher than NAG | 30-60% lower than with NAG | Activates CPS1 suboptimally compared to NAG, requiring a higher concentration for half-maximal activation.[1] |
These in vitro findings suggest that while this compound is an effective activator, it is less potent than the natural activator, NAG. This is a critical consideration for dosing in clinical applications.
Clinical Efficacy of this compound
Clinical trials have primarily evaluated the efficacy of this compound against placebo or standard of care in patients with hyperammonemia due to N-acetylglutamate synthase (NAGS) deficiency, propionic acidemia (PA), and methylmalonic acidemia (MMA).
A randomized, double-blind, placebo-controlled, multicenter trial in patients with PA or MMA demonstrated that this compound led to a quicker reduction in plasma ammonia levels compared to placebo.[2][3] The median time to reach a plasma ammonia level of ≤50 µmol/L or hospital discharge was 1.5 days in the this compound group versus 2.0 days in the placebo group.[3]
Long-term studies have also shown the effectiveness of this compound. A retrospective review of NAGS deficiency patients treated with this compound for a median of 7.9 years showed sustained normal plasma ammonia levels.[4] In patients with PA and MMA, long-term treatment with this compound significantly reduced the number of emergency room admissions due to hyperammonemia compared to standard treatment alone.
Other Potential CPS1 Activators
Research into other small molecules that can activate CPS1 is ongoing. While clinical data is sparse, some compounds have shown promise in preclinical studies:
-
Glycerol (B35011) : In vitro studies using recombinant human CPS1 have shown that glycerol can activate the enzyme in the absence of NAG. This suggests a potential therapeutic niche for patients with mutations in the NAG binding site of CPS1.
-
Nobiletin : This natural dietary flavonoid has been shown in animal studies to lower serum ammonia levels by increasing the expression of CPS1 and other urea cycle genes. The mechanism appears to be dependent on the transcription factors C/EBPα and C/EBPβ.
Further research is needed to establish the clinical efficacy and safety of these and other novel CPS1 activators and to compare them directly with this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments cited in the comparison of CPS1 activators.
In Vitro CPS1 Activity Assay (Colorimetric Method)
This assay measures the activity of CPS1 by quantifying the amount of carbamoyl phosphate produced.
Principle: The assay involves the enzymatic reaction of CPS1 to produce carbamoyl phosphate, which is then chemically converted to hydroxyurea (B1673989). The hydroxyurea is quantified colorimetrically.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing 50 mM NH4HCO3, 10 mM Mg(C2H3O2)2, 5 mM ATP, 5 mM of the CPS1 activator (e.g., N-acetyl-L-glutamate or this compound), 1 mM dithiothreitol, and 50 mM triethanolamine.
-
Enzyme Reaction: Add 50 µg/mL of purified CPS1 enzyme to the reaction mixture to a final volume of 20 µL.
-
Incubation: Incubate the reaction for 10 minutes at 37°C.
-
Conversion to Hydroxyurea: Stop the reaction and convert the carbamoyl phosphate to hydroxyurea by adding 100 mM hydroxylamine (B1172632) and incubating for 10 minutes at 95°C.
-
Colorimetric Detection: Add 80 µL of a chromogenic reagent to the reaction and heat for 15 minutes at 95°C.
-
Measurement: Measure the absorbance of the resulting chromophore at 458 nm. The absorbance is proportional to the amount of hydroxyurea, and thus to the CPS1 activity.
Measurement of Plasma Ammonia Levels
Accurate measurement of plasma ammonia is critical for assessing the efficacy of CPS1 activators in clinical and preclinical studies.
Principle: The most common method is an enzymatic assay utilizing glutamate (B1630785) dehydrogenase (GLDH). In the presence of GLDH, ammonia reacts with α-ketoglutarate and NADPH to form glutamate and NADP+. The decrease in NADPH concentration, measured spectrophotometrically, is proportional to the ammonia concentration.
Protocol:
-
Sample Collection: Collect venous or arterial blood in a pre-chilled tube containing EDTA or heparin as an anticoagulant. Place the sample on ice immediately.
-
Plasma Separation: Separate the plasma from blood cells by centrifugation at 4°C within 15 minutes of collection.
-
Storage: If not analyzed immediately, the plasma should be frozen at -70°C. Ammonia is stable in plasma for up to three weeks at this temperature.
-
Enzymatic Assay:
-
The plasma sample is incubated with a reaction mixture containing α-ketoglutarate, NADPH, and glutamate dehydrogenase.
-
The decrease in absorbance due to the oxidation of NADPH is measured photometrically.
-
The change in absorbance is directly proportional to the ammonia concentration in the sample.
-
Important Considerations:
-
Hemolysis can cause a positive interference in the assay.
-
Delayed sample processing can lead to falsely elevated ammonia levels.
In Vivo Measurement of Ureagenesis using Stable Isotopes
This method provides a dynamic measure of the overall function of the urea cycle in vivo.
Principle: A stable isotope-labeled precursor, such as NaH13CO3, is infused, and the rate of incorporation of the 13C label into urea is measured over time. This rate reflects the rate of ureagenesis.
Protocol:
-
Subject Preparation: Subjects are typically studied in a post-absorptive state.
-
Stable Isotope Infusion: A constant infusion of a sterile solution of NaH13CO3 is administered intravenously over a period of time (e.g., 300 minutes).
-
Blood Sampling: Blood samples are collected at regular intervals throughout the infusion period.
-
Urea Isotope Analysis:
-
Urea is isolated from the plasma samples.
-
The isotopic enrichment of 13C in urea is determined using isotope ratio mass spectrometry.
-
-
Calculation of Ureagenesis Rate: The rate of urea synthesis is calculated by performing a linear regression analysis of the concentration of [13C]urea over time.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in CPS1 activation and the experimental procedures used to study them can aid in understanding and further research.
Urea Cycle and CPS1 Activation
The following diagram illustrates the central role of CPS1 in the urea cycle and its allosteric activation.
Caption: The Urea Cycle and the central role of CPS1 activation.
Experimental Workflow for In Vitro CPS1 Activity Measurement
This diagram outlines the key steps in determining the in vitro activity of CPS1.
Caption: Workflow for in vitro colorimetric assay of CPS1 activity.
Logical Relationship of CPS1 Activation and Therapeutic Effect
This diagram illustrates the logical flow from CPS1 activation to the therapeutic outcome in hyperammonemia.
Caption: Logical flow from CPS1 activation to therapeutic benefit.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Evaluation of long-term effectiveness of the use of this compound in patients with propionic acidemia (PA) or methylmalonic acidemia (MMA): study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eocco.com [eocco.com]
In-Vitro Validation of Carglumic Acid's Specificity for Carbamoyl Phosphate Synthetase 1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of carglumic acid's in-vitro performance in activating carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1) against other alternatives, supported by available experimental data. It is intended to serve as a resource for researchers and professionals in the field of metabolic disorders and drug development.
This compound, a synthetic structural analog of N-acetylglutamate (NAG), is a critical therapeutic agent for managing hyperammonemia.[1][2] Its primary mechanism of action is the allosteric activation of CPS1, the rate-limiting enzyme of the urea (B33335) cycle.[1][2][3] This guide delves into the in-vitro evidence that substantiates the specificity of this interaction.
Comparative Efficacy: this compound vs. N-Acetylglutamate (NAG)
This compound is designed to mimic the function of NAG, the natural activator of CPS1. In-vitro studies have demonstrated that while this compound effectively activates CPS1, it does so with different kinetics compared to NAG.
Key Findings:
-
Lower Affinity: this compound exhibits a lower affinity for CPS1 compared to NAG. Consequently, a higher concentration of this compound is required to achieve the same level of enzyme activation.
-
Suboptimal Activation: In vitro, this compound activates CPS1 sub-optimally, reaching a lower maximal velocity (Vmax) than that achieved with NAG.
-
Competition with NAG: When NAG is present at saturating concentrations, this compound can act as a competitive inhibitor, leading to a decrease in overall CPS1 activity. However, under conditions of NAG deficiency, this compound supplementation effectively activates available CPS1 molecules, enhancing ureagenesis.
Table 1: In-Vitro Comparison of CPS1 Activation by this compound and NAG
| Parameter | This compound (NCG) | N-Acetylglutamate (NAG) | Reference(s) |
| Affinity for CPS1 | Lower (less than one-tenth of NAG's affinity) | Higher | |
| Maximal Velocity (Vmax) | Approximately 60% of Vmax with NAG | 100% (Reference) | |
| Clinical Efficacy | Effective in restoring ureagenesis in NAGS deficiency | Natural activator, deficiency leads to hyperammonemia |
Specificity of this compound for CPS1
A crucial aspect of an allosteric activator is its specificity for the target enzyme, minimizing off-target effects. This compound's specificity for CPS1 is paramount to its therapeutic safety and efficacy. While direct in-vitro comparative studies on a wide range of metabolic enzymes are not extensively available in the public domain, the specificity of this compound for CPS1 over its cytosolic counterpart, carbamoyl phosphate synthetase II (CPS2), can be inferred from their distinct regulatory mechanisms.
-
CPS1 Regulation: CPS1 is an intramitochondrial enzyme whose activity is absolutely dependent on the presence of an allosteric activator, either NAG or its analog, this compound.
-
CPS2 Regulation: CPS2, a cytosolic enzyme involved in pyrimidine (B1678525) biosynthesis, is not regulated by NAG or its analogs. Instead, its activity is modulated by other effectors.
The distinct subcellular localization and regulatory mechanisms of CPS1 and CPS2 strongly suggest that this compound's activating effect is specific to the mitochondrial CPS1.
Experimental Protocols
A detailed experimental protocol for the in-vitro validation of this compound's effect on CPS1 activity is provided below. This protocol is based on a colorimetric assay that measures the production of carbamoyl phosphate.
In-Vitro CPS1 Activity Assay (Colorimetric Method)
Principle:
This assay measures the activity of CPS1 by quantifying the amount of carbamoyl phosphate produced. The carbamoyl phosphate is converted to hydroxyurea (B1673989) by hydroxylamine (B1172632), which then forms a colored complex that can be measured spectrophotometrically.
Materials:
-
Purified CPS1 enzyme
-
This compound and N-acetylglutamate (NAG) solutions of varying concentrations
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 10 mM ATP, 100 mM NH₄Cl, 50 mM KHCO₃
-
Hydroxylamine solution
-
Colorimetric reagent solution (e.g., diacetyl monoxime-thiosemicarbazide reagent)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare dilutions of purified CPS1 in a suitable buffer.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
This compound or NAG solution at the desired final concentration. Include a control with no activator.
-
-
Enzyme Addition: Initiate the reaction by adding the diluted CPS1 enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination and Color Development:
-
Stop the reaction by adding the hydroxylamine solution.
-
Add the colorimetric reagent solution.
-
Incubate at an elevated temperature (e.g., 60°C) for a specified time to allow for color development.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of carbamoyl phosphate. Calculate the CPS1 activity in each sample based on the standard curve and express it as nmol of carbamoyl phosphate produced per minute per mg of enzyme.
Visualizations
Signaling Pathway: The Urea Cycle
The following diagram illustrates the central role of CPS1 in the urea cycle and the point of intervention for this compound.
Caption: The Urea Cycle and the role of this compound.
Experimental Workflow: In-Vitro CPS1 Activity Assay
The following diagram outlines the workflow for the in-vitro CPS1 activity assay described above.
Caption: Workflow for the in-vitro CPS1 activity assay.
References
A Comparative Metabolomic Analysis: Carglumic Acid Treatment Versus Genetic NAGS Restoration in N-Acetylglutamate Synthase (NAGS) Deficiency
A deep dive into the metabolic consequences of two distinct therapeutic strategies for a rare urea (B33335) cycle disorder.
N-acetylglutamate synthase (NAGS) deficiency is a rare, life-threatening urea cycle disorder characterized by the inability to properly detoxify ammonia (B1221849). This inherited metabolic disease stems from mutations in the NAGS gene, leading to a dysfunctional or absent NAGS enzyme. The NAGS enzyme is crucial as it synthesizes N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle.[1] The resulting hyperammonemia can lead to severe neurological damage, coma, and death if not managed promptly.[1]
Current therapeutic strategies primarily revolve around pharmacological intervention with carglumic acid, a synthetic analogue of NAG, which effectively activates CPS1 and restores urea cycle function.[2][3] A promising alternative on the horizon is genetic restoration of NAGS function through gene therapy. This guide provides a comparative overview of the metabolomic effects of these two therapeutic approaches, drawing upon preclinical data from the NAGS knockout (Nags-/-) mouse model, a well-established animal model for this devastating disease.
The Urea Cycle and the Role of NAGS
The urea cycle is a liver-based metabolic pathway that converts toxic ammonia, a byproduct of protein metabolism, into urea, which is then safely excreted in the urine. The cycle's initiation is critically dependent on the activation of CPS1 by NAG. In NAGS deficiency, the lack of NAG stalls the urea cycle, leading to the accumulation of ammonia and its precursors, such as glutamine, in the blood.
Therapeutic Interventions: A Comparative Overview
This compound Treatment
This compound (N-carbamylglutamate or NCG) is a structural analog of NAG that can directly activate CPS1, bypassing the need for endogenous NAG synthesis.[2] It serves as a cornerstone therapy for acute hyperammonemia and for chronic management of NAGS deficiency. In the Nags-/- mouse model, continuous supplementation with NCG is essential for survival and prevents the lethal hyperammonemia that would otherwise occur.
Genetic NAGS Restoration
Genetic restoration aims to provide a long-term, and potentially curative, solution by reintroducing a functional copy of the NAGS gene. Adeno-associated virus (AAV)-based gene therapy has shown promise in preclinical studies. In Nags-/- mice, a single administration of an AAV vector carrying the Nags gene can lead to sustained expression of the NAGS enzyme in the liver, correcting the underlying biochemical defect.
Comparative Metabolomic Profiles
While a direct head-to-head comparative metabolomics study is not yet available in the published literature, a synthesis of data from studies on the Nags-/- mouse model under both treatment modalities allows for a comparative analysis of their metabolic effects. The following tables summarize the key metabolic changes observed in plasma and liver tissue.
Plasma Metabolites
| Metabolite | Untreated NAGS Deficiency (relative to healthy) | This compound Treatment | Genetic NAGS Restoration |
| Ammonia | Significantly Increased | Normalized | Normalized |
| Glutamine | Significantly Increased | Normalized | Presumed Normalized |
| Glutamate | Increased | Normalized | Presumed Normalized |
| Citrulline | Significantly Decreased | Normalized | Presumed Normalized |
| Arginine | Decreased | Normalized | Presumed Normalized |
| Ornithine | Decreased | Normalized | Presumed Normalized |
| Proline | Decreased | Normalized | Presumed Normalized |
| Lysine | Increased | Normalized | Presumed Normalized |
Note: "Presumed Normalized" for the genetic restoration group is based on the reported normalization of plasma ammonia and the restoration of urea cycle function, which would be expected to correct the upstream and downstream metabolite imbalances.
Liver Metabolites
Comprehensive metabolomic data for the liver in the context of both treatments in the Nags-/- model is limited. However, based on the known pathophysiology and the effects of the treatments, the following changes can be inferred:
| Metabolite | Untreated NAGS Deficiency (relative to healthy) | This compound Treatment | Genetic NAGS Restoration |
| N-acetylglutamate (NAG) | Severely Depleted | Unchanged (bypassed) | Restored |
| Urea Cycle Intermediates | Depleted | Restored | Restored |
| Glutamine | Accumulated | Normalized | Normalized |
Experimental Workflows and Protocols
The generation of robust and comparable metabolomic data relies on standardized and well-documented experimental procedures.
Key Experimental Protocols
1. Animal Model: The Nags-/- mouse model, which develops lethal hyperammonemia without supplementation, is the standard for preclinical studies of NAGS deficiency.
2. This compound Treatment: Nags-/- mice are typically maintained on drinking water supplemented with N-carbamylglutamate (NCG) and L-citrulline to ensure survival. For experimental purposes, this supplementation can be withdrawn to induce hyperammonemia.
3. Genetic NAGS Restoration: Adeno-associated virus (AAV) vectors carrying the mouse Nags cDNA under the control of a liver-specific promoter are administered to Nags-/- mice, typically via intravenous injection.
4. Sample Collection:
-
Plasma: Blood is collected from mice via cardiac puncture or other appropriate methods into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation.
-
Liver Tissue: Livers are harvested from euthanized animals and immediately snap-frozen in liquid nitrogen to quench metabolic activity.
5. Metabolite Extraction:
-
Plasma: Proteins are precipitated from plasma samples by adding a cold solvent such as acetonitrile. The supernatant containing the metabolites is then collected for analysis.
-
Liver Tissue: Frozen liver tissue is homogenized in a cold solvent (e.g., methanol/water mixture) to extract metabolites.
6. Metabolomic Analysis:
-
LC-MS/MS: Liquid chromatography coupled with tandem mass spectrometry is a powerful technique for separating and identifying a wide range of metabolites. Reverse-phase chromatography is often used for less polar compounds, while hydrophilic interaction liquid chromatography (HILIC) is employed for more polar metabolites.
-
Quantitative Amino Acid Analysis: Targeted UPLC-MS/MS methods can be used for the precise quantification of amino acids in plasma and tissue extracts.
Signaling and Metabolic Pathways
The primary pathway affected in NAGS deficiency is the urea cycle. Both this compound treatment and genetic restoration aim to restore flux through this pathway, thereby preventing the accumulation of ammonia and its detrimental effects on the central nervous system.
Conclusion
Both this compound treatment and genetic NAGS restoration demonstrate remarkable efficacy in correcting the life-threatening hyperammonemia characteristic of NAGS deficiency. From a metabolomic standpoint, both interventions lead to the normalization of key plasma biomarkers, including ammonia and urea cycle-related amino acids.
The primary distinction lies in their mechanism of action. This compound acts as a pharmacological replacement for NAG, offering an immediate and effective rescue. In contrast, genetic restoration provides a more fundamental correction by restoring the endogenous production of the NAGS enzyme and, consequently, NAG.
Future research employing comprehensive, untargeted metabolomics to directly compare these two therapeutic strategies in the Nags-/- mouse model will be invaluable. Such studies will not only confirm the normalization of the core urea cycle metabolites but may also uncover more subtle, off-target metabolic effects of each treatment, further refining our understanding of their long-term physiological consequences and guiding the development of even more effective therapies for this rare and devastating disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound for the treatment of N-acetylglutamate synthase deficiency and acute hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound in the treatment of acute hyperammonemia due to N-acetylglutamate synthase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the cost-effectiveness of carglumic acid in relation to other treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of carglumic acid against other therapeutic alternatives for the management of hyperammonemia, primarily arising from N-acetylglutamate synthase (NAGS) deficiency and certain organic acidemias. The information is intended to support researchers, scientists, and drug development professionals in their assessment of treatment options.
Hyperammonemia, a critical elevation of ammonia (B1221849) in the blood, is a neurotoxic condition that can lead to severe neurological damage, coma, and death if not promptly managed.[1] The primary treatment goal is the rapid reduction of plasma ammonia levels. While standard therapies, including nitrogen scavengers, have been the mainstay of treatment, this compound offers a distinct mechanism of action by directly activating the urea (B33335) cycle.
Mechanism of Action: this compound vs. Nitrogen Scavengers
This compound is a synthetic structural analogue of N-acetylglutamate (NAG), an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1).[2] CPS1 is the first and rate-limiting enzyme of the urea cycle, responsible for converting ammonia into urea for excretion.[3] In NAGS deficiency, the lack of NAG leads to a dysfunctional urea cycle and subsequent hyperammonemia.[2] this compound bypasses this deficiency by directly activating CPS1, thereby restoring the urea cycle's function.[2]
In contrast, nitrogen scavengers such as sodium benzoate (B1203000) and sodium phenylbutyrate work by providing alternative pathways for nitrogen excretion. Sodium benzoate conjugates with glycine (B1666218) to form hippurate, which is then excreted in the urine. Sodium phenylbutyrate is metabolized to phenylacetate, which conjugates with glutamine to form phenylacetylglutamine, also excreted in the urine. These pathways help to reduce the overall nitrogen load in the body.
The following diagram illustrates the urea cycle and the points of intervention for this compound and nitrogen scavengers.
Comparative Efficacy
Direct comparative, randomized controlled trials of this compound against nitrogen scavengers are scarce due to the rarity of the conditions. The available evidence is largely from retrospective, observational studies and case series.
A post-hoc analysis of two retrospective studies compared the efficacy of this compound with or without ammonia scavengers to scavengers alone in patients with organic acidemias.[4] The results showed that the mean reduction in ammonia levels at 72 hours was greater in the this compound alone and the combination therapy groups compared to the ammonia scavenger group alone.[4]
| Treatment Group | Median Baseline Ammonia (μmol/L) | Mean % Reduction in Ammonia at 48-72h |
| This compound Alone | 199 | -66% |
| Ammonia Scavengers Alone | 122 | -16% |
| This compound + Ammonia Scavengers | 271 | -76% |
| Table 1: Comparative Efficacy in Reducing Plasma Ammonia in Organic Acidemias. Data adapted from Chakrapani et al. (2018).[4] |
In a retrospective review of 23 patients with NAGS deficiency treated with this compound, the mean plasma ammonia level decreased from a baseline of 271 µmol/L to normal levels by day three of treatment.[2] Long-term treatment (median of 6 years) maintained normal ammonia levels.[2]
Cost-Effectiveness Analysis
One economic evaluation presented a cost-utility analysis of this compound as an adjunct to usual care, though the full details of this analysis are not widely published.[5] The daily cost of treatment with this compound can be substantially higher than that of sodium phenylbutyrate.[2]
| Medication | Estimated Price |
| This compound (Carbaglu®) | ~$1,085 for 5 tablets (200 mg)[6] |
| Sodium Phenylbutyrate (Buphenyl®) | ~$4,632 for 1 bottle of oral powder[7] |
| Sodium Benzoate / Sodium Phenylacetate | ~$2,108 for 20 mL intravenous solution[8] |
| Arginine Hydrochloride | Varies (often available as a nutritional supplement) |
| Table 2: Estimated Acquisition Costs of Hyperammonemia Treatments in the United States. Prices are subject to change and vary by location and pharmacy. |
It is important to note that a comprehensive cost-effectiveness analysis would need to consider not only the direct drug acquisition costs but also the costs associated with monitoring, management of adverse events, hospitalizations, and long-term care needs related to neurological outcomes.
Experimental Protocols
Detailed experimental protocols from the key clinical studies are often not fully published. However, standardized methods are employed for the primary endpoints.
Measurement of Plasma Ammonia
The accurate measurement of plasma ammonia is critical for the diagnosis and management of hyperammonemia. The following is a general protocol based on standard laboratory practices:
-
Sample Collection: Venous blood is collected in a pre-chilled tube containing EDTA as an anticoagulant.[6][9] The use of a tourniquet should be minimized to prevent spurious increases in ammonia levels.[10]
-
Sample Handling: The blood sample must be placed on ice immediately after collection and transported to the laboratory within 15 minutes.[9]
-
Plasma Separation: The sample is centrifuged at a low temperature to separate the plasma from the blood cells.[11]
-
Analysis: Plasma ammonia concentration is typically determined using an enzymatic assay with glutamate (B1630785) dehydrogenase.[11] The decrease in absorbance of NADH is measured spectrophotometrically and is proportional to the ammonia concentration.[11]
Assessment of Neurodevelopmental Outcomes
Long-term neurodevelopmental outcome is a crucial measure of treatment efficacy. Standardized tests are used to assess cognitive and developmental progress in children.
-
Denver Developmental Screening Test II (DDST-II): This test is used for children from birth to six years of age to screen for developmental delays across four domains: personal-social, fine motor-adaptive, language, and gross motor skills.[7][12] The test involves observing the child performing age-appropriate tasks.[7]
-
Wechsler Intelligence Scale for Children (WISC): For children aged 6 to 16 years, the WISC is a widely used, individually administered intelligence test that provides a full-scale IQ score as well as scores for specific cognitive domains such as verbal comprehension, perceptual reasoning, working memory, and processing speed.[13]
Conclusion
This compound represents a targeted and effective therapy for hyperammonemia due to NAGS deficiency and certain organic acidemias. Its direct mechanism of action on the urea cycle leads to a rapid reduction in plasma ammonia levels. While the high acquisition cost is a significant factor, a comprehensive assessment of its cost-effectiveness must take into account its potential to improve long-term neurological outcomes and reduce the need for costly interventions. The lack of direct, prospective, randomized controlled trials comparing this compound to nitrogen scavengers highlights an area for future research to better delineate the comparative effectiveness and cost-effectiveness of these treatments. For now, treatment decisions must be made on a case-by-case basis, considering the underlying cause of hyperammonemia, the severity of the condition, and the available clinical evidence.
References
- 1. researchgate.net [researchgate.net]
- 2. Recurrent Encephalopathy: NAGS (N-acetylglutamate synthase) Deficiency in Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The efficacy of Carbamylglutamate impacts the nutritional management of patients with N-Acetylglutamate synthase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of this compound with or without ammonia scavengers on hyperammonaemia in acute decompensation episodes of organic acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 6. Measurement of the blood ammonia level [bio-protocol.org]
- 7. droracle.ai [droracle.ai]
- 8. etsy.com [etsy.com]
- 9. Samples for Ammonia | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 10. Simple and Inexpensive Quantification of Ammonia in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medichem-me.com [medichem-me.com]
- 12. Denver Developmental Screening Tests - Wikipedia [en.wikipedia.org]
- 13. pearsonclinical.co.uk [pearsonclinical.co.uk]
Reviving the Urea Cycle: A Laboratory Guide to Replicating Pivotal Clinical Trial Results for Carglumic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for replicating the pivotal clinical trial results of carglumic acid in a laboratory setting. By objectively comparing its performance with other therapeutic alternatives and providing detailed experimental data and protocols, this document serves as a valuable resource for researchers investigating hyperammonemia and the efficacy of novel therapeutics.
Introduction to this compound and NAGS Deficiency
N-acetylglutamate synthase (NAGS) deficiency is a rare, life-threatening genetic disorder that incapacitates the urea (B33335) cycle, the body's primary pathway for converting toxic ammonia (B1221849) into excretable urea. This deficiency leads to severe hyperammonemia (elevated blood ammonia), which can cause irreversible neurological damage, coma, and death.[1][2]
This compound, a synthetic structural analog of N-acetylglutamate (NAG), is a cornerstone in the management of hyperammonemia due to NAGS deficiency.[3][4] It acts as a direct activator of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), the first and rate-limiting enzyme of the urea cycle, thereby restoring its function.[3][5]
Pivotal Clinical Trial Data for this compound
The efficacy of this compound in treating hyperammonemia due to NAGS deficiency has been demonstrated in several clinical studies. A pivotal retrospective study of 23 patients provides key insights into its effectiveness.
Table 1: Summary of a Pivotal Retrospective Clinical Trial of this compound in NAGS Deficiency [6][7][8]
| Parameter | Acute Treatment Phase | Long-Term Maintenance Phase |
| Patient Population | 13 of 23 evaluable patients | 13 of 23 evaluable patients |
| Mean Baseline Plasma Ammonia | 271 µmol/L | 271 µmol/L |
| Dosage | 100 to 250 mg/kg/day (divided into 2-4 doses) | Typically less than 100 mg/kg/day |
| Time to Normal Plasma Ammonia | By day 3 of treatment | Maintained at normal levels |
| Mean Plasma Ammonia (after 8 years) | Not Applicable | 23 µmol/L |
| Median Plasma Ammonia (after 8 years) | Not Applicable | 24 µmol/L |
In a placebo-controlled trial involving patients with hyperammonemia due to propionic acidemia (PA) or methylmalonic acidemia (MMA), where hyperammonemia is also a concern, this compound demonstrated a faster time to ammonia normalization.
Table 2: Time to Plasma Ammonia Normalization in a Placebo-Controlled Trial [7]
| Treatment Group | Median Time to Reach Plasma Ammonia ≤50 µmol/L or Hospital Discharge |
| This compound | 1.5 days |
| Placebo | 2.0 days |
Replicating Clinical Efficacy in the Laboratory: Experimental Models
To investigate the mechanism and efficacy of this compound in a controlled laboratory environment, several in vivo and in vitro models can be employed.
In Vivo Models of Hyperammonemia
1. NAGS Knockout (Nags-/-) Mouse Model: This is the most clinically relevant model, directly replicating the genetic basis of the disease. These mice develop severe hyperammonemia and die within 48 hours if not treated.[3][5]
2. Ammonium (B1175870) Acetate-Induced Hyperammonemia in Rats: This model induces acute hyperammonemia, mimicking the biochemical state of NAGS deficiency. It is a simpler and more accessible model for initial efficacy studies.[9]
3. Zebrafish (Danio rerio) Hyperammonemia Model: This high-throughput model is suitable for rapid screening of compounds that protect against ammonia toxicity. Hyperammonemia is induced by immersing the larvae in water containing ammonium acetate (B1210297).[1][4]
Table 3: Preclinical Efficacy of this compound in Animal Models
| Animal Model | Treatment | Key Findings |
| NAGS Knockout (Nags-/-) Mouse | N-carbamylglutamate (NCG) and L-citrulline supplementation | 85% survival rate with treatment; interruption leads to severe hyperammonemia and death within 48 hours.[5] |
| Ammonium Acetate-Induced Hyperammonemia in Rats | This compound (1 mmol/kg) | Reduced plasma ammonia to 278.09 ± 60.02 µmol/L compared to 415.72 ± 166.38 µmol/L in the control group.[6] |
| Ammonium Acetate-Induced Hyperammonemia in Rats | N-carbamylglutamate (NCG) | Rescued 61% of rats from a lethal dose of ammonium acetate; 100% rescue when combined with L-arginine.[9] |
In Vitro Model: CPS1 Activity Assay
This assay directly measures the activation of the target enzyme, CPS1, by this compound. It is crucial for understanding the compound's mechanism of action at the molecular level.
Comparison with Alternative Therapies
The standard of care for hyperammonemia often includes nitrogen-scavenging drugs like sodium benzoate (B1203000) and sodium phenylbutyrate. These agents provide an alternative pathway for nitrogen disposal.[10][11]
Table 4: Comparison of this compound and Nitrogen Scavengers in Preclinical Models
| Therapy | Mechanism of Action | Animal Model | Efficacy in Reducing Ammonia |
| This compound | Activates CPS1 to restore the urea cycle.[3][5] | Ammonium acetate-induced hyperammonemia in rats.[6] | Significant reduction in plasma ammonia.[6] |
| Sodium Benzoate | Conjugates with glycine (B1666218) to form hippurate, which is excreted in the urine.[10] | Sparse-fur (spf) mutant mouse (OTC deficiency).[12] | A dose of 2.5 mmol/kg had a beneficial effect in reducing cerebral ammonia.[12] |
| Sodium Phenylbutyrate | Converted to phenylacetate (B1230308), which conjugates with glutamine to form phenylacetylglutamine (B1677654) for urinary excretion.[10][13] | Partially hepatectomized rats.[14] | Used for clinical management of hyperammonemia.[14] |
Clinical studies in patients with organic acidemias have shown that this compound, with or without concomitant scavenger therapy, is effective in normalizing plasma ammonia levels. The median time to ammonia normalization was 1.5 days for patients receiving this compound and scavengers, and 1.6 days for those receiving this compound without scavengers.[1][11]
Experimental Protocols
Protocol 1: Induction of Acute Hyperammonemia in Rats
Objective: To induce a state of hyperammonemia in rats to test the efficacy of therapeutic agents.
Materials:
-
Male Wistar rats (250-300g)
-
Ammonium acetate solution (sterile, in 0.9% saline)
-
Syringes and needles for intraperitoneal (I.P.) injection
Procedure:
-
Prepare a sterile solution of ammonium acetate in 0.9% saline.
-
Weigh each rat to determine the correct injection volume.
-
Administer a single I.P. injection of ammonium acetate at a dose of 7 mmol/kg.
-
A control group should receive an equivalent volume of sterile saline.
-
Monitor the animals closely for clinical signs of hyperammonemia (lethargy, ataxia, seizures).
-
Collect blood samples at predetermined time points for plasma ammonia measurement.[7]
Protocol 2: Rescue of NAGS Knockout (Nags-/-) Mice
Objective: To maintain the survival of Nags-/- mice for long-term studies.
Materials:
-
Nags-/- mouse pups
-
N-carbamylglutamate (NCG)
-
L-citrulline (Cit)
-
Lactated Ringer's solution
-
Syringes and needles for I.P. injection
Procedure:
-
From birth until weaning (approximately 21 days), administer daily I.P. injections of NCG and L-citrulline dissolved in Lactated Ringer's solution.
-
The initial dose is 250 mg/kg/day for NCG and 1000 mg/kg/day for Cit. Taper the dose as the animals grow.
-
After weaning, maintain the mice on drinking water supplemented with NCG (1.0 g/L) and L-citrulline (1.0 g/L).[5]
Protocol 3: In Vitro CPS1 Activity Assay
Objective: To measure the enzymatic activity of CPS1 in the presence of an activator like this compound.
Materials:
-
Purified CPS1 enzyme
-
Reaction buffer (50 mM triethanolamine)
-
Substrates: 50 mM NH4HCO3, 10 mM Mg(C2O2H3)2, 5 mM ATP
-
Activator: 5 mM N-acetyl-L-glutamate (NAG) or this compound at various concentrations
-
1 mM dithiothreitol (B142953) (DTT)
-
100 mM hydroxylamine (B1172632)
-
Chromogenic reagent
Procedure:
-
Prepare a reaction mixture containing the buffer, substrates, DTT, and CPS1 enzyme.
-
Add the activator (NAG or this compound).
-
Incubate the reaction for 10 minutes at 37°C.
-
Stop the reaction and convert the resulting carbamoyl phosphate to hydroxyurea (B1673989) by adding hydroxylamine and incubating for 10 minutes at 95°C.
-
Add the chromogenic reagent and heat for 15 minutes at 95°C to develop color.
-
Measure the absorbance to determine the concentration of hydroxyurea, which is proportional to CPS1 activity.[5]
Protocol 4: Plasma Ammonia Measurement
Objective: To accurately quantify ammonia levels in plasma samples.
Materials:
-
Blood collection tubes with EDTA anticoagulant
-
Refrigerated centrifuge
-
Commercial ammonia assay kit (e.g., based on the glutamate (B1630785) dehydrogenase reaction)
-
Spectrophotometer or microplate reader
Procedure:
-
Collect blood into pre-chilled EDTA-coated tubes.
-
Immediately centrifuge the blood at 2,000-3,000 x g for 10-15 minutes at 4°C.
-
Carefully collect the plasma supernatant.
-
Perform the ammonia assay immediately according to the manufacturer's instructions. If immediate analysis is not possible, freeze the plasma at -80°C.[7][8]
Visualizing Key Pathways and Workflows
Caption: The Urea Cycle and the Mechanism of Action of this compound.
Caption: Experimental Workflow for Evaluating Therapies in an Animal Model of Hyperammonemia.
References
- 1. Pharmacologic rescue of hyperammonemia-induced toxicity in zebrafish by inhibition of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Gene delivery corrects N-acetylglutamate synthase deficiency and enables insights in the physiological impact of L-arginine activation of N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A zebrafish model of hyperammonemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel biochemically salvageable animal model of hyperammonemia devoid of N-acetylglutamate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. carbaglu.com [carbaglu.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. tandfonline.com [tandfonline.com]
- 10. An update on the use of benzoate, phenylacetate and phenylbutyrate ammonia scavengers for interrogating and modifying liver nitrogen metabolism and its implications in urea cycle disorders and liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound enhances rapid ammonia detoxification in classical organic acidurias with a favourable risk-benefit profile: a retrospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of sodium benzoate on cerebral and hepatic energy metabolites in spf mice with congenital hyperammonemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clinical and Experimental Applications of Sodium Phenylbutyrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenylbutyrate exerts adverse effects on liver regeneration and amino acid concentrations in partially hepatectomized rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Carglumic Acid: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of carglumic acid is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste in accordance with general safety protocols and regulatory principles.
Key Safety and Handling Information
This compound presents several hazards that necessitate careful handling and the use of personal protective equipment (PPE).[1][2] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] The toxicological properties of this material have not been thoroughly investigated, so caution is advised.[1]
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P330: Rinse mouth. |
| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. |
Step-by-Step Disposal Procedure
The proper disposal of this compound, as with any laboratory chemical, must adhere to local, state, and federal regulations. The following is a general operational workflow for the disposal of unused or waste this compound.
-
Personal Protective Equipment (PPE) and Safety Precautions:
-
Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or aerosols.
-
-
Waste Collection and Segregation:
-
Collect waste this compound, including expired or unused material and contaminated items (e.g., weighing paper, gloves), in a designated, closed, and suitable container.
-
The container should be clearly labeled as "Hazardous Waste" and specify "this compound."
-
Do not mix this compound waste with other incompatible chemical waste. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents.
-
-
Accidental Spill Cleanup:
-
In the event of a spill, evacuate unnecessary personnel from the area.
-
For solid spills, avoid generating dust. Sweep or vacuum up the spillage and collect it in a suitable container for disposal.
-
For liquid solutions, absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontaminate the spill area and equipment by scrubbing with alcohol.
-
Ensure the affected area is thoroughly ventilated.
-
-
Environmental Precautions:
-
Prevent this compound from entering the soil, surface water, or drains. The sewer disposal of hazardous waste pharmaceuticals is broadly prohibited.
-
Ensure all waste water that may have come into contact with this compound is collected and treated via a wastewater treatment plant.
-
-
Final Disposal:
-
Dispose of the collected this compound waste through a licensed hazardous material disposal company.
-
Ensure that all federal, state, and local regulations regarding the disposal and destruction of this material are followed. In the United States, the Environmental Protection Agency (EPA) regulates the disposal of pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a general guide and should not replace a thorough review of the specific Safety Data Sheet (SDS) for this compound and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to all applicable federal, state, and local regulations.
References
Essential Safety and Logistical Information for Handling Carglumic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides comprehensive, step-by-step guidance on the necessary personal protective equipment (PPE), operational procedures, and disposal plans for Carglumic Acid.
This compound is a synthetic structural analogue of N-acetylglutamate, used in the treatment of hyperammonemia. While a valuable therapeutic agent, it is classified as hazardous and requires specific handling protocols to minimize exposure risks. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent direct contact and inhalation. The following table summarizes the recommended PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with indirect ventilation or chemical safety goggles. A face shield should be used in addition to goggles where there is a high risk of splashing. | Protects eyes from splashes and dust, which can cause serious eye irritation.[1][2] |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., surgical gloves). | Prevents skin contact, which can cause skin irritation. |
| Respiratory Protection | For tasks generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator or a self-contained breathing apparatus is necessary. | Prevents inhalation of dust, which may cause respiratory irritation. |
| Protective Clothing | A lab coat or a full-sleeved apron should be worn. For significant handling procedures, protective clothing resistant to chemical permeation is recommended. | Protects skin from accidental spills and contamination. |
Operational Plan for Handling this compound
Emergency Procedures
In case of accidental exposure, immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin thoroughly with soap and plenty of water. If irritation persists, consult a physician.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method | Regulatory Consideration |
| Excess/Expired this compound | Offer to a licensed hazardous material disposal company. May be burned in a chemical incinerator equipped with an afterburner and scrubber. | Dispose of in accordance with all applicable federal, state, and local environmental regulations. |
| Contaminated PPE (Gloves, lab coat, etc.) | Dispose of as hazardous waste in the same manner as the substance itself. | Follow institutional guidelines for the disposal of chemically contaminated solid waste. |
| Contaminated Labware (beakers, stir bars, etc.) | Decontaminate by thoroughly washing with an appropriate solvent. If disposable, treat as hazardous waste. | Ensure decontamination procedures are effective before reusing or disposing of as non-hazardous waste. |
| Spill Cleanup Material | Collect absorbed material and contaminated soil into a suitable container for disposal by a licensed hazardous material disposal company. | Avoid discharge into drains, water courses, or onto the ground. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
